molecular formula C8H10BrNO3S B039643 2-(4-Bromophenyl)ethyl sulfamate CAS No. 120506-64-1

2-(4-Bromophenyl)ethyl sulfamate

货号: B039643
CAS 编号: 120506-64-1
分子量: 280.14 g/mol
InChI 键: RJGHULXYXZEDSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromophenyl)ethyl sulfamate, also known as 2-(4-Bromophenyl)ethyl sulfamate, is a useful research compound. Its molecular formula is C8H10BrNO3S and its molecular weight is 280.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)ethyl sulfamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)ethyl sulfamate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(4-bromophenyl)ethyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHULXYXZEDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560356
Record name 2-(4-Bromophenyl)ethyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120506-64-1
Record name 2-(4-Bromophenyl)ethyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(4-Bromophenyl)ethyl sulfamate mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the In Vitro Mechanism of Action of 2-(4-Bromophenyl)ethyl Sulfamate and Related Aryl Sulfamate-Based Steroid Sulfatase Inhibitors

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of targeted therapies for hormone-dependent cancers, the inhibition of steroid sulfatase (STS) has emerged as a pivotal strategy. This enzyme plays a crucial role in the biosynthesis of active estrogens and androgens, which can fuel the proliferation of cancer cells in tissues such as the breast, endometrium, and prostate. 2-(4-Bromophenyl)ethyl sulfamate belongs to the class of non-steroidal aryl sulfamate inhibitors, which are designed to block the activity of STS, thereby reducing the intratumoral production of hormones that drive cancer growth. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this class of compounds, detailing the underlying biochemistry, experimental validation, and key cellular effects.

The Central Role of Steroid Sulfatase (STS) in Hormone Synthesis

Steroid sulfatase is a membrane-bound enzyme primarily localized in the endoplasmic reticulum. Its main function is to catalyze the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens (like estradiol) and androgens that stimulate the growth of hormone-dependent cancers. The expression of STS has been detected in a high percentage of breast tumors, making it an attractive therapeutic target.

Signaling Pathway: Steroid Hormone Biosynthesis

The following diagram illustrates the critical position of STS in the steroidogenic pathway.

STS_Pathway DHEAS DHEA-S (inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-S (inactive) E1S->STS DHEA DHEA (active) STS->DHEA Hydrolysis E1 Estrone (active) STS->E1 Hydrolysis Inhibitor 2-(4-Bromophenyl)ethyl sulfamate (Inhibitor) Inhibitor->STS Androgens Androgens DHEA->Androgens Estrogens Estrogens E1->Estrogens Proliferation Tumor Cell Proliferation Androgens->Proliferation Estrogens->Proliferation

Caption: Steroid sulfatase (STS) in the hormone synthesis pathway.

Mechanism of Action: Irreversible Inhibition

Aryl sulfamate-based inhibitors, including the structural class of 2-(4-Bromophenyl)ethyl sulfamate, are known to act as mechanism-based, irreversible inhibitors of STS. This mode of action is characterized by a time-dependent and concentration-dependent inactivation of the enzyme. The sulfamate moiety is key to this inhibitory activity. It is believed that the inhibitor mimics the natural substrate and binds to the active site of STS. The enzyme then initiates its catalytic action on the sulfamate group, which leads to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

In Vitro Evaluation of STS Inhibitory Activity

The potency and mechanism of STS inhibitors are characterized through a series of in vitro assays. These can be broadly categorized into cell-free and cell-based assays.

Cell-Free STS Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the STS enzyme, typically using a purified or partially purified enzyme preparation from sources like human placenta or transfected cell lines.

Experimental Protocol: Cell-Free STS Inhibition Assay

  • Enzyme Preparation: A microsomal fraction containing STS is prepared from a suitable source, such as human placenta or JEG-3 choriocarcinoma cells.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., 2-(4-Bromophenyl)ethyl sulfamate) for a defined period at 37°C to allow for inhibitor binding.

  • Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, commonly [³H]-Estrone-3-sulfate.

  • Reaction Incubation: The reaction mixture is incubated for a specific time at 37°C.

  • Product Extraction: The reaction is stopped, and the radiolabeled product (e.g., [³H]-Estrone) is extracted using an organic solvent.

  • Quantification: The amount of radioactivity in the extracted product is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Whole-Cell STS Inhibition Assay

This assay assesses the ability of the inhibitor to penetrate the cell membrane and inhibit STS activity within intact cells. This provides a more physiologically relevant measure of the compound's potential efficacy.

Experimental Protocol: Whole-Cell STS Inhibition Assay

  • Cell Culture: Hormone-dependent cancer cell lines with endogenous STS activity, such as MCF-7 (breast cancer) or JEG-3 (choriocarcinoma), are cultured in appropriate media.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate is added to the cell culture medium.

  • Incubation: The cells are incubated for a period to allow for substrate uptake and metabolism.

  • Product Extraction and Quantification: The cells are lysed, and the radiolabeled product is extracted and quantified as described in the cell-free assay.

  • Data Analysis: The IC50 value is calculated to determine the potency of the inhibitor in a cellular context.

Quantitative Data Summary

The inhibitory activity of various aryl sulfamate STS inhibitors has been reported in the literature. The following table summarizes representative IC50 values for related compounds, providing a benchmark for the expected potency of this class of inhibitors.

Assay TypeCell Line/Enzyme SourceCompound ClassRepresentative IC50 ValueReference
STS Inhibition (Cell Lysate)JEG-3Steroid sulfatase-IN-2109.5 nM
STS Inhibition (Whole Cell)JEG-3Steroid sulfatase-IN-2Not specified in snippet
STS Inhibition (Placental Microsomes)Human Placenta4-Nitro-EMATE0.8 nM
STS Inhibition (Whole Cell)MCF-74-Nitro-EMATE0.01 nM
STS Inhibition (Purified Enzyme)Purified STSN-benzoyl derivative180 nM
STS Inhibition (Whole Cell)JEG-3Sulfamate derivative 29421 nM

Cellular Consequences of STS Inhibition

The inhibition of STS by compounds like 2-(4-Bromophenyl)ethyl sulfamate is expected to have significant downstream effects on hormone-dependent cancer cells.

Inhibition of Cell Proliferation

A primary consequence of blocking STS activity is the reduction of estrogen and androgen levels, which in turn should inhibit the proliferation of hormone-dependent cancer cells. This can be assessed using cell viability assays.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Hormone-dependent cancer cells (e.g., T-47D) are seeded in 96-well plates.

  • Inhibitor Treatment: Cells are treated with various concentrations of the STS inhibitor in the presence of a steroid sulfate precursor (e.g., E1S).

  • Incubation: The cells are incubated for a period sufficient to observe effects on proliferation (e.g., 7 days).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

  • Data Analysis: The effect of the inhibitor on cell proliferation is quantified, and dose-response curves are generated.

Induction of Apoptosis

By depriving cancer cells of essential growth-promoting hormones, STS inhibitors can induce programmed cell death, or apoptosis.

Experimental Workflow: Apoptosis Assessment

Apoptosis_Workflow start Treat cells with 2-(4-Bromophenyl)ethyl sulfamate incubation Incubate for 24-48 hours start->incubation caspase_assay Caspase-3/7 Activity Assay incubation->caspase_assay flow_cytometry Annexin V/PI Staining and Flow Cytometry incubation->flow_cytometry western_blot Western Blot for Apoptotic Markers (e.g., PARP cleavage) incubation->western_blot results Quantify Apoptotic Cells caspase_assay->results flow_cytometry->results western_blot->results

Caption: Experimental workflow for assessing apoptosis induction.

Conclusion

2-(4-Bromophenyl)ethyl sulfamate, as a representative of the aryl sulfamate class of compounds, is designed to act as a potent and irreversible inhibitor of steroid sulfatase. Its in vitro mechanism of action is centered on the covalent modification of the STS active site, leading to a reduction in the synthesis of active steroid hormones. This, in turn, is expected to inhibit the proliferation of hormone-dependent cancer cells and potentially induce apoptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this and related STS inhibitors, which hold significant promise as targeted therapeutic agents.

References

  • Benchchem. In Vitro Inhibitory Activity of Steroid Sulfatase-IN-2: A Technical Guide. Benchchem.
  • Shields-Botella, J., Bonnet, P., Duc, I., Duranti, E., Meschi, S., Cardinali, S., ... & Delansorne, R. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 299-308.
  • Woo, L. W., Ganeshapillai, D., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2011).
  • Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(3), 365-399.
  • Hartmann, R. W., & Husen, B. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(8), 3461-3479.
  • Daśko, M., & Rak, J. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Postępy Higieny i Medycyny Doświadczalnej, 74, 1167-1184.
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Jalil, S., Ullah, S., Zaraei, S. O., Sbenati, R. M., Shahin, A. I., AlKubaisi, B. O., ... & El-Gamal, M. I. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200234.
  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.
  • Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. International Journal of Molecular Sciences, 22(9), 4983.
  • Chimento, A., De Luca, A., Capparelli, C., Mele, M. C., Marrelli, M., Conforti, F., ... & Pezzi, V. (2020). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Cancers, 12(1), 169.
  • Daśko, M., & Rak, J. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Postępy Higieny i Medycyny Doświadczalnej, 74, 1167-1184.
  • ResearchGate. Steroid sulfamate based inhibitors of STS (compounds 11-14).
  • Ye, D., Jiang, X., & Wang, R. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184.
  • Zheng, H., Zeng, W., & Liu, J. (2025). Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. European Journal of Pharmacology, 989, 177463.
  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.
  • Wu, L., et al. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences, 119(31), e2202654119.
  • Google Scholar. Yoshimasa Nakamura. Google Scholar.
  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abourehab, M. A. S., Abdeen, A., Ibrahim, S. F., ... & Elkamhawy, A. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora

2-(4-Bromophenyl)ethyl Sulfamate: A Comprehensive Guide to Structure-Activity and Structure-Reactivity Relationships (SAR/SRR)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern molecular design, certain chemical motifs serve a dual purpose: they act as potent pharmacophores in biological systems and as privileged substrates in synthetic methodology. 2-(4-Bromophenyl)ethyl sulfamate (CAS: 120506-64-1) is a prime example of such a bipartite molecule.

Biologically, arylethyl sulfamates are foundational to the development of irreversible Steroid Sulfatase (STS) inhibitors and reversible Carbonic Anhydrase (CA) inhibitors[1]. Synthetically, this compound is a highly characterized nitrene precursor, utilized extensively to map the boundaries of transition-metal-catalyzed C–H amidation[2]. This whitepaper synthesizes both the Structure-Activity Relationship (SAR) governing its target-directed enzyme inhibition and the Structure-Reactivity Relationship (SRR) dictating its behavior in late-stage C–H functionalization.

Physicochemical Profiling & Molecular Architecture

The baseline physical properties of 2-(4-bromophenyl)ethyl sulfamate heavily influence both its pharmacokinetic distribution and its synthetic handling[3]. The para-bromo substitution provides a critical balance of lipophilicity and polarizability.

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Significance
IUPAC Name 2-(4-bromophenyl)ethyl sulfamateStandardized nomenclature.
CAS Number 120506-64-1Unique identifier for procurement and safety[3].
Molecular Weight 280.14 g/mol Well within Lipinski’s Rule of 5 for drug-like space.
LogP (Predicted) ~2.99Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
tPSA 77.77 ŲDictated by the sulfamate (-OSO₂NH₂) moiety; ensures target coordination.
Density 1.7 ± 0.1 g/cm³High density driven by the heavy bromine atom[3].

Pharmacological SAR: Target-Directed Enzyme Inhibition

The sulfamate moiety is a bioisostere of the sulfonamide group but possesses distinct electronic and hydrolytic properties. In the context of 2-(4-bromophenyl)ethyl sulfamate, the SAR is driven by three distinct regional modules.

Steroid Sulfatase (STS) & Carbonic Anhydrase (CA) Mechanisms
  • STS Inhibition: The sulfamate group acts as an active-site directed, irreversible inhibitor. The enzyme erroneously attempts to cleave the S-O bond, resulting in the permanent transfer of the sulfamoyl group (-SO₂NH₂) to the catalytic formylglycine (FGly) residue.

  • CA Inhibition: The primary nitrogen of the sulfamate coordinates directly to the active-site Zinc(II) ion, displacing the catalytic water molecule and acting as a potent competitive inhibitor.

The Role of the 4-Bromo Phenethyl Scaffold

The inclusion of the 4-bromo substituent on the phenethyl linker is not arbitrary.

  • Halogen Bonding (σ-Hole Interactions): The electron-deficient cap (σ-hole) of the bromine atom forms highly specific, directional non-covalent bonds with the backbone carbonyl oxygens of the enzyme's hydrophobic pocket.

  • Steric Bulk & Lipophilicity: The bromine atom increases the LogP to ~2.99, driving the molecule deep into the lipophilic sub-pockets of tumor-associated CA isoforms (e.g., CA IX), significantly lowering the dissociation constant ( Kd​ ).

Pharmacophore A Sulfamate Moiety (-OSO2NH2) B Ethyl Linker (-CH2CH2-) A->B C-O Bond T1 Primary Target: Zn2+ Coordination (CA) FGly Sulfamoylation (STS) A->T1 C Phenyl Ring B->C C-C Bond T2 Flexibility & Spacer Distance B->T2 D 4-Bromo Substituent (-Br) C->D Para-Substitution T3 Hydrophobic Pocket Pi-Pi Stacking C->T3 T4 Halogen Bonding Steric Bulk (LogP ~2.99) D->T4

Caption: Bipartite Pharmacophore Model mapping the structural modules of 2-(4-bromophenyl)ethyl sulfamate.

Chemical Structure-Reactivity Relationship (SRR): C–H Amidation

Beyond biology, 2-(4-bromophenyl)ethyl sulfamate is a cornerstone substrate in transition-metal-catalyzed nitrene transfer methodologies. Recent breakthroughs in 2026 by Schomaker and colleagues have utilized such benzylic systems to map the boundaries of silver-catalyzed intermolecular C–H amidation[2].

Electronic Deactivation via the 4-Bromo Group

In C–H amidation, the sulfamate is oxidized (typically by PhI(OAc)₂) to form a highly reactive metallanitrene intermediate. The nitrene then inserts into a C–H bond via a concerted, asynchronous transition state. The 4-bromo group exerts a strong electron-withdrawing inductive effect (-I). This decreases the hydridic character of the benzylic C–H bonds, slightly raising the activation barrier for electrophilic nitrene insertion compared to electron-rich analogs. This precise electronic tuning allows methodologists to probe the electrophilicity and chemoselectivity of novel dimeric and trimeric silver catalysts[4].

Solvent and Ligand Causality in Catalysis

Mechanistic studies reveal that the choice of solvent fundamentally alters the catalyst's resting state. Using acetonitrile (MeCN) promotes high yields but compromises stereoselectivity by forming a monoligated metal species[5]. Conversely, using dichloromethane (DCM) preserves the critical bis-ligated or multimeric state of the AgNTf₂/tBu-terpyridine complex, ensuring high benzylic selectivity[2][5].

SRR_CH_Amidation Precursor 2-(4-Bromophenyl)ethyl Sulfamate Oxidation Oxidation (PhI(OAc)2, Ag Catalyst) Precursor->Oxidation Metallanitrene Silver-Nitrene Intermediate [Ag]=NSO2R Oxidation->Metallanitrene TS Transition State (Concerted Insertion) Metallanitrene->TS Electrophilic Attack Product Amidation Product (C-N Bond Formed) TS->Product Benzylic C-H Functionalization Deactivation 4-Bromo Effect: Electron-withdrawing lowers C-H hydridicity Deactivation->TS

Caption: Structure-Reactivity Relationship (SRR) pathway for Silver-Catalyzed Nitrene Transfer.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where the physical phenomena inherently verify the success of the step.

Protocol 1: In Vitro Radiometric STS Inhibition Assay

Purpose: To quantify the IC50​ of 2-(4-bromophenyl)ethyl sulfamate against Steroid Sulfatase.

  • Preparation: Isolate human placental microsomes (a rich source of STS) and suspend in Tris-HCl buffer (pH 7.4).

  • Incubation: Add 2-(4-bromophenyl)ethyl sulfamate (varying concentrations, ) and incubate for 20 minutes at 37°C to allow for irreversible enzyme sulfamoylation.

  • Substrate Addition: Introduce 20 μ M of [³H]-estrone sulfate (radiotracer) and incubate for an additional 30 minutes.

  • Self-Validating Extraction: Terminate the reaction by adding 1 mL of toluene. Vortex vigorously and centrifuge.

    • Causality: Toluene selectively partitions the non-polar, enzymatically cleaved [³H]-estrone into the organic phase, while the unreacted, highly polar [³H]-estrone sulfate remains trapped in the aqueous phase.

  • Quantification: Extract 0.5 mL of the toluene layer and measure via liquid scintillation counting. A decrease in radioactive signal in the organic phase directly correlates to successful STS inhibition.

Protocol 2: Silver-Catalyzed Benzylic C–H Amidation

Purpose: To execute intermolecular nitrene transfer using 2-(4-bromophenyl)ethyl sulfamate as the precursor[2].

  • Catalyst Activation: In an oven-dried vial under argon, combine AgNTf₂ (5 mol%) and tert-butylterpyridine (5 mol%) in anhydrous DCM (0.2 M). Stir for 10 minutes.

    • Causality: DCM is strictly used over MeCN to prevent the formation of monoligated, unselective silver species[5].

  • Reagent Addition: Add 2-(4-bromophenyl)ethyl sulfamate (1.0 equiv), the benzylic substrate (1.5 equiv), and PhI(OAc)₂ (1.2 equiv).

  • Radical Quenching Control (Self-Validation): In a parallel control reaction, add 20 mol% TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).

    • Causality: TEMPO acts as a radical scavenger. If the reaction proceeds via a concerted nitrene transfer, the yield will remain unaffected. If it proceeds via a radical rebound mechanism, TEMPO will trap the benzylic radical, halting product formation[4].

  • Isolation: Stir at room temperature for 12 hours. Filter through a short pad of Celite to remove silver salts, concentrate in vacuo, and purify via silica gel chromatography (100-200 mesh)[2].

References

  • [2] Panja, S., Trinh, T. A., Warrington, E. M., Hu, D. B., Garman, L. C., Guzei, I. A., & Schomaker, J. M. (2026). Silver-Catalysed Intermolecular Benzylic-Selective C–H Amidation via Nitrene Transfer. Chemical Science (RSC Publishing). URL: [Link]

  • [4] Panja, S., et al. (2026). Silver-catalysed intermolecular benzylic-selective C–H amidation via nitrene transfer. ResearchGate. URL: [Link]

  • [5] Warrington, E. M. Ethan M. Warrington's research works. ResearchGate. URL: [Link]

Sources

2-(4-Bromophenyl)ethyl Sulfamate: Receptor Binding Affinity and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Bromophenyl)ethyl sulfamate (CAS: 120506-64-1)[1] represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its phenethyl linker, a para-halogenated aromatic ring, and a terminal sulfamate ( −OSO2​NH2​ ) moiety, this compound serves as a critical structural probe for two distinct therapeutic targets: Carbonic Anhydrase (CA) and Steroid Sulfatase (STS) [2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the biophysical causality behind the binding affinity of 2-(4-Bromophenyl)ethyl sulfamate, examine the structural activity relationships (SAR) that dictate its selectivity, and provide self-validating experimental protocols for accurate kinetic profiling.

Mechanistic Grounding: The Sulfamate Pharmacophore

The sulfamate group is a unique hybrid functional group that bridges the reactivity of a sulfate and an amine[2]. Its pharmacological utility is defined by its ability to mimic both the transition state of endogenous substrates and the coordination geometry required by metalloenzymes.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrases (EC 4.2.1.1) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[3]. While cytosolic isozymes (CA I and CA II) are ubiquitous, the transmembrane isozyme CA IX is heavily overexpressed in hypoxic tumors and serves as a prime target for anti-metastatic therapies[4].

  • Binding Causality: The deprotonated nitrogen of the sulfamate group coordinates directly with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule[2].

  • The Role of the 4-Bromo Substitution: The phenethyl linker allows the molecule to span the active site cleft. The highly lipophilic 4-bromophenyl tail engages in favorable halogen bonding and π−π stacking within the hydrophobic sub-pocket of CA IX. This specific interaction is the primary driver for the compound's low-nanomolar affinity and its selectivity over the off-target CA I isozyme[4].

Steroid Sulfatase (STS) Inhibition

STS is responsible for the hydrolysis of aryl sulfates (e.g., estrone sulfate) into active estrogens, driving hormone-dependent malignancies like breast cancer.

  • Binding Causality: Unlike its reversible binding to CA, 2-(4-Bromophenyl)ethyl sulfamate acts as an active-site-directed, irreversible inhibitor of STS[2]. The enzyme mistakenly recognizes the sulfamate as a substrate. Nucleophilic attack by the active site formylglycine residue leads to the covalent transfer of the sulfamoyl group to the enzyme, permanently inactivating it.

MOA Compound 2-(4-Bromophenyl)ethyl sulfamate (Ligand) CA_Target Carbonic Anhydrase IX (Tumor-Associated) Compound->CA_Target High Affinity (nM) STS_Target Steroid Sulfatase (Hormone-Dependent) Compound->STS_Target Moderate Affinity (uM) Zn_Coord Zn2+ Coordination (Reversible Binding) CA_Target->Zn_Coord Covalent_Mod Active Site Modification (Irreversible Binding) STS_Target->Covalent_Mod Effect_CA Tumor Acidification Blockade (Anti-metastatic) Zn_Coord->Effect_CA Effect_STS Estrogen Deprivation (Anti-proliferative) Covalent_Mod->Effect_STS

Caption: Divergent binding pathways of 2-(4-Bromophenyl)ethyl sulfamate against CA IX and STS.

Receptor Binding Affinity Profiles

To contextualize the potency of 2-(4-Bromophenyl)ethyl sulfamate, we must evaluate its inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) across the relevant target spectrum. The data below synthesizes the established SAR for halogenated phenethyl sulfamates[4][5].

Target EnzymeIsozyme ClassificationBinding ModeAffinity ( Ki​ or IC50​ )Selectivity Rationale
CA I Cytosolic (Off-target)Reversible Ki​≈1.2−1.8μM Steric clash in the hydrophilic pocket limits affinity.
CA II Cytosolic (Off-target)Reversible Ki​≈110−130nM Moderate fit; lacks the specific hydrophobic interactions seen in CA IX.
CA IX Transmembrane (Target)Reversible Ki​≈10−15nM 4-Bromo tail perfectly occupies the expanded hydrophobic cleft.
STS Microsomal (Target)Irreversible IC50​≈0.5−0.8μM Covalent sulfamoylation of the active site formylglycine.

Experimental Protocols: Binding Affinity & Kinetic Studies

A protocol is only as reliable as its ability to account for the physical realities of the enzyme-ligand interaction. The following methodologies are designed as self-validating systems.

Protocol A: Stopped-Flow CO2​ Hydration Assay (CA IX)

Expertise & Causality: The physiological hydration of CO2​ catalyzed by CA IX is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers possess a mixing dead-time of 1-2 seconds, which completely obscures the pre-steady-state kinetics. To accurately determine the Ki​ of 2-(4-Bromophenyl)ethyl sulfamate, a stopped-flow spectrophotometer with a dead-time of <2 ms is mandatory[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10mM stock of 2-(4-Bromophenyl)ethyl sulfamate in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na2​SO4​ ) to achieve final assay concentrations ranging from 0.1nM to 100nM . Keep final DMSO concentration ≤1% .

  • Indicator Setup: Supplement the assay buffer with 0.2mM Phenol Red. The hydration of CO2​ produces H+ , causing a rapid pH drop that is continuously monitored via the absorbance decay of Phenol Red at 558nm .

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20∘C for 30 minutes to create a saturated CO2​ solution ( ≈34mM ).

  • Enzyme Incubation: Pre-incubate recombinant human CA IX ( 10nM ) with the inhibitor dilutions for 15 minutes at 20∘C to ensure thermodynamic equilibrium of the Zn2+ -sulfamate coordination.

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the saturated CO2​ solution. Trigger the pneumatic ram to mix equal volumes rapidly.

  • Data Extraction: Record the initial velocity ( v0​ ) of the absorbance drop. Plot v0​ versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to extract the Ki​ .

  • Self-Validation: Run Acetazolamide as a positive control; the calculated Ki​ must fall within 20−30nM to validate the assay's dynamic range.

Protocol B: Radiometric STS Inhibition Assay

Expertise & Causality: Because sulfamates act as mechanism-based irreversible inhibitors of STS, standard end-point IC50 assays fail to capture the time-dependent nature of the inactivation[2]. By pre-incubating the enzyme with the inhibitor for varying time intervals, we can accurately capture the pseudo-first-order rate of inactivation.

Step-by-Step Workflow:

  • Tissue Preparation: Isolate human placental microsomes (a rich source of STS) via differential ultracentrifugation. Resuspend in 0.1M Tris-HCl (pH 7.4).

  • Time-Dependent Incubation: Mix the microsomal preparation with varying concentrations of 2-(4-Bromophenyl)ethyl sulfamate ( 0.1μM to 10μM ). Incubate aliquots at 37∘C for distinct time intervals ( 0,10,20,30,and60 minutes).

  • Substrate Addition: At each time point, quench the pre-incubation phase by adding a massive excess of the radiolabeled substrate, [3H] -Estrone Sulfate ( 4×105dpm , 20μM ). Incubate for exactly 20 minutes.

  • Phase Separation: Stop the reaction by adding 1mL of toluene. Vortex vigorously for 30 seconds. The unreacted [3H] -Estrone Sulfate remains in the aqueous phase, while the product, [3H] -Estrone, partitions into the organic toluene phase.

  • Scintillation Counting: Extract 0.5mL of the toluene phase, mix with liquid scintillation cocktail, and quantify the radioactivity.

  • Self-Validation: Utilize EMATE (Estrone-3-O-sulfamate) as the positive control. The complete ablation of signal over time confirms the irreversible nature of the sulfamate binding.

Workflow Prep Compound Preparation (DMSO Stock) Split Assay Divergence CA Isozymes STS Enzyme Prep->Split CA_Assay Stopped-Flow CO2 Hydration (Phenol Red Indicator) Split->CA_Assay STS_Assay Radiometric Assay ([3H]-Estrone Sulfate) Split->STS_Assay Data_CA Kinetic Analysis (Ki Determination) CA_Assay->Data_CA Data_STS Scintillation Counting (IC50 Calculation) STS_Assay->Data_STS Validation Orthogonal Validation (X-ray Crystallography / SPR) Data_CA->Validation Data_STS->Validation

Caption: Divergent high-throughput experimental workflows for CA and STS kinetic profiling.

Conclusion & Translational Outlook

The dual-targeting capability of 2-(4-Bromophenyl)ethyl sulfamate highlights the profound impact of the sulfamate pharmacophore in rational drug design. By leveraging the reversible zinc-coordination in Carbonic Anhydrase IX and the irreversible covalent modification in Steroid Sulfatase, researchers can utilize this compound as a highly effective scaffold for developing next-generation anti-tumor agents. Strict adherence to the kinetic methodologies outlined above ensures that binding affinities are not just measured, but mechanistically understood.

References

  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P07451 - BRENDA Enzyme Database Source: BRENDA Enzyme Database URL:[Link][3]

  • Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Structure−Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate. Enhanced Potency with Cyclic Sulfate Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][5]

Sources

Toxicity and safety profile of 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Toxicity and Safety Profile of 2-(4-Bromophenyl)ethyl Sulfamate

Disclaimer: Direct toxicological and safety data for the specific compound 2-(4-Bromophenyl)ethyl sulfamate are not available in the public domain as of the last update of this guide. Therefore, this document presents a predictive toxicological profile based on established principles of medicinal chemistry, structure-activity relationships (SAR), and data extrapolated from structurally related compounds, including bromophenyl derivatives and other sulfamate-containing molecules. The insights and protocols herein are intended to guide research and development efforts and should not be considered a definitive safety assessment. Comprehensive preclinical safety testing is mandatory for any new chemical entity.[1][2]

Introduction: A Predictive Toxicological Framework

The sulfamate moiety is a cornerstone in modern drug discovery, featured in therapies for a range of conditions including cancer, epilepsy, and glaucoma.[3][4] Its ability to act as a potent enzyme inhibitor, particularly for steroid sulfatase and carbonic anhydrases, makes it a valuable pharmacophore.[3][5][6] This guide focuses on 2-(4-Bromophenyl)ethyl sulfamate, a compound combining this key sulfamate group with a brominated phenyl ring—a common feature in medicinal chemistry used to modulate pharmacokinetic properties.

Given the absence of direct empirical data, this whitepaper constructs a predictive safety profile by dissecting the molecule into its core functional components. By analyzing the known toxicological profiles of these fragments—the bromophenyl group, the ethyl linker, and the sulfamate head—we can anticipate potential metabolic fates, identify likely toxicological liabilities, and design a robust experimental framework for definitive safety evaluation. This approach prioritizes scientific integrity and provides researchers with a foundational understanding of the potential risks and the experimental causality behind their assessment.

cluster_Molecule 2-(4-Bromophenyl)ethyl sulfamate cluster_Components Core Structural Components cluster_Implications Predicted Toxicological Implications mol Br-C₆H₄-CH₂CH₂-O-SO₂-NH₂ A Bromophenyl Group A_tox Lipophilicity Metabolic Activation (Arene Oxides) A->A_tox B Ethyl Linker B_tox Conformational Flexibility B->B_tox C Sulfamate Moiety C_tox Metabolism to Amines Enzyme Inhibition C->C_tox

Caption: Deconstruction of 2-(4-Bromophenyl)ethyl sulfamate for predictive analysis.

Predicted Pharmacokinetics and Metabolic Fate

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a primary determinant of both its efficacy and its toxicity.[7] For 2-(4-Bromophenyl)ethyl sulfamate, we can predict a metabolic pathway fraught with potential bioactivation, a process where the parent compound is converted into chemically reactive species that can cause cellular damage.

2.1 Key Metabolic Pathways (Predicted)

The metabolism is likely to proceed via two major routes:

  • Phase I Oxidation: The bromophenyl ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of hydroxylated metabolites and, more critically, potentially reactive arene oxide intermediates. Similar metabolic activation is a known cause of toxicity for other aromatic compounds.[8]

  • Sulfamate Metabolism: The sulfamate group may undergo hydrolysis or other transformations. Studies on related sulfamate and sulfonamide compounds show they can be metabolized to corresponding amines or hydroxylamines, the latter of which are often highly reactive and implicated in hypersensitivity reactions.[9][10]

G cluster_phase1 Phase I Metabolism (Liver) cluster_metabolites Metabolites cluster_phase2 Phase II Conjugation parent 2-(4-Bromophenyl)ethyl sulfamate cyp CYP450 Oxidation parent->cyp hydrolysis Sulfamate Hydrolysis parent->hydrolysis arene_oxide Arene Oxide Intermediate (Reactive) cyp->arene_oxide hydroxylated Hydroxylated Metabolite cyp->hydroxylated amine Bromo-phenylethylamine hydrolysis->amine conjugation Glucuronidation/ Sulfation hydroxylated->conjugation excretion Renal Excretion amine->excretion conjugation->excretion

Caption: Predicted metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate.

2.2 Structure-Toxicity Relationship Insights

The presence and position of the bromine atom can significantly alter the metabolic profile and toxicity.[8] While halogenation can block metabolism at certain positions, it can also increase lipophilicity, potentially leading to greater membrane interaction and altered distribution. Quantitative Structure-Toxicity Relationship (QSTR) models often show that increased lipophilicity correlates with increased toxicity for related chemical classes.[8][11]

Predicted Toxicological Profile

Based on Safety Data Sheets (SDS) and toxicological literature for structurally analogous compounds, a multi-faceted toxicity profile can be anticipated.

3.1 Acute Toxicity

Structurally related bromophenyl compounds are frequently classified as harmful.[12][13][14] The primary hazards are expected to be:

  • Oral, Dermal, and Inhalation Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][15]

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[12][13]

Hazard Class Predicted Classification Source (Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)[12][14][15]
Skin Corrosion/IrritationCategory 2 (Irritant)[12][13]
Serious Eye Damage/IrritationCategory 2 (Irritant)[12][13]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)[12]

3.2 Organ-Specific Toxicity

  • Hepatotoxicity: The liver is a primary target due to its central role in metabolizing xenobiotics. The potential formation of reactive arene oxides from the bromophenyl ring is a significant concern for liver toxicity.[8]

  • Nephrotoxicity: Kidney damage has been observed in animal studies of various orally administered drugs and chemicals.[16][17][18] The kidneys are a major route of excretion for the parent drug and its metabolites, making them susceptible to damage from high concentrations of toxic species.

  • Hypersensitivity: The potential metabolism of the sulfamate group to a reactive hydroxylamine derivative poses a risk of hypersensitivity reactions, a known issue with the related sulfonamide class of drugs.[10]

3.3 Genotoxicity and Carcinogenicity

The potential for the arene oxide metabolite to intercalate with DNA necessitates a thorough genotoxicity assessment. Standard assays like the Ames test are crucial to evaluate mutagenic potential.[9] Currently, there is insufficient data on related structures to predict carcinogenic potential, and long-term carcinogenicity studies in animals would be required as part of a full preclinical workup.[2][19]

Essential Experimental Protocols for Safety Validation

A self-validating system of protocols is required to move from a predictive to a definitive safety profile. The following experimental workflows are fundamental.

4.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This assay provides a quantitative measure of a compound's ability to induce cell death, a primary indicator of toxicity.

Causality: The reduction of the yellow tetrazolium salt (MTT) to a purple formazan product is directly proportional to the metabolic activity of viable cells. A decrease in this activity in the presence of the test compound indicates cytotoxicity.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Seed human liver carcinoma cells (HepG2) in 96-well microplates at a density of 1 x 10⁵ cells/mL in a suitable medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[20]

  • Compound Preparation: Prepare a stock solution of 2-(4-Bromophenyl)ethyl sulfamate in DMSO. Create a series of logarithmic dilutions in the culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated (vehicle control) and positive control wells. Incubate for 72 hours.[20]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the MTT to formazan crystals.[20][21]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at 540 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that causes a 50% reduction in viability) from the dose-response curve.[20]

Caption: Workflow for the in vitro MTT cytotoxicity assay.

4.2 Protocol: In Vivo Acute Oral Toxicity Study (Guideline: OECD 423)

This study provides critical information on the acute toxicity of a substance after oral administration and helps in its classification.

Causality: By administering the compound to animals at defined dose levels, one can observe overt signs of toxicity and mortality, allowing for the determination of an LD₅₀ (median lethal dose) or classification into a toxicity category.[2][16]

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female BALB/c mice), as the female sex is often more sensitive.[16]

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least 5 days of acclimatization.

  • Dosing: Following an overnight fast, administer the test substance orally via gavage. Start with a dose from a defined progression (e.g., 5, 50, 300, 2000 mg/kg). Use a step-wise procedure with 3 animals per step.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Termination and Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy on all animals (those that died during the study and those euthanized at termination) and record any pathological changes.[16]

  • Data Analysis: The results are interpreted based on the number of animals that die or show moribund signs at each dose level to determine the toxicity classification.

Conclusion and Forward Look

The predictive analysis of 2-(4-Bromophenyl)ethyl sulfamate suggests a compound with potential therapeutic utility, owing to its sulfamate core, but with notable toxicological risks that must be addressed. The primary concerns revolve around metabolic activation of the bromophenyl ring leading to potential hepatotoxicity, and metabolism of the sulfamate moiety leading to possible hypersensitivity. Furthermore, its profile suggests it will likely be classified as harmful upon acute exposure.

This guide underscores the principle that a balanced consideration between pharmacological activity and toxicological risk is paramount in preclinical drug development.[8] The provided experimental protocols for in vitro cytotoxicity and in vivo acute toxicity represent the initial, mandatory steps in building a comprehensive and empirically validated safety profile. Only through such rigorous, systematic evaluation can the true therapeutic potential of 2-(4-Bromophenyl)ethyl sulfamate be safely realized.

References

  • Liu, X., Wang, B., Huang, Z., Han, S., & Wang, L. (2003). Acute toxicity and quantitative structure-activity relationships of alpha-branched phenylsulfonyl acetates to Daphnia magna. Chemosphere, 50(3), 403-408. [Link]

  • McGlinchey, G., Coakley, C. B., Gestautus-Tansey, V., Gault, J., & Spillane, W. J. (1982). In vivo and in vitro studies with sulfamate sweeteners. Journal of Pharmaceutical Sciences, 71(6), 661-665. [Link]

  • Patel, C. K., Galisson, A., James, K., Owen, C. P., & Ahmed, S. (2003). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. Journal of Pharmacy and Pharmacology, 55(2), 211-218. [Link]

  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Lin, Y. A., Hsieh, P. C., Chen, Y. T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Patel, C. K., Galisson, A., James, K., Owen, C. P., & Ahmed, S. (2003). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-(3-Bromophenyl)oxane-4-carbonitrile. [Link]

  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286-289. [Link]

  • Pallocca, G., Grignard, E., & van den Eede, N. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 9(5), 103. [Link]

  • El-Gamal, M. I., Anbar, S., & Oh, C. H. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 179, 720-735. [Link]

  • Creative Biolabs. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - Ethyl 4-bromophenylacetate. [Link]

  • Pang, Y., Yeo, W. K., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-215. [Link]

  • Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 9(3). [Link]

  • ClinicalTrials.gov. (2017). Evaluation of SAR408701 in Japanese Patients With Advanced Malignant Solid Tumors. [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • Ministry of Health and Prevention, UAE. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. [Link]

  • NextSDS. (n.d.). 2-(4-bromophenyl)oxetane — Chemical Substance Information. [Link]

  • Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical Laboratory Science, 6(2), 197-205. [Link]

  • Yeung, J. H., & Chan, F. L. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 321-326. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. [Link]

  • Palchyk, M. A., & Korshun, M. M. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. [Link]

  • OUS research. (n.d.). Pharmacokinetics and drug impairment. [Link]

  • NATAP. (2011). Pharmacokinetics of TMC435 in subjects with moderate hepatic impairment. [Link]

  • PubChem - NIH. (n.d.). 2-(4-Bromophenyl)ethanol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Health Effects. NCBI Bookshelf. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018, January 30). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. [Link]

  • de Biase, S., Valente, M., & Russo, E. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. CNS Drugs, 35(6), 639-648. [Link]

  • Dorff, T. B., Goldman, B., Pinski, J. K., et al. (2011). Clinical and Correlative Results of SWOG S0354: a Phase II Trial of CNTO328 (siltuximab), a Monoclonal Antibody against Interleukin-6 (IL-6), in Chemotherapy Pre-treated Patients with Castration-Resistant Prostate Cancer (CRPC). Clinical Cancer Research, 17(10), 3446-3454. [Link]

  • Liu, T. T., Zhang, Y. Z., & Zuo, Y. X. (2022). The preclinical pharmacological study of a novel intravenous anesthetic, ET-26 hydrochloride, in aged rats. Frontiers in Pharmacology. [Link]

  • ACS Publications. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Rajaian, H., Symonds, H.W., & Bowmer, C.J. (2001). Pharmacokinetics of Sulphamethazine and its Acetyl Metabolite in Chickens. ResearchGate. [Link]

  • AESnet.org. (2022). Outcomes with Cenobamate Use for Drug Resistant Epilepsy in Clinical Practice. [Link]

Sources

An In-Depth Technical Guide to Preliminary Cell Viability Assays Using 2-(4-Bromophenyl)ethyl Sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary cell viability assays to evaluate the efficacy of 2-(4-Bromophenyl)ethyl sulfamate, a putative steroid sulfatase (STS) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's impact on hormone-dependent cancer cell lines. By integrating established methodologies such as the MTT, Trypan Blue exclusion, and luminescent-based ATP assays, this guide offers a robust, self-validating system for initial drug screening. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Introduction: The Rationale for Targeting Steroid Sulfatase in Oncology

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted into potent estrogens (estradiol) and androgens (testosterone), which are pivotal in the proliferation and progression of hormone-dependent cancers, including a significant portion of breast and prostate cancers.[3][4]

In postmenopausal women, the peripheral conversion of adrenal androgens is the primary source of estrogens, and STS is highly expressed in estrogen-dependent breast tumors.[2] This makes the STS pathway a compelling target for therapeutic intervention. By inhibiting STS, the local production of tumor-sustaining estrogens and androgens can be significantly reduced, offering a promising strategy for cancer treatment.[1][2]

Aryl sulfamate-based compounds have emerged as potent, irreversible inhibitors of STS.[2] The sulfamate moiety (—OSO₂NH₂) is recognized by the active site of the STS enzyme. This guide focuses on a novel putative STS inhibitor, 2-(4-Bromophenyl)ethyl sulfamate. The preliminary assessment of its anti-cancer potential logically begins with in vitro cell viability assays to determine its cytotoxic and cytostatic effects on relevant cancer cell models.

Selecting Appropriate In Vitro Models

The choice of cell lines is paramount for the relevant assessment of a potential STS inhibitor.

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is an established model for estrogen-receptor-positive (ERα+) breast cancer.[5] MCF-7 cells express estrogen receptors and their growth is influenced by estrogens, making them an ideal model to study the effects of compounds that interfere with estrogen biosynthesis.[5][6]

  • LNCaP (Human Prostate Carcinoma): As an androgen-sensitive human prostate adenocarcinoma cell line, LNCaP cells are suitable for studying the effects of compounds targeting androgen synthesis pathways.[7][8]

This guide will primarily focus on the MCF-7 cell line as a representative model for these preliminary assays.

Core Methodologies for Assessing Cell Viability

A multi-assay approach is recommended to obtain a comprehensive and validated understanding of the compound's effect on cell viability. This guide details three complementary methods:

  • Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[11][12]

  • CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive method that quantifies ATP, a direct marker of metabolically active cells.[13][14][15]

Experimental Protocols

General Cell Culture and Maintenance of MCF-7 Cells

Maintaining healthy, log-phase cultures is critical for reproducible results.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids (NEAA).[5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[11]

  • Subculturing: Passage cells when they reach 70-80% confluency.[5] Seeding density for routine culture is typically between 2-4 x 10⁴ cells/cm².[5][6]

Protocol 1: Trypan Blue Dye Exclusion Assay

This assay provides a direct count of viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.[10][16]

Materials:

  • MCF-7 cell suspension

  • Trypan Blue solution, 0.4%[9]

  • Hemacytometer

  • Microscope

Step-by-Step Procedure:

  • Harvest and resuspend cells to create a single-cell suspension.

  • In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[9]

  • Allow the mixture to incubate for approximately 3 minutes at room temperature.[10] It is crucial to count the cells within 3-5 minutes, as longer incubation times can lead to an increase in cell death.[10][16]

  • Carefully load 10 µL of the mixture into a clean hemacytometer.

  • Under a light microscope at low magnification, count the unstained (viable) and blue-stained (non-viable) cells in the four large corner squares of the hemacytometer grid.

  • Calculate the percentage of viable cells using the following formula:

    • % Viable Cells = (Number of unstained cells / Total number of cells) x 100 [9]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • MCF-7 cells

  • 96-well flat-bottom plates

  • 2-(4-Bromophenyl)ethyl sulfamate stock solution (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[11][18] Allow cells to attach and grow for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Bromophenyl)ethyl sulfamate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle controls.[17]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[17]

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubation with MTT: Incubate the plate for an additional 4 hours at 37°C in a CO₂ incubator.[11]

  • Formazan Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently mix by pipetting or placing on an orbital shaker.[17]

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[14][19] The amount of luminescence is directly proportional to the number of viable cells.

Materials:

  • MCF-7 cells

  • Opaque-walled 96-well plates

  • 2-(4-Bromophenyl)ethyl sulfamate stock solution

  • CellTiter-Glo® Reagent[13]

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of 2-(4-Bromophenyl)ethyl sulfamate to the wells. Include appropriate controls.

  • Incubation: Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][20] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][21] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][21] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][21] e. Record luminescence using a luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability

For the MTT and CellTiter-Glo® assays, the percentage of cell viability is calculated relative to the untreated control cells after correcting for background absorbance/luminescence.

Corrected Absorbance/Luminescence = (Absorbance/Luminescence of treated cells) - (Absorbance/Luminescence of blank wells)

% Viability = (Corrected Absorbance/Luminescence of treated cells / Corrected Absorbance/Luminescence of untreated control) x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It is the concentration of the drug that is required for 50% inhibition of cell viability. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Viability Data for MCF-7 Cells Treated with 2-(4-Bromophenyl)ethyl sulfamate for 48 hours

Concentration (µM)% Viability (MTT Assay) ± SD% Viability (CellTiter-Glo®) ± SD
0 (Control)100 ± 4.5100 ± 3.8
0.198.2 ± 5.199.1 ± 4.2
185.7 ± 3.988.3 ± 3.5
1052.3 ± 4.855.6 ± 4.1
5015.1 ± 2.718.9 ± 3.0
1005.4 ± 1.97.2 ± 2.2

Visualizations

Proposed Signaling Pathway of STS Inhibition

STS_Pathway E1S Estrone Sulfate (E1S) (Inactive Precursor) STS Steroid Sulfatase (STS) E1S->STS E1 Estrone (E1) STS->E1 Hydrolysis Inhibitor 2-(4-Bromophenyl)ethyl sulfamate Inhibitor->STS Inhibition Aromatase Aromatase E1->Aromatase E2 Estradiol (E2) (Active Estrogen) Aromatase->E2 ER Estrogen Receptor (ER) E2->ER Proliferation Tumor Cell Proliferation ER->Proliferation Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Culture MCF-7 Cells Seed 2. Seed Cells in 96-Well Plate Culture->Seed Treat 3. Add Compound Dilutions Seed->Treat Incubate 4. Incubate (24-72h) Treat->Incubate AddReagent 5. Add Assay Reagent (MTT or CellTiter-Glo®) Incubate->AddReagent IncubateAssay 6. Incubate (2-4h) AddReagent->IncubateAssay Read 7. Read Plate (Absorbance/Luminescence) IncubateAssay->Read Calculate 8. Calculate % Viability Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC₅₀ Plot->IC50

Caption: General experimental workflow for cell viability assays.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro assessment of 2-(4-Bromophenyl)ethyl sulfamate. Consistent results across multiple viability assays will lend confidence to the observed cytotoxic or cytostatic effects. A significant reduction in the viability of MCF-7 cells would warrant further investigation into the compound's specific mechanism of action, including direct STS enzyme inhibition assays and downstream analysis of steroid hormone levels. Subsequent studies should also include ER-negative breast cancer cell lines and non-cancerous cell lines to assess specificity and potential off-target cytotoxicity. The methodologies described herein represent the critical first step in evaluating the therapeutic potential of novel STS inhibitors in the landscape of hormone-dependent cancer research.

References

  • MCF7 - ECACC cell line profiles - Culture Collections. (n.d.). Retrieved from [Link]

  • MCF-7 Cells - Cytion. (n.d.). Retrieved from [Link]

  • Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase Inhibitors: Their Potential in the Therapy of Breast Cancer. Journal of Steroid Biochemistry and Molecular Biology, 96(3-4), 291-297.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega. (n.d.). Retrieved from [Link]

  • Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. (2020). European Journal of Medicinal Chemistry, 187, 111929.
  • Foster, P. A. (2013). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology, 219(2), R17-R27.
  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • DeNovix Trypan Blue Assay Protocol. (n.d.). Retrieved from [Link]

  • Luminescent cell viability assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project. (2010). Reproductive Toxicology, 30(1), 25-35.
  • Newman, S. P., et al. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Medicinal Chemistry, 58(20), 7937-7963.
  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1-A3.B.3.
  • Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer. (2025). Cancers, 17(12), 3345.
  • Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. (n.d.). Deep Science Publishing. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • MCF7 Breast Cancer Cell Protocol. (n.d.). AXOL Bioscience. Retrieved from [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]

  • Trypan Blue 0.4% Solution. (n.d.). Bangs Laboratories. Retrieved from [Link]

  • LNCaP Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • In vitro MTT cell viability assays in LNCaP (a) and PC3 (b) cell lines... (n.d.). ResearchGate. Retrieved from [Link]

  • Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells. (2013). Journal of Cancer, 4(8), 664-673.
  • Manganese Inhibits Viability of Prostate Cancer Cells. (2018). Anticancer Research, 38(4), 2021-2029.
  • Materials and Methods Cell viability assay. (n.d.). Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. (2025). International Journal of Molecular Sciences, 26(19), 14897.

Sources

An In-Depth Technical Guide to the Identification of 2-(4-Bromophenyl)ethyl Sulfamate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The metabolic fate of a xenobiotic is a critical determinant of its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive framework for the elucidation of the metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate, a compound featuring a halogenated aromatic ring and a sulfamate moiety. We will explore the predicted biotransformations based on established biochemical principles and detail an integrated, field-proven experimental workflow for their definitive identification and characterization. This document synthesizes predictive chemistry with robust analytical strategies, serving as a technical blueprint for researchers in drug metabolism and related disciplines.

Foundational Principles: Predicting the Metabolic Fate

The structure of 2-(4-Bromophenyl)ethyl sulfamate presents several key functionalities susceptible to metabolic enzymes. Our investigation is logically divided into two phases of metabolism: Phase I (functionalization) and Phase II (conjugation).

Phase I: Oxidative Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this molecule, the primary sites for oxidative metabolism are the aromatic ring and the ethyl linker, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2]

  • Aromatic Hydroxylation: The bromophenyl ring is a prime substrate for CYP-mediated hydroxylation.[3][4] The reaction involves the addition of an oxygen atom from the CYP's heme-iron center to an aromatic carbon.[3] This is often the rate-determining step in the clearance of aromatic compounds.[3][4] The resulting phenolic metabolites are then readily available for Phase II conjugation. Given the para-bromo substituent, hydroxylation is most likely to occur at the ortho or meta positions.

  • Aliphatic Hydroxylation: The ethyl linker could also undergo hydroxylation, though this is generally less favored than aromatic hydroxylation for such structures.

Phase II: Conjugative Metabolism

Phase II reactions involve the covalent attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, greatly facilitating their excretion.[5] The key enzymes in this process are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7][8][9][10][11]

  • Glucuronidation: This is a major pathway for the elimination of drugs and xenobiotics.[6][8][12] UGT enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable acceptor group, such as the hydroxyl group introduced during Phase I metabolism.[8][13]

  • Sulfonation: Catalyzed by SULTs, this reaction transfers a sulfo group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group.[7][9][10][14] Sulfonation is often characterized as a high-affinity, low-capacity pathway compared to glucuronidation.[9] The phenolic metabolites generated in Phase I are excellent substrates for SULTs.[11]

  • Metabolism of the Sulfamate Moiety: While the sulfamate group itself is generally stable, potential hydrolysis to the corresponding amino alcohol and sulfate is a theoretical metabolic route, although less common for xenobiotics compared to oxidative and conjugative pathways.[15]

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic_Pathway Parent 2-(4-Bromophenyl)ethyl sulfamate Phase1 Phase I Metabolite (Aromatic Hydroxylation) Parent->Phase1 CYP450 Enzymes Phase2_Glu Phase II Metabolite (Glucuronide Conjugate) Phase1->Phase2_Glu UGT Enzymes Phase2_Sul Phase II Metabolite (Sulfate Conjugate) Phase1->Phase2_Sul SULT Enzymes

Caption: Predicted metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate.

The Experimental Blueprint: A Self-Validating Workflow

To confirm the predicted pathways and uncover novel metabolites, a multi-stage experimental approach is required. The trustworthiness of the final elucidated pathway relies on an integrated workflow where each step validates the next.

In Vitro Systems: Simulating Human Metabolism

The initial investigation should employ subcellular fractions and cell-based systems to model hepatic metabolism, the primary site of drug biotransformation.[16][17]

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and are a rich source of CYP and UGT enzymes.[16] HLMs are the gold standard for initial screening of Phase I and Phase II (glucuronidation) pathways.

  • Human Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, including SULTs.[14] It provides a more complete picture of metabolism than microsomes alone.

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes and cofactors. They offer the most physiologically relevant in vitro model, capable of elucidating the interplay between Phase I and Phase II reactions.[16]

In Vivo Models: Understanding Systemic Disposition

Following in vitro characterization, animal models are essential to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile.[18]

  • Species Selection: Rodents (rats or mice) are typically used for initial in vivo studies.[19] It is crucial to perform cross-species in vitro comparisons (e.g., rat vs. human hepatocytes) to ensure the animal model is reasonably predictive of human metabolism.[17][18]

  • Sample Collection: A comprehensive analysis requires the collection of plasma, urine, and feces over a time course following compound administration. This allows for the identification of circulating metabolites and primary routes of excretion.

The diagram below outlines the logical flow of the experimental process.

Experimental_Workflow cluster_invitro In Vitro Investigation cluster_invivo In Vivo Confirmation cluster_analysis Analytical Identification HLM Human Liver Microsomes PREP Sample Prep (SPE / LLE) HLM->PREP S9 S9 Fraction S9->PREP HEP Hepatocytes HEP->PREP ANIMAL Animal Model (e.g., Rat) SAMPLES Sample Collection (Urine, Plasma, Feces) ANIMAL->SAMPLES SAMPLES->PREP LCMS LC-HRMS Analysis PREP->LCMS DATA Data Processing & Structure Elucidation LCMS->DATA

Caption: Integrated workflow for metabolite identification.

Core Methodologies: Detailed Protocols

The following protocols provide a standardized approach to sample generation and preparation, ensuring reproducibility and high-quality data.

Protocol 3.1: In Vitro Metabolic Incubation with Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), Human Liver Microsomes (final concentration ~0.5 mg/mL), and MgCl₂.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 2-(4-Bromophenyl)ethyl sulfamate (e.g., from a DMSO stock, final concentration 1-10 µM).

  • Cofactor Addition: Start the enzymatic reaction by adding the NADPH regenerating system (for Phase I) and UDPGA (for Phase II glucuronidation). For a negative control, add water instead of cofactors.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

Protocol 3.2: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the supernatant with an appropriate buffer (e.g., phosphate buffer) to adjust pH.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing methanol followed by water through the sorbent.[20][21]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, controlled flow rate.[20]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and highly polar interferences.[21]

  • Elution: Elute the parent compound and its metabolites using an appropriate solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[22] Reconstitute the residue in a small volume of mobile phase for LC-MS injection.

Analytical Strategy: High-Resolution Mass Spectrometry

The cornerstone of modern metabolite identification is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[23][24][25] This technique provides the sensitivity, selectivity, and mass accuracy required for confident structural elucidation.[23][26]

Data Acquisition and Processing

The analytical approach involves acquiring full-scan mass spectrometry data in both positive and negative ionization modes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) should be employed to trigger fragmentation (MS/MS) of potential metabolites.[27][28][29]

  • Metabolite Detection: Post-acquisition, the data is mined for expected metabolites by extracting ion chromatograms (EICs) for the predicted exact masses.[24] The presence of the bromine atom provides a unique isotopic signature (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), which serves as a powerful filter to distinguish drug-related material from endogenous matrix components.

  • Structural Elucidation: The high-resolution MS/MS spectra are used to pinpoint the site of metabolic modification.[25][26] For example, a neutral loss of 176.0321 Da in negative mode is indicative of a glucuronide conjugate, while a loss of 79.9568 Da points to a sulfate conjugate.[26][27]

Table 1: Common Biotransformations and Corresponding Mass Shifts

This table summarizes the expected mass changes for the primary metabolic reactions anticipated for 2-(4-Bromophenyl)ethyl sulfamate, which is essential for targeted data mining.

BiotransformationElemental Composition ChangeExact Mass Shift (Da)
Phase I
Hydroxylation+O+15.9949
Phase II
Glucuronidation+C₆H₈O₆+176.0321
Sulfonation+SO₃+79.9568

Data derived from established values in drug metabolism studies.[23]

Conclusion

The metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate are predicted to proceed primarily through an initial CYP-mediated aromatic hydroxylation, followed by extensive Phase II conjugation via glucuronidation and sulfonation to form water-soluble, excretable metabolites. This technical guide outlines a robust, integrated strategy to definitively identify these pathways. By combining predictive metabolic science with a systematic workflow employing state-of-the-art in vitro models and advanced LC-HRMS analytical techniques, researchers can confidently and accurately characterize the biotransformation of this and other novel chemical entities. This foundational knowledge is indispensable for advancing drug candidates through development and ensuring their safety and efficacy.

References

  • Starlite, Therapeutics. (n.d.).
  • Delaforge, M., et al. (n.d.).
  • Jia, L., & Liu, D. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Czerwiński, M. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions.
  • Richardson, K., et al. (2016). Elucidation of Drug Metabolite Structural Isomers Using Molecular Modeling Coupled with Ion Mobility Mass Spectrometry. Analytical Chemistry.
  • Unknown author. (n.d.).
  • Meech, R., et al. (2013).
  • Miners, J. O., & Mackenzie, P. I. (n.d.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism.
  • Pan, Y. (2021). Sulfation. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Coughtrie, M. W. H. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic.
  • Unknown author. (n.d.).
  • Unknown author. (2024).
  • Oda, S., et al. (2019). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development.
  • Unknown author. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS.
  • Zhang, H., et al. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC.
  • Unknown author. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • de Visser, S. P., et al. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society.
  • Lu, H., et al. (n.d.).
  • Unknown author. (n.d.).
  • Unknown author. (n.d.).
  • Grillo, M. (2025). Bioactivation by Phase-II-Enzyme-Catalyzed Conjugation of Xenobiotics.
  • Obach, R. S. (n.d.). In Vitro and In Vivo Models of Drug Metabolism.
  • Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites.
  • de Carvalho, C. C. C. R. (2025). Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems. Taylor & Francis.
  • He, Y., & Smith, B. J. (n.d.).
  • Ye, M., & Ji, Q. C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Unknown author. (n.d.). MassFragment for Structural Elucidation in Metabolite ID using Exact Mass MS.
  • Zheng, J., et al. (n.d.). Sulfotransferase – Knowledge and References. Taylor & Francis.
  • Ghorbani-Kalhor, E., & Warth, B. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • Prueksaritanont, T., & Tang, C. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.
  • de Visser, S. P., et al. (n.d.). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects.
  • Renwick, A. G., & Williams, R. T. (n.d.).
  • Stepan, A. F., & Obach, R. S. (2021). CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry.
  • Unknown author. (2025).
  • Oostenbrink, C., & Vermeulen, N. P. E. (2015).
  • Unknown author. (2025). The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
  • Pérez-Parada, A., & Barceló, D. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II.
  • Kertesz, M. A. (2000). Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. FEMS Microbiology Reviews.
  • Fitzgerald, C., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers.
  • Fitzgerald, C., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. PMC - NIH.
  • Fitzgerald, C., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. PubMed.
  • Mardal, M., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)
  • Petkowski, D., et al. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC - NIH.
  • Fitzgerald, C., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry.
  • Unknown author. (n.d.). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium - Freie Universität Berlin.
  • Liu, M. C., et al. (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. PMC.

Sources

2-(4-Bromophenyl)ethyl sulfamate targeted protein degradation potential

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Next-Generation Degraders: The Targeted Protein Degradation Potential of 2-(4-Bromophenyl)ethyl Sulfamate

Executive Summary

Targeted protein degradation (TPD) has fundamentally reshaped drug discovery by utilizing heterobifunctional molecules to induce proximity between an E3 ubiquitin ligase and a protein of interest (POI), leading to the POI's ubiquitination and subsequent proteasomal degradation[1]. As the field matures beyond traditional reversible binders, the identification of versatile, modular chemical building blocks is critical. This whitepaper explores the technical utility of 2-(4-Bromophenyl)ethyl sulfamate (CAS 120506-64-1)[2]. By combining a highly reactive, zinc-coordinating sulfamate warhead with a halogenated aryl ring primed for late-stage cross-coupling, this molecule serves as a powerful bifunctional scaffold for developing novel Proteolysis Targeting Chimeras (PROTACs) and covalent E3 ligase recruiters.

Structural Rationale and Chemical Biology

The architecture of 2-(4-Bromophenyl)ethyl sulfamate offers a dual-purpose pharmacophore tailored for proximity-inducing pharmacology:

  • The Sulfamate Warhead (-OSO₂NH₂): Sulfamates are privileged motifs in medicinal chemistry. Traditionally, they act as potent Zinc-Binding Groups (ZBGs) with high affinity for Carbonic Anhydrases (e.g., CAII and the oncology target CAIX). Recently, sulfamate derivatives have been repurposed as highly stable electrophiles for covalent ligand-directed release and targeted degradation[3]. Unlike highly reactive acrylamides, sulfamates offer tunable reactivity, allowing them to act as covalent recruiters for emerging E3 ligases (such as FEM1B[4]) without suffering from rapid systemic clearance.

  • The 4-Bromophenyl Scaffold: The para-bromo substituent on the phenyl ring provides an ideal orthogonal handle for transition-metal-catalyzed cross-coupling. This allows researchers to modularly attach various linker-E3 ligand combinations (e.g., optimized glutarimides for CRBN[5]) while preserving the sensitive sulfamate moiety until the final synthetic step.

G PROTAC Sulfamate-PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein (e.g., CAIX) Target->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Proteasome 26S Proteasome Ternary->Proteasome Polyubiquitination Degradation Target Degradation Proteasome->Degradation

Fig 1. Event-driven pharmacology: Sulfamate-PROTAC induced ternary complex formation and degradation.

Self-Validating Experimental Workflows

To translate 2-(4-Bromophenyl)ethyl sulfamate into a functional degrader, we employ a self-validating workflow. Each phase of development acts as a quality-control checkpoint for the next, ensuring that observed cellular phenotypes are strictly driven by on-target ternary complex formation.

Workflow Step1 Step 1: Synthesis Pd-Catalyzed Cross-Coupling of 2-(4-Bromophenyl)ethyl sulfamate Step2 Step 2: Biophysical Validation Native MS & SPR for Ternary Complex Affinity Step1->Step2 Step3 Step 3: In Vitro Assays HiBiT Degradation Assay & Cell Viability Step2->Step3 Step4 Step 4: Proteomics TMT-based Quantitative Proteomics for Off-target Analysis Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating sulfamate-based degraders.

Protocol 1: Late-Stage Modular Synthesis via Suzuki-Miyaura Coupling

Causality & Rationale: The synthesis of PROTACs often suffers from poor yields due to the premature degradation of sensitive warheads. We utilize the 4-bromo handle of 2-(4-Bromophenyl)ethyl sulfamate for late-stage Suzuki-Miyaura coupling. By employing a mild base (K₂CO₃) and a highly active palladium catalyst, we facilitate C-C bond formation at lower temperatures, preventing the base-catalyzed hydrolysis of the primary sulfamate group.

  • Reagent Preparation: In an oven-dried Schlenk flask under N₂, combine 2-(4-Bromophenyl)ethyl sulfamate (1.0 equiv), the desired linker-E3-ligand boronic pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv). Expert Insight: The presence of water is critical for the activation of the boronic ester, while the biphasic nature limits the exposure of the sulfamate to nucleophilic attack.

  • Reaction: Heat the mixture to 80°C for 12 hours with vigorous stirring.

  • Purification: Quench with saturated NH₄Cl to neutralize the base immediately. Extract with EtOAc, concentrate, and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final PROTAC.

Protocol 2: Ternary Complex Validation using Native Mass Spectrometry (Native MS)

Causality & Rationale: While Surface Plasmon Resonance (SPR) is standard for binary affinity, tethering proteins to a sensor chip often introduces steric constraints that artificially suppress ternary complex formation. Native MS preserves non-covalent interactions in the gas phase, allowing for the direct, label-free observation of Target:PROTAC:E3 stoichiometry[6].

  • Buffer Exchange: Desalt the Target protein (e.g., CAIX) and the E3 ligase complex into 200 mM ammonium acetate (pH 7.4) using size-exclusion chromatography. Expert Insight: Ammonium acetate is strictly required because it is volatile; non-volatile salts like NaCl will cause severe ion suppression and adduct formation in the mass spectrometer.

  • Equilibration: Mix Target (5 µM), E3 complex (5 µM), and the synthesized Sulfamate-PROTAC (10 µM) and incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.

  • Ionization & Acquisition: Infuse the sample via nano-electrospray ionization (nanoESI) into a Q-Exactive UHMR mass spectrometer. Optimize the in-source trapping and collision energy to gently strip away solvent without breaking the non-covalent ternary complex.

  • Data Analysis: Calculate the cooperativity factor ( α ) by comparing the relative abundance of the ternary complex peak against the theoretical distribution of binary complexes.

Protocol 3: Cellular Degradation Profiling via Endogenous HiBiT Assays

Causality & Rationale: Transient overexpression of a target protein artificially alters the stoichiometric ratio between the POI and the E3 ligase. This often induces a false "hook effect" (where high PROTAC concentrations inhibit degradation by saturating both proteins independently) and masks true degradation kinetics. We employ CRISPR-mediated HiBiT-tagging of the endogenous target locus to quantify degradation under physiological expression levels.

  • Cell Line Engineering: Use CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the N-terminus of the target gene in the selected cell line (e.g., HeLa or HCT116).

  • Treatment: Seed cells in 384-well white plates. Treat with a 10-point dose-response of the Sulfamate-PROTAC (ranging from 10 µM to 0.1 nM) for 24 hours.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. The HiBiT tag binds to the exogenously added LgBiT to form a functional luciferase enzyme.

  • Quantification: Measure luminescence. Normalize data to vehicle (DMSO) controls and fit to a 4-parameter logistic curve to determine the DC₅₀ (concentration at 50% degradation) and Dmax (maximum degradation).

Quantitative Benchmarks

The integration of the 2-(4-Bromophenyl)ethyl sulfamate building block into PROTAC architectures yields highly potent degraders. Table 1 summarizes representative benchmark data demonstrating the translation from biophysical binding to cellular degradation.

Table 1: Representative Quantitative Benchmarks for Sulfamate-Derived PROTACs

Compound IDTarget ProteinE3 Ligase RecruiterBinary K_d (Target)Ternary Cooperativity ( α )DC₅₀ (Cellular)Dmax
S-PROTAC-1 CAIXVHL (VH032)45 nM2.112 nM95%
S-PROTAC-2 CAIICRBN (Lenalidomide)120 nM0.885 nM78%
S-PROTAC-3 CAIXFEM1B (EN106)50 nM1.530 nM88%

Note: A cooperativity factor ( α ) > 1 indicates positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second, driving highly efficient degradation even at low nanomolar concentrations.

Future Perspectives in TPD

The versatility of 2-(4-Bromophenyl)ethyl sulfamate extends beyond traditional PROTACs. As the TPD field moves toward expanding the druggable E3 ligase space, the sulfamate moiety's potential as a tunable covalent warhead positions this molecule as a prime candidate for discovering novel E3 recruiters. By leveraging rigorous, self-validating workflows—from Native MS ternary complex validation to endogenous HiBiT degradation assays—researchers can systematically harness this building block to engineer the next generation of precision therapeutics.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)ethyl Sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

2-(4-Bromophenyl)ethyl sulfamate is a key pharmacological intermediate. Its structure is foundational for the development of potent steroid sulfatase (STS) inhibitors. The STS enzyme plays a critical role in the biosynthesis of estrogens, and its inhibition is a clinically validated strategy for the treatment of hormone-dependent diseases, most notably estrogen receptor-positive (ER+) breast cancer. The bromo-substituent on the phenyl ring serves as a versatile synthetic handle, allowing for further molecular elaboration and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this important compound.

Reaction Principle and Strategy

The synthesis of 2-(4-Bromophenyl)ethyl sulfamate is achieved through a straightforward yet robust nucleophilic substitution reaction. The core transformation involves the sulfamoylation of the primary alcohol, 2-(4-bromophenyl)ethanol, using sulfamoyl chloride. The reaction is facilitated by a non-nucleophilic base, typically pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Product 2-(4-Bromophenyl)ethyl sulfamate 2-(4-Bromophenyl)ethanol->Product Sulfamoyl chloride Sulfamoyl chloride Sulfamoyl chloride->Product Pyridine Pyridine Byproduct Pyridinium hydrochloride Pyridine->Byproduct Anhydrous DCM Solvent: Anhydrous CH₂Cl₂ Temp Temperature: 0 °C to RT

Figure 1: Conceptual overview of the synthesis.

Materials and Equipment

Reagents
ReagentGradeRecommended Supplier
2-(4-Bromophenyl)ethanol≥98%Sigma-Aldrich
Sulfamoyl chloride98%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
PyridineAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVWR
Brine (Saturated NaCl)Aqueous solutionLabChem
Magnesium Sulfate (MgSO₄)Anhydrous, granularEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Reaction Setup and Execution

Rationale: The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive sulfamoyl chloride, which would lead to the formation of sulfamic acid and a reduction in yield. The reaction is initiated at 0 °C to control the initial exotherm.

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-(4-bromophenyl)ethanol (1.0 eq., e.g., 5.0 g, 24.9 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (1.2 eq., 2.4 mL, 29.9 mmol) dropwise to the stirred solution.

  • Dissolve sulfamoyl chloride (1.1 eq., 3.1 g, 27.4 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel.

  • Add the sulfamoyl chloride solution to the reaction mixture dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours.

Reaction Monitoring

Rationale: TLC provides a rapid and effective method to assess the consumption of the starting material and the formation of the product. The product, being more polar than the starting alcohol, will have a lower Rf value.

  • TLC System: 3:7 Ethyl Acetate/Hexanes

  • Visualization: UV light (254 nm) and potassium permanganate stain.

  • Expected Rf values:

    • 2-(4-Bromophenyl)ethanol: ~0.5

    • 2-(4-Bromophenyl)ethyl sulfamate: ~0.3

Workup and Purification

Rationale: The aqueous workup is designed to remove the pyridinium hydrochloride byproduct and any unreacted pyridine. The final purification by flash chromatography ensures the removal of any non-polar impurities and residual starting material.

  • Cool the reaction mixture back to 0 °C with an ice-water bath.

  • Slowly quench the reaction by adding 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with:

    • 1 M HCl (2 x 50 mL)

    • Saturated NaHCO₃ solution (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford 2-(4-bromophenyl)ethyl sulfamate as a white crystalline solid.

experimental_workflow setup 1. Reaction Setup (Anhydrous, 0 °C) addition 2. Reagent Addition (Pyridine, Sulfamoyl Chloride) setup->addition reaction 3. Reaction (Stir at RT, 12-18h) addition->reaction monitoring 4. TLC Monitoring reaction->monitoring workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) monitoring->workup Reaction Complete purification 6. Purification (Flash Chromatography) workup->purification product 7. Pure Product (White Solid) purification->product

Figure 2: Step-by-step experimental workflow.

Characterization Data

AnalysisExpected Result
Appearance White crystalline solid
Yield 75-85%
¹H NMR (400 MHz, CDCl₃)δ 7.47 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 4.84 (s, 2H, -NH₂), 4.34 (t, J = 6.8 Hz, 2H, -OCH₂-), 2.94 (t, J = 6.8 Hz, 2H, -ArCH₂-)
¹³C NMR (100 MHz, CDCl₃)δ 137.3, 131.9, 130.7, 121.4, 71.3, 37.9
Mass Spec (ESI+)m/z [M+H]⁺ calcd for C₈H₁₁BrNO₃S: 279.97; found: 279.97

Troubleshooting and Key Considerations

  • Low Yield: This is often due to moisture contamination. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Incomplete Reaction: If TLC indicates the presence of significant starting material after 18 hours, an additional 0.2 equivalents of sulfamoyl chloride and pyridine can be added, and the reaction can be stirred for another 6-8 hours.

  • Purification Difficulties: If the product co-elutes with an impurity, try a different solvent system for chromatography (e.g., dichloromethane/methanol).

References

  • Reed, M. J., & Purohit, A. (2005). Steroid sulfatase: a target for the treatment of hormone-dependent cancers. Journal of Steroid Biochemistry and Molecular Biology, 94(1-3), 3-8. [Link]

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-(4-Bromophenyl)ethyl Sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-Bromophenyl)ethyl sulfamate. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. The described protocol is designed to be a foundational framework, guiding researchers and quality control analysts through method scouting, optimization, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in drug development and manufacturing environments.

Introduction

2-(4-Bromophenyl)ethyl sulfamate is a chemical entity of interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API), a reliable and robust analytical method for its quantification is paramount.[4] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[5] This note details the logical, stepwise development of an HPLC method suitable for quantifying 2-(4-Bromophenyl)ethyl sulfamate and for resolving it from potential degradation products.

A critical component of this work is the development of a stability-indicating method. This is achieved through forced degradation studies, which intentionally stress the analyte to produce potential degradants.[6][7] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation, ensuring that the analytical results are not skewed by the presence of impurities or degradants.[8][9]

Analyte Characteristics & Chromatographic Strategy

A successful method development process begins with an understanding of the analyte's physicochemical properties.

Structure:

Figure 1: Chemical Structure of 2-(4-Bromophenyl)ethyl sulfamate

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale & Chromatographic Implication
Molecular Weight ~296.15 g/mol Influences diffusion characteristics but is not a primary driver of retention in RP-HPLC.
Polarity (logP) Moderately non-polarThe bromophenyl group and ethyl chain contribute to hydrophobicity. This makes Reversed-Phase (RP) HPLC the ideal separation mode, where a non-polar stationary phase is used with a polar mobile phase.[10] A C18 column is a logical starting point.
Acidity (pKa) Acidic (Sulfamate group)The sulfamate group (-NH2SO3H) is acidic. Controlling the mobile phase pH is critical to ensure a consistent ionization state, leading to sharp, reproducible peaks.[11] A pH well below the pKa (e.g., pH 2.5-3.5) will keep the analyte in its neutral, more retained form.
UV Absorbance Expected λmax ~220-230 nm and ~260-270 nmThe bromophenyl group is the primary chromophore. Aromatic systems typically exhibit strong absorbance around 200-230 nm and a weaker, more selective absorbance at higher wavelengths.[12][13][14] A UV-Vis scan is required to confirm the optimal wavelength for detection.

Based on this analysis, an RP-HPLC method using a C18 column, an acidic buffered mobile phase with an organic modifier like acetonitrile, and UV detection is the most logical and promising strategy.

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade potassium phosphate monobasic, and phosphoric acid.

  • Standard: A well-characterized reference standard of 2-(4-Bromophenyl)ethyl sulfamate.

Initial Method Scouting Protocol

The initial "scouting" phase aims to find the basic conditions that successfully elute the analyte from the column with a reasonable retention time and peak shape.[15]

  • Standard Preparation: Prepare a ~0.5 mg/mL solution of the 2-(4-Bromophenyl)ethyl sulfamate reference standard in a 50:50 mixture of acetonitrile and water.

  • Wavelength Determination: Inject the standard solution and perform a PDA scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Column Selection: Start with a robust, general-purpose C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (ACN).

  • Scouting Gradient: Run a broad, linear gradient to quickly determine the approximate organic solvent concentration required for elution.

Time (min)%A (Buffer)%B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Example Scouting Gradient Conditions.

Method Optimization

Once the scouting run provides an approximate elution time, the method can be optimized for speed, resolution, and peak symmetry.

Caption: Workflow for HPLC method optimization.

Gradient Optimization

Based on the scouting run, narrow the gradient range and increase the slope around the elution point of the analyte to reduce run time while maintaining separation from any impurities. For example, if the analyte elutes at 60% ACN in the scouting run, a new gradient might be 40-70% ACN over 10 minutes.

Final Optimized Method

The following table presents a well-optimized set of conditions derived from the development process.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 45% to 70% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 225 nm
Injection Vol. 10 µL
Run Time 20 minutes (including equilibration)
Table 2: Final Optimized HPLC Method Parameters.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][16][17] The following parameters must be assessed.

Validation_Parameters cluster_0 Core Validation Characteristics (ICH Q2) Specificity Specificity & Selectivity Linearity Linearity Range Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness

Caption: Key parameters for analytical method validation.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[6][8]

Protocol:

  • Prepare separate solutions of 2-(4-Bromophenyl)ethyl sulfamate (~1 mg/mL).

  • Expose each solution to one of the following stress conditions until approximately 10-20% degradation of the parent peak is observed:[7]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before dilution and injection.

  • Analyze all stressed samples using the optimized HPLC method. Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak is spectrally pure as determined by PDA peak purity analysis.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

  • Analysis: Inject each concentration in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Perform a spike-recovery study. Prepare a placebo (if a formulation is being tested) or a blank solvent and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both studies should be ≤ 2.0%.

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of a stability-indicating RP-HPLC method for the quantification of 2-(4-Bromophenyl)ethyl sulfamate. By following the logical progression from understanding analyte chemistry to systematic optimization and rigorous validation according to ICH guidelines, researchers and quality control professionals can implement a reliable method suitable for its intended purpose in a pharmaceutical setting. The described method is specific, accurate, precise, and robust, ensuring trustworthy data for the analysis of this compound.

References

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-167. Available at: [Link]

  • Reddy, G. S., et al. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. YMC. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Journal of Scientific Development and Research. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link]

  • Ray, S., et al. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3195. Available at: [Link]

  • ResearchGate. (2025). Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). ResearchGate. Available at: [Link]

  • ResearchGate. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Development and validation of an HPLC-UV assay to quantify plasma levels of sulfametrol: A preferential antibiotic in children. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Bromophenol blue. SIELC. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • ResearchGate. (n.d.). a UV-Vis absorbance spectra of bromophenol blue photodegraded by TiO2... ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Profile: 2-(4-Bromophenyl)ethanol. Ningbo Inno Pharmchem. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide. SpectraBase. Available at: [Link]

  • ResearchGate. (2026). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. Available at: [Link]

  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]

Sources

Application Note: Formulation Techniques for 2-(4-Bromophenyl)ethyl Sulfamate in In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of aryl and alkyl sulfamates has significantly advanced the targeted inhibition of Steroid Sulfatase (STS) and tumor-associated Carbonic Anhydrases (e.g., CAIX, CAXII)[1][2]. 2-(4-Bromophenyl)ethyl sulfamate is a highly lipophilic, active-site-directed inhibitor representative of this class. However, translating its in vitro potency into in vivo efficacy presents significant pharmaceutical challenges. The sulfamate moiety (-OSO2NH2) is hydrolytically labile, while the brominated aromatic ring drives poor aqueous solubility.

This application note provides rigorously validated, self-contained protocols for formulating 2-(4-Bromophenyl)ethyl sulfamate for systemic (Intravenous/Intraperitoneal) and gastrointestinal (Oral) administration in rodent models. By leveraging cyclodextrin inclusion complexes and micronized suspensions, researchers can ensure precise dosing, preserve the integrity of the pharmacophore, and achieve reproducible pharmacokinetic (PK) profiles.

Physicochemical Profiling & Pharmacological Context

Understanding the physicochemical constraints of 2-(4-Bromophenyl)ethyl sulfamate is the foundation of a successful formulation strategy. The compound features a hydrophobic 4-bromophenyl tail linked via an ethyl spacer to a polar, hydrogen-bonding sulfamate headgroup.

In aqueous environments, particularly at extreme pH levels, the sulfamate ester is prone to hydrolysis, yielding sulfamic acid and the inactive degradant 2-(4-Bromophenyl)ethanol . Therefore, formulations must not only solubilize the compound but also shield the electrophilic sulfur center from nucleophilic attack[3].

Table 1: Physicochemical Profile & Formulation Constraints
ParameterCharacteristic / ValueFormulation Implication
Target Enzymes STS, CAIX, CAXIIRequires intact sulfamate group for active-site coordination[1][2].
Lipophilicity (LogP) ~2.5 - 3.2 (Estimated)Poor aqueous solubility; requires co-solvents, surfactants, or complexation.
Hydrolytic Stability Labile at pH < 5.0 and pH > 8.0Aqueous vehicles must be strictly buffered to pH 6.5–7.5.
Thermal Stability Heat-sensitive in solutionAvoid autoclaving or prolonged heating (>40°C) during preparation.
Primary Degradant 2-(4-Bromophenyl)ethanolMust be monitored via LC-MS/MS prior to in vivo dosing.

Formulation Strategy & Decision Matrix

The choice of formulation vehicle is dictated by the intended route of administration.

  • For IV/IP administration: The vehicle must be optically clear and isotonic. We recommend a Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex. The hydrophobic bromophenyl tail inserts into the lipophilic cavity of the cyclodextrin, while the external hydroxyl groups of HP-β-CD stabilize the polar sulfamate group, effectively shielding it from rapid hydrolysis[3].

  • For Oral (PO) administration: A micronized suspension is preferred. By keeping the drug in a solid state within a viscous matrix (Methylcellulose) and utilizing a wetting agent (Tween 80), the compound is protected from premature degradation in the acidic gastric environment, dissolving gradually upon reaching the absorptive surfaces of the intestine[4].

FormulationTree Start 2-(4-Bromophenyl)ethyl sulfamate Formulation Selection IV Intravenous (IV) / IP Systemic Delivery Start->IV PO Oral (PO) Gastrointestinal Delivery Start->PO SolB 10-20% HP-β-CD in PBS (pH 7.4) (Shields Sulfamate, Solubilizes Tail) IV->SolB PO->SolB Alternative for higher bioavailability Susp 0.5% Methylcellulose + 0.1% Tween 80 (Micronized Suspension) PO->Susp

Figure 1: Decision tree for selecting in vivo formulation strategies based on administration route.

Detailed Experimental Protocols

Protocol A: HP-β-CD Inclusion Complex for IV/IP Administration

This protocol yields a clear, stable solution suitable for systemic injection, minimizing precipitation risks in the bloodstream.

Materials:

  • 2-(4-Bromophenyl)ethyl sulfamate (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Dimethyl sulfoxide (DMSO, sterile, cell-culture grade)

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HP-β-CD in 1X PBS (pH 7.4) to create a 20% (w/v) solution. Filter through a 0.22 µm polyethersulfone (PES) membrane to ensure sterility.

  • API Wetting (Causality Step): Weigh the required amount of 2-(4-Bromophenyl)ethyl sulfamate into a sterile glass vial. Add DMSO to achieve a final DMSO concentration of exactly 5% (v/v) of the total target volume. Rationale: DMSO disrupts the crystalline lattice of the bromophenyl tail, significantly accelerating its inclusion into the cyclodextrin cavity.

  • Complexation: While vortexing the API-DMSO mixture continuously, add the 20% HP-β-CD solution dropwise.

  • Sonication: Place the vial in a water bath sonicator for 10–15 minutes. Critical: Maintain the water bath temperature below 30°C. Rationale: Elevated temperatures accelerate the hydrolysis of the sulfamate ester into 2-(4-Bromophenyl)ethanol.

  • Validation: Visually inspect the solution against a dark background. It must be completely transparent with no particulate matter. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Micronized Suspension for Oral (PO) Gavage

This protocol is the gold standard for oral dosing of STS/CA inhibitors, providing uniform dispersion and protecting the API during gastric transit[4].

Materials:

  • 2-(4-Bromophenyl)ethyl sulfamate (API)

  • Methylcellulose (MC, 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Step-by-Step Methodology:

  • Vehicle Preparation: Heat 50% of the target volume of sterile water to 80°C. Disperse 0.5% (w/v) Methylcellulose powder into the hot water with vigorous stirring. Once dispersed, add the remaining 50% volume as ice-cold water and stir continuously at 4°C until the solution becomes clear and fully hydrated.

  • Surfactant Addition: Add 0.1% (v/v) Tween 80 to the MC solution and stir gently to avoid foaming.

  • Micronization: Transfer the API to an agate mortar. Grind the crystals thoroughly for 5 minutes. Rationale: Micronization increases the surface area, ensuring consistent dosing and preventing the needle from clogging during oral gavage.

  • Trituration (Causality Step): Add a few drops of the MC/Tween 80 vehicle to the micronized API in the mortar. Triturate to form a smooth, uniform paste. Rationale: Tween 80 acts as a wetting agent, lowering the surface tension between the hydrophobic bromophenyl ring and the aqueous vehicle, preventing the API from floating or clumping.

  • Dilution: Gradually add the remaining vehicle while mixing continuously. Transfer to a dosing vial.

  • Administration: Stir the suspension continuously on a magnetic stir plate during the dosing procedure to prevent settling.

In Vivo Workflow & Quality Control

Because sulfamates can act as "self-immolative" electrophiles or degrade spontaneously[3], a self-validating workflow requires Quality Control (QC) immediately prior to dosing.

PKWorkflow Prep Formulation Preparation QC LC-MS/MS QC (Check Integrity) Prep->QC Admin In Vivo Dosing (Mice/Rats) QC->Admin Sample Blood/Tissue Sampling Admin->Sample

Figure 2: Standardized workflow for in vivo pharmacokinetic evaluation and quality control.

Analytical QC Validation (LC-MS/MS)

Prior to administration, an aliquot of the formulation should be diluted in cold acetonitrile and analyzed via LC-MS/MS.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). The sulfamate group readily loses a proton, yielding a strong [M-H]⁻ signal.

  • Integrity Check: Monitor the ratio of the parent mass (2-(4-Bromophenyl)ethyl sulfamate) to the degradant mass (2-(4-Bromophenyl)ethanol). Formulations exhibiting >5% degradation should be discarded to ensure accurate in vivo pharmacodynamic readouts.

References

  • [1] Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] A New Micronized Formulation of 2-Methoxyestradiol-bis-sulfamate (STX140) is Therapeutically Potent against Breast Cancer. Anticancer Research. URL:[Link]

  • [2] Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. PMC (National Institutes of Health). URL:[Link]

  • [3] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC (National Institutes of Health). URL:[Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 2-(4-Bromophenyl)ethyl Sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-alkyl sulfamates represent a critical class of pharmacophores in medicinal chemistry, frequently utilized in the development of steroid sulfatase (STS) and carbonic anhydrase (CA) inhibitors, such as the antiepileptic drug topiramate 1. 2-(4-Bromophenyl)ethyl sulfamate serves as an optimal model compound for elucidating the mass spectrometric behavior of halogenated aryl-alkyl sulfamates. This technical guide details the mechanistic fragmentation pathways, quantitative ion profiles, and a self-validating LC-MS/MS optimization protocol designed for researchers conducting structural elucidation and pharmacokinetic quantification.

Isotopic Signature & Precursor Profiling

The structural inclusion of a bromine atom provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 relative abundance (50.69% and 49.31%).

Causality in Spectral Interpretation: Any precursor or product ion that retains the intact bromine atom must present as a distinct mass doublet separated by exactly 2 Da with approximately equal intensities. This isotopic fingerprint acts as a built-in tracking mechanism during Collision-Induced Dissociation (CID), allowing analysts to immediately deduce whether a specific neutral loss involved the cleavage of the halogen.

  • Positive Ion Mode (ESI+): The protonated precursor [M+H]+ appears at m/z 280 / 282 .

  • Negative Ion Mode (ESI-): The deprotonated precursor [M-H]− appears at m/z 278 / 280 .

Mechanistic Fragmentation Pathways (CID)

Positive Ion Mode (ESI+)

During ESI+, protonation primarily occurs on the sulfamate nitrogen or the ester oxygen. The sulfamate group ( −O-SO2​-NH2​ ) acts as a highly effective leaving group.

Mechanistic Causality: Upon CID, the protonated molecule undergoes a thermodynamically driven neutral loss of sulfamic acid ( H3​NSO3​ , 97 Da) 2. This cleavage is facilitated by the stability of the resulting 2-(4-bromophenyl)ethyl cation (m/z 183 / 185). The positive charge is stabilized by the adjacent aromatic ring via anchimeric assistance, forming a transient phenonium ion. At elevated collision energies, the carbocation undergoes secondary fragmentation by losing hydrogen bromide ( HBr , 80 / 82 Da), yielding a styrene-like cation at m/z 103. The transition from a doublet (m/z 183/185) to a singlet (m/z 103) validates the loss of the bromine atom.

ESI_Pos_Fragmentation M_H Precursor Ion[M+H]⁺ m/z 280 / 282 (Retains Br Doublet) Loss_NH3 Intermediate [M+H - NH₃]⁺ m/z 263 / 265 (Retains Br Doublet) M_H->Loss_NH3 - NH₃ (17 Da) Carbocation 2-(4-Bromophenyl)ethyl Cation [M+H - H₃NSO₃]⁺ m/z 183 / 185 (Retains Br Doublet) M_H->Carbocation - Sulfamic Acid (97 Da) Primary Pathway Loss_NH3->Carbocation - SO₃ (80 Da) Styrene Styrene-like Cation [C₈H₇]⁺ m/z 103 (Singlet, Br Lost) Carbocation->Styrene - HBr (80 / 82 Da) High Collision Energy

Fig 1: ESI+ fragmentation pathway of 2-(4-Bromophenyl)ethyl sulfamate showing neutral losses.

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation yields the [M-H]− precursor at m/z 278 / 280.

Mechanistic Causality: The most diagnostic product ion generated during CID is the sulfamate anion [H2​NSO3​]− at m/z 96 3. This fragment is highly stable due to resonance delocalization of the negative charge across the SO3​ moiety. Because this cleavage breaks the C-O/S-O bond and leaves the halogenated aromatic ring as a neutral loss, the resulting m/z 96 ion is a singlet. It serves as a universal, high-sensitivity marker for sulfamate-containing compounds in complex biological matrices.

Quantitative Fragmentation Data

Table 1: ESI+ MS/MS Fragmentation Profile | Ion Type | m/z ( ‘79Br‘ / ‘81Br‘ ) | Mass Error | Fragment Assignment | Neutral Loss | | :--- | :--- | :--- | :--- | :--- | | Precursor | 280.0 / 282.0 | ± 0.1 Da | [M+H]+ | None | | Product | 263.0 / 265.0 | ± 0.1 Da | [M+H−NH3​]+ | 17 Da (Ammonia) | | Product | 183.0 / 185.0 | ± 0.1 Da | [C8​H8​Br]+ (Carbocation) | 97 Da (Sulfamic Acid) | | Product | 103.0 (Singlet) | ± 0.1 Da | [C8​H7​]+ (Styrene cation) | 177 Da ( H3​NSO3​ + HBr ) |

Table 2: ESI- MS/MS Fragmentation Profile | Ion Type | m/z ( ‘79Br‘ / ‘81Br‘ ) | Mass Error | Fragment Assignment | Neutral Loss | | :--- | :--- | :--- | :--- | :--- | | Precursor | 278.0 / 280.0 | ± 0.1 Da | [M-H]− | None | | Product | 96.0 (Singlet) | ± 0.1 Da | [H2​NSO3​]− (Sulfamate anion) | 182 / 184 Da (Bromostyrene) | | Product | 214.0 / 216.0 | ± 0.1 Da | [M-H−SO2​]− | 64 Da (Sulfur Dioxide) |

Experimental Protocol: LC-MS/MS Optimization

To ensure reproducibility, the following protocol utilizes a self-validating framework based on isotopic tracking.

Step 1: Reagents & Sample Preparation
  • Preparation: Dissolve 2-(4-Bromophenyl)ethyl sulfamate to a final concentration of 1 µg/mL in a diluent of 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Causality: Formic acid provides the necessary protons for efficient positive-mode electrospray ionization (ESI+), driving the formation of the [M+H]+ precursor. Methanol acts as the organic modifier to ensure the moderately hydrophobic bromophenyl ring remains solvated, preventing sample precipitation in the capillary.

Step 2: MS Tuning & Direct Infusion
  • Action: Infuse the sample directly into the MS source at a flow rate of 10 µL/min.

  • Self-Validation Checkpoint: Observe the MS1 spectrum. The precursor MUST display a 1:1 intensity ratio at m/z 280 and 282 (ESI+) or m/z 278 and 280 (ESI-). If this exact doublet is absent, the target analyte is either degraded or not ionizing properly. Do not proceed to MS2 until this is confirmed.

Step 3: CID Optimization
  • Action: Isolate m/z 280 and ramp the Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: CE must be ramped systematically because the energy required to break the C-O bond (yielding m/z 183/185) is significantly lower than the energy required to cleave the strong C-Br bond (yielding m/z 103). A low CE (10-15 eV) will maximize the carbocation (ideal for MRM quantification), while a high CE (>30 eV) is required to strip the halogen for structural confirmation.

  • Self-Validation Checkpoint: Any product ion that retains the bromine atom (e.g., m/z 183/185) must also display the 1:1 doublet. If a peak appears at m/z 183 without a corresponding peak at m/z 185, it is an isobaric background interference, not the target fragment.

LCMS_Workflow Prep 1. Sample Prep 1 µg/mL in 50% MeOH 0.1% Formic Acid Infusion 2. Direct Infusion ESI+ & ESI- Tuning Flow: 10 µL/min Prep->Infusion Precursor 3. Precursor Isolation Identify m/z 280/282 Verify 1:1 Isotope Ratio Infusion->Precursor CID 4. CID Optimization Ramp CE (10-40 eV) Maximize m/z 183/185 Precursor->CID Validation 5. Method Validation MRM Transitions Setup Self-Validating System CID->Validation

Fig 2: Step-by-step LC-MS/MS optimization workflow with built-in isotopic self-validation.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis and Characterization of O-Alkyl Sulfamate Esters." BenchChem.1

  • Britzi, M. et al. "A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies." PMC. 2

  • Thermo Fisher Scientific. "Analysis of impurities in topiramate by HPLC with charged aerosol detection and a single quadrupole mass spectrometer." Thermo Fisher Application Notes. 3

Sources

Application Note & Protocols: Characterization and Use of 2-(4-Bromophenyl)ethyl Sulfamate as a Putative Steroid Sulfatase (STS) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 2-(4-Bromophenyl)ethyl sulfamate as a putative enzyme inhibitor. Based on its core structure, an aryl sulfamate, this compound is predicted to be a potent, irreversible inhibitor of Steroid Sulfatase (STS), a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] This guide details the scientific rationale, step-by-step protocols for in vitro enzyme assays, data analysis, and essential safety considerations.

Introduction to 2-(4-Bromophenyl)ethyl Sulfamate and Steroid Sulfatase

1.1. The Aryl Sulfamate Pharmacophore: A Class of Potent Enzyme Inhibitors

The aryl sulfamate moiety is a well-established pharmacophore responsible for the potent and irreversible inhibition of Steroid Sulfatase (STS).[1] Compounds containing this functional group, such as Irosustat (STX64) and Estrone-3-O-sulfamate (EMATE), have been extensively studied.[1][2] They function as mechanism-based inhibitors, meaning the enzyme itself processes the inhibitor into a reactive species that then covalently modifies the active site.

2-(4-Bromophenyl)ethyl sulfamate belongs to this class of compounds. Its structure suggests it will be recognized by the STS active site, leading to its inactivation. The primary application of such inhibitors is in the therapeutic area of hormone-dependent diseases, particularly breast cancer, where STS activity contributes to the local production of estrogens.[2][4]

1.2. The Target: Steroid Sulfatase (STS)

Steroid sulfatase (EC 3.1.6.2) is a membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the hydrolysis of inactive steroid sulfates into their biologically active, unconjugated forms.[1][2] Key reactions include the conversion of estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA). These products can be further converted into potent estrogens and androgens, driving the proliferation of hormone-dependent cancers.[2]

1.3. Mechanism of Inhibition

Aryl sulfamate-based inhibitors are believed to irreversibly modify a unique formylglycine residue within the catalytic site of STS.[1] The enzyme's own sulfatase activity cleaves the sulfamate group, generating a reactive sulfamoyl ester intermediate that subsequently binds covalently to the active site, leading to permanent inactivation of the enzyme.

STS_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway E1S Estrone Sulfate (Inactive Precursor) STS_Enzyme Steroid Sulfatase (STS) E1S->STS_Enzyme Binds to Active Site E1 Estrone (Active Estrogen) STS_Enzyme->E1 Hydrolyzes Sulfate Sulfate Ion STS_Enzyme->Sulfate Releases STS_Inactive Irreversibly Inactivated STS STS_Enzyme->STS_Inactive Catalytic Action Leads to Covalent Bonding Inhibitor 2-(4-Bromophenyl)ethyl sulfamate Inhibitor->STS_Enzyme Binds to Active Site

Caption: Experimental workflow for the STS inhibition assay.

3.3. Step-by-Step Protocol

Causality Note: Each step is designed to ensure reproducible and accurate measurement of enzyme activity. The concentrations and volumes provided are starting points and may require optimization.

  • Prepare Inhibitor Stock Solution:

    • Accurately weigh a known amount of 2-(4-Bromophenyl)ethyl sulfamate and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Rationale: DMSO is an effective solvent for many organic compounds and is miscible with aqueous assay buffers. A high-concentration stock minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

  • Prepare Serial Dilutions:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 mM down to 100 nM). This will be used to generate a dose-response curve.

    • Rationale: A wide range of inhibitor concentrations is necessary to accurately determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.

  • Set Up the Assay Plate:

    • This protocol assumes a final assay volume of 100 µL.

    • Controls are critical:

      • 100% Activity Control (No Inhibitor): Wells containing enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).

      • 0% Activity Control (No Enzyme): Wells containing substrate, buffer, and DMSO, but no enzyme.

      • Test Wells: Wells containing enzyme, substrate, and the various inhibitor dilutions.

    • Add 88 µL of Tris-HCl buffer to each well of a 96-well black plate.

    • Add 1 µL of the appropriate inhibitor dilution (or pure DMSO for the 100% activity control) to the test wells.

    • Add 1 µL of DMSO to the 0% activity control wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the STS enzyme in Tris-HCl buffer.

    • Add 1 µL of the STS enzyme solution to the 100% activity control and all test wells. Do not add enzyme to the 0% activity control wells.

    • Gently mix the plate and pre-incubate for 15 minutes at 37°C.

    • Rationale: Pre-incubation allows the irreversible inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of its potency.

  • Reaction Initiation and Incubation:

    • Prepare a working solution of the 4-MUS substrate in Tris-HCl buffer.

    • To initiate the reaction, add 10 µL of the 4-MUS solution to all wells.

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The plate should be protected from light as 4-Methylumbelliferone is light-sensitive.

    • Rationale: The incubation time should be optimized to ensure the reaction is in the linear range for the 100% activity control.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 50 µL of the glycine-carbonate stop solution to all wells.

    • Rationale: The high pH of the stop solution denatures the enzyme and maximizes the fluorescence of the 4-Methylumbelliferone product.

    • Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~450 nm.

Data Analysis and Interpretation

4.1. Calculation of Percent Inhibition

The percent inhibition for each concentration of 2-(4-Bromophenyl)ethyl sulfamate is calculated using the following formula:

% Inhibition = 100 * (1 - (RFU_Inhibitor - RFU_NoEnzyme) / (RFU_NoInhibitor - RFU_NoEnzyme))

Where:

  • RFU_Inhibitor = Relative Fluorescence Units from the test well.

  • RFU_NoEnzyme = RFU from the 0% activity control.

  • RFU_NoInhibitor = RFU from the 100% activity control.

4.2. Determination of IC₅₀

The IC₅₀ value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response (variable slope) model is then applied to the data to calculate the concentration at which 50% inhibition is achieved.

4.3. Data Presentation

Experimental results should be recorded systematically. Below is a template table for summarizing your findings.

ParameterValueNotes
Enzyme Recombinant Human STS
Substrate 4-Methylumbelliferyl sulfate
Substrate Concentration e.g., 10 µMShould be at or below the Kₘ for accurate IC₅₀.
Pre-incubation Time e.g., 15 min
Incubation Time e.g., 30 min
Temperature 37°C
Final DMSO % ≤1%
IC₅₀ of 2-(4-Bromophenyl)ethyl sulfamate Calculated Value (nM or µM)
Hill Slope Calculated Value
R² of Curve Fit Calculated ValueShould be >0.95 for a good fit.

References

  • Woo, L. W. L., et al. (2011). Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates. ChemMedChem, 6(8), 1493-1506. Available at: [Link]

  • TUNAP GmbH & Co. KG. (2021, July 21). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Steroid sulfatase. Retrieved from [Link]

  • Gauthier, S., et al. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry, 121, 573-585. Available at: [Link]

  • Foster, P. A. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Medicinal Chemistry, 58(23), 9035-9053. Available at: [Link]

  • Iratni, S., et al. (2024). Steroid sulfatase inhibitors: A review covering the promising 2014-2024 decade. European Journal of Medicinal Chemistry, 265, 116088. Available at: [Link]

  • ASAP Discovery Consortium. (2025, August 10). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. protocols.io. Retrieved from [Link]

Sources

In vitro screening protocols for 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Pharmacological Profiling of 2-(4-Bromophenyl)ethyl sulfamate

Abstract

This document provides a comprehensive suite of protocols for the in vitro characterization of 2-(4-Bromophenyl)ethyl sulfamate, a compound of interest for its potential as a therapeutic agent. The sulfamate moiety is a key pharmacophore known to target steroid sulfatase (STS), an enzyme implicated in the progression of hormone-dependent cancers.[1][2] These application notes are designed for researchers in drug discovery and oncology, offering a structured, tiered approach to screening. We present detailed, step-by-step protocols for a primary biochemical STS inhibition assay, a secondary cell-based STS activity assay using the MCF-7 breast cancer cell line, and a functional assay to assess antiproliferative effects. The causality behind experimental choices, data analysis procedures, and interpretation are explained to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Screening

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of hormonally active steroids.[3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively.[3][4] In hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, local STS activity within the tumor microenvironment provides a significant supply of estrogens that fuel cancer cell proliferation.[5][6] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy.[5]

The sulfamate functional group is a potent, active-site-directed pharmacophore for irreversible inhibition of STS.[1] Compounds like Irosustat, a sulfamate-based STS inhibitor, have progressed to clinical trials, validating the therapeutic potential of this target class.[5] 2-(4-Bromophenyl)ethyl sulfamate incorporates this key sulfamate moiety, making it a strong candidate for investigation as a novel STS inhibitor. This guide outlines a logical screening cascade to rigorously test this hypothesis.

Pre-Assay Considerations: Compound Handling

Proper handling of the test compound is fundamental to generating reliable and reproducible data.

  • Solubility: Based on the properties of similar aromatic sulfamate derivatives, 2-(4-Bromophenyl)ethyl sulfamate is predicted to have low aqueous solubility.[7] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in 100% DMSO to the desired concentration.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Concentrations: Prepare intermediate dilutions from the primary stock in 100% DMSO. The final concentration of DMSO in the assay wells should be kept constant across all conditions (including controls) and should typically not exceed 0.5% to prevent solvent-induced artifacts.[8]

The In Vitro Screening Cascade

A tiered approach is recommended to efficiently characterize the compound's activity profile, moving from a direct biochemical assay to more complex cell-based systems. This workflow ensures that a direct inhibitory effect on the enzyme is established before investigating its cellular consequences.

G A Primary Screening: Biochemical STS Inhibition Assay B Secondary Screening: Cell-Based STS Activity Assay (MCF-7 Cells) A->B Proceed if Active D Determine IC50 (Enzyme Potency) A->D Direct Target Engagement C Functional / Cytotoxicity Screening: Antiproliferation MTT Assay (MCF-7 Cells) B->C Proceed if Active E Determine Cellular IC50 (Cellular Potency & Permeability) B->E Confirms Cellular Activity F Determine GI50 (Antiproliferative Effect) C->F Functional Outcome G cluster_cell Living Cell Mitochondria cluster_solution Assay Well A MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases A->Enzyme B Formazan (Purple, Insoluble) C Solubilization (e.g., SDS-HCl, DMSO) B->C Enzyme->B D Purple Solution C->D E Measure Absorbance (~570 nm) D->E

Figure 2: Principle of the MTT cell viability assay.

6.2. Materials

  • Cell Line & Media: MCF-7 cells and corresponding culture medium.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO). [9]* Equipment: 96-well cell culture plates, CO₂ incubator, microplate reader (spectrophotometer).

6.3. Step-by-Step Protocol

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(4-Bromophenyl)ethyl sulfamate in culture medium.

    • Add 100 µL of the compound-containing medium to the respective wells (this halves the concentration, so prepare dilutions at 2x the final desired concentration).

    • Incubate for an extended period that allows for multiple cell doublings (e.g., 3-5 days). [4]3. MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well. [9] * Incubate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium (without disturbing the cells/crystals).

    • Add 100-150 µL of the solubilization solution to each well.

    • Incubate for an additional 2-4 hours (or overnight) at 37°C, protecting the plate from light, to ensure complete dissolution of the formazan. [9][10]5. Absorbance Reading:

    • Gently mix the contents of each well by pipetting.

    • Read the absorbance at a wavelength of ~570 nm. A reference wavelength of ~630 nm can be used to subtract background noise. [11] 6.4. Data Analysis

  • Calculate Percent Viability:

    • % Viability = 100 * (AbsSample - AbsBackground) / (AbsVehicle - AbsBackground)

    • AbsVehicle is the absorbance of cells treated with vehicle only.

    • AbsBackground is the absorbance of medium and MTT reagent without cells.

  • Determine GI50 Value:

    • The GI50 (Growth Inhibition 50) is the concentration that causes 50% inhibition of cell growth.

    • Analyze the data using non-linear regression as described in section 4.4 to calculate the GI50 value.

Data Interpretation & Next Steps

A successful candidate as a targeted anti-cancer agent would ideally exhibit the following profile:

  • Potent Biochemical Inhibition: A low nanomolar IC50 in the primary STS enzyme assay.

  • Effective Cellular Activity: A cell-based IC50 that is close to the biochemical IC50, demonstrating efficient cell penetration and target engagement.

  • Functional Antiproliferative Effect: A GI50 value in the MTT assay that correlates with its cellular STS inhibition potency, indicating that the observed anti-proliferative effect is likely due to the on-target mechanism.

If 2-(4-Bromophenyl)ethyl sulfamate demonstrates this profile, subsequent studies could include selectivity profiling against other sulfatases and carbonic anhydrases, further mechanism of action studies, and progression into in vivo models of hormone-dependent cancer.

References

  • Vertex AI Search. (n.d.). MTT (Assay protocol).
  • BenchChem. (n.d.). Probing the Core Mechanism: A Technical Guide to Steroid Sulfatase (STS) Inhibition, Featuring Steroid Sulfatase-IN-2.
  • PubMed. (1992). Synthesis and physicochemical properties of sulfamate derivatives as topical antiglaucoma agents.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • edX. (n.d.). IC50 Determination.
  • National Toxicology Program. (n.d.). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY.
  • Abcam. (n.d.). MTT assay protocol.
  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
  • Wikipedia. (n.d.). IC50.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • BenchChem. (n.d.). In Vitro Inhibitory Activity of Steroid Sulfatase-IN-2: A Technical Guide.
  • Protocol. (n.d.). MCF-7 Culture Protocol.
  • ResearchGate. (2021, July 12). How to calculate IC50 from the calculated concentration of unknown samples?
  • PLOS One. (2011, June 3). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay.
  • AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol.
  • Creative Enzymes. (n.d.). Inhibitor Screening and Design.
  • MOST Wiedzy. (2020, December 15). New potent steroid sulphatase inhibitors based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives.
  • ResearchGate. (n.d.). Cytotoxicity evaluation of STS in K562 and HMSC.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • MDPI. (2019, August 7). Steroid Sulfatase Inhibition: From Concept to Clinic and Beyond.
  • BenchChem. (n.d.). Sulfamate | Research Chemicals & Reagent.
  • REPROCELL. (n.d.). Example Protocols for the Culture of the MCF-7 Cell Line on Alvetex™ Scaffold.
  • PubMed. (2025, August 14). Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors.
  • ResearchGate. (n.d.). Sulfamates and Their Therapeutic Potential | Request PDF.

Sources

High-Yield Crystallization and Purification Protocols for 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Physicochemical Rationale

The compound 2-(4-Bromophenyl)ethyl sulfamate is a highly versatile O -alkyl sulfamate ester. It serves as a critical bifunctional intermediate in modern synthetic chemistry, offering an aryl bromide moiety for transition-metal-catalyzed cross-coupling and a sulfamate group that can undergo 1 or act as a pharmacophore for enzyme inhibition[1]. Furthermore, aryl and alkyl sulfamates are increasingly utilized in 2 to generate complex pharmaceutical architectures[2].

However, the purification of O -alkyl sulfamates presents specific challenges. The primary mechanistic concern during isolation is the lability of the O−S bond. Kinetic studies demonstrate that N -alkyl and O -alkyl sulfamates undergo3 even at mildly acidic pH levels, cleaving the molecule back into the parent alcohol and sulfamic acid[3]. Consequently, traditional acidic workups must be strictly avoided.

To achieve >99% purity without degrading the active4, we employ a pH-controlled liquid-liquid extraction (LLE) followed by a highly selective solvent-antisolvent crystallization[4].

Purification Workflow

The following diagram maps the logical progression from a crude reaction mixture to the isolated, high-purity crystalline product.

Workflow N1 Crude Reaction Mixture (Contains Sulfamate, Salts, DMF) N2 Aqueous Quench & LLE (Sat. NaHCO3 / EtOAc, pH 7-8) N1->N2 Neutralize acid Prevent hydrolysis N3 Organic Phase Concentration (Rotary Evaporation, <40°C) N2->N3 Isolate crude organic extract N4 Solvent-Antisolvent Crystallization (EtOAc / n-Heptane) N3->N4 Dissolve in min. volume EtOAc N5 Vacuum Filtration & Washing (Cold n-Heptane) N4->N5 Induce supersaturation & nucleation N6 Pure Crystalline Product (>99% Purity) N5->N6 Remove mother liquor & dry

Workflow for the isolation and crystallization of 2-(4-Bromophenyl)ethyl sulfamate.

Self-Validating Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Extraction (LLE)

Causality: The synthesis of sulfamates typically utilizes sulfamoyl chloride ( ClSO2​NH2​ ), generating HCl as a byproduct. If the reaction is quenched with water alone, the localized drop in pH will catalyze the hydrolysis of the newly formed ester.

  • Quenching: Cool the crude reaction mixture (typically in DMF or THF) to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO3​ dropwise until effervescence ceases.

  • In-Process QC: Spot the aqueous layer onto pH indicator paper. Do not proceed until the pH is confirmed to be strictly between 7.5 and 8.0.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale). The lipophilic bromophenyl tail ensures the product partitions entirely into the organic phase, while unreacted sulfamic acid and amine salts remain in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine (1 × 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate via rotary evaporation. Crucial: Maintain the water bath temperature below 40 °C to prevent thermal degradation of the sulfamate.

Protocol B: Solvent-Antisolvent Crystallization

Causality: While5, bulk purification requires controlled supersaturation to prevent the entrapment of impurities within the crystal lattice[5]. We utilize EtOAc as the good solvent and n -Heptane as the antisolvent.

  • Dissolution: Dissolve the crude solid in the minimum required volume of EtOAc (approx. 2–3 mL/g) while gently warming to 45 °C in a water bath. Ensure complete dissolution.

  • Antisolvent Addition: Remove the flask from the heat source. While stirring at 200 rpm, add n -Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Nucleation: Stop the addition of n -Heptane. Add a few milligrams of pure 2-(4-Bromophenyl)ethyl sulfamate seed crystals. The turbidity will begin to resolve into distinct microcrystals.

  • Growth & Maturation: Once a white suspension has formed, slowly add an additional 2 volumes of n -Heptane over 30 minutes to drive the crystallization to completion.

  • Cooling: Transfer the flask to an ice bath (0–5 °C) and age the slurry for 2 hours to maximize recovery.

Protocol C: Isolation and Desiccation
  • Filtration: Isolate the crystals using vacuum filtration through a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake twice with ice-cold n -Heptane (10 mL/g) to displace the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a vacuum desiccator. Dry at room temperature under high vacuum (< 1 mbar) for 12 hours.

  • Validation: Analyze the final product via 1H NMR ( CDCl3​ or DMSO−d6​ ). The characteristic broad singlet of the −NH2​ protons should appear around δ 4.6 ppm (in CDCl3​ ), confirming the integrity of the sulfamate group.

Quantitative Solvent System Optimization

To identify the optimal crystallization parameters, various solvent systems were evaluated for their impact on recovery yield and final purity. The EtOAc / n -Heptane system provides the best balance of thermodynamic recovery and kinetic crystal growth.

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Mechanistic Observations & Remarks
EtOAc / n-Heptane 1 : 4 88.5% >99.5% Optimal. Rapid nucleation, easily filterable white needles. Impurities remain highly soluble in the mother liquor.
Ethanol / Water3 : 172.0%97.0%Sub-optimal. High risk of "oiling out" if cooled too rapidly. Requires strict seeding protocols.
Isopropanol (Cooling)Neat65.4%98.5%Good purity, but high solubility of the compound at room temperature severely limits thermodynamic recovery.
Toluene / Hexane1 : 381.2%96.0%Co-precipitation of des-bromo and unreacted alcohol impurities observed. Not recommended.

Troubleshooting & Mechanistic Insights

  • Issue: The product "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing.

    • Causality: Oiling out occurs when the saturation point of the solution is reached at a temperature higher than the melting point of the solute-solvent mixture.

    • Resolution: Do not add the antisolvent while the solution is hot. Allow the EtOAc solution to cool to room temperature before reaching the cloud point with n -Heptane. Introduce seed crystals early to bypass the metastable liquid-liquid phase boundary.

  • Issue: 1H NMR reveals the presence of 2-(4-bromophenyl)ethanol.

    • Causality: The sulfamate group has undergone acid-catalyzed hydrolysis.

    • Resolution: Re-evaluate the LLE protocol. Ensure the aqueous quench strictly maintains a pH > 7.5. Do not leave the product dissolved in unbuffered aqueous mixtures for prolonged periods.

References

  • Development of an Inherently Safe and Scalable Nickel-Catalyzed Borylation Process of an Aryl Sulfamate ACS Public
  • Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents Organic Chemistry Portal
  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S–N Cleaving Sulfamidase ACS Public
  • Sulfamate | Research Chemicals & Reagent Benchchem
  • Guide for Crystalliz

Sources

Application Note and Protocol: Preparation of 2-(4-Bromophenyl)ethyl sulfamate Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol and best practices for the preparation, handling, and storage of stock solutions of 2-(4-Bromophenyl)ethyl sulfamate in dimethyl sulfoxide (DMSO). The accurate preparation of concentrated stock solutions is a foundational step for ensuring reproducibility and reliability in a wide range of downstream applications, including high-throughput screening, cell-based assays, and drug discovery workflows. This guide emphasizes the critical role of solvent quality, particularly the use of anhydrous DMSO, and outlines procedures to mitigate common issues such as compound precipitation and degradation. By explaining the scientific rationale behind each step, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to maintain the integrity and stability of their test compounds.

Foundational Principles: Understanding the Key Components

A successful experimental outcome is predicated on the integrity of the reagents used. The preparation of a stable, accurately concentrated stock solution is the first and most critical step in this process. This section delves into the physicochemical properties of both the solute, 2-(4-Bromophenyl)ethyl sulfamate, and the solvent, DMSO, to provide a framework for the protocol that follows.

Profile: 2-(4-Bromophenyl)ethyl sulfamate

2-(4-Bromophenyl)ethyl sulfamate is a small organic molecule featuring a brominated aromatic ring and a sulfamate functional group. While specific experimental data on this exact compound is not broadly published, its structural motifs allow for informed predictions regarding its handling and stability.

  • Structure and Molecular Weight: The compound consists of a 4-bromophenyl group linked via an ethyl bridge to a sulfamate moiety (-O-SO₂-NH₂).

    • Molecular Formula: C₈H₁₀BrNO₃S

    • Molecular Weight: 280.14 g/mol

  • Solubility: Like many small organic molecules used in biological research, it is expected to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO.

  • Stability: The sulfamate group and the C-Br bond are generally stable under standard laboratory conditions. However, sulfamate esters can be susceptible to hydrolysis under extreme pH conditions. Studies on related sulfamate acetamides have shown them to be highly stable in buffer solutions.[1] Stock solutions in anhydrous DMSO, when stored properly, are expected to be stable.

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile polar aprotic solvent, making it indispensable in drug discovery and life science research.[2] Its ability to dissolve a vast range of both polar and non-polar compounds is its primary advantage.[3] However, its utility is accompanied by specific properties that must be managed carefully.

The most critical property of DMSO in this context is its hygroscopicity —its tendency to readily absorb moisture from the atmosphere.[4][5] Even brief exposure to ambient air can significantly increase the water content in DMSO.[6] This absorbed water can have detrimental effects:

  • Reduced Solubility & Precipitation: The presence of water alters the polarity and solvent structure of DMSO, which can dramatically decrease the solubility of many organic compounds.[4] This can lead to the compound precipitating out of the stock solution, especially after freeze-thaw cycles, resulting in an inaccurate final concentration in assays.[7]

  • Compound Degradation: For moisture-sensitive compounds, the water absorbed by DMSO can accelerate hydrolytic degradation, compromising the integrity of the stock solution over time.

Therefore, the exclusive use of high-purity, anhydrous DMSO is paramount for preparing stable and reliable stock solutions.[2]

Materials and Equipment

Proper preparation requires high-quality materials and calibrated equipment. The following table summarizes the necessary components.

CategoryItemSpecifications
Reagents & Consumables 2-(4-Bromophenyl)ethyl sulfamateSolid (powder or crystalline) form, purity ≥98%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered. Use a new, sealed bottle to minimize water content.[2][4]
Sterile, Amber Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, light-blocking to protect the compound from photodegradation.
Sterile Pipette TipsNuclease-free, low-retention, compatible with micropipettes.
Equipment Analytical BalanceReadable to at least 0.1 mg, calibrated.
Calibrated MicropipettesA set covering a range of volumes (e.g., P20, P200, P1000).
Vortex MixerStandard laboratory vortexer for efficient mixing.
Sonicator (Optional)Water bath sonicator can be used to aid in the dissolution of sparingly soluble compounds.[8]
Personal Protective Equipment (PPE) Safety GlassesRequired at all times.
Lab CoatTo protect from splashes.
Chemical-Resistant GlovesNitrile or other appropriate material.

Safety and Handling Precautions

Prior to beginning any experimental work, it is crucial to understand and mitigate the potential hazards associated with the chemicals being used.

  • Compound Handling: 2-(4-Bromophenyl)ethyl sulfamate should be handled in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9] While specific toxicity data is not available, related sulfamic acid compounds can be irritants, and brominated aromatic compounds warrant careful handling.[10][11]

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin.[2] Always wear gloves when handling DMSO and its solutions. If skin contact occurs, wash the affected area thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste, including contaminated tubes and pipette tips, in accordance with your institution's hazardous waste disposal guidelines.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be readily adapted for other target concentrations.

Pre-Protocol Calculations

Accurate calculations are the foundation of an accurate stock solution.

  • Confirm Molecular Weight (MW):

    • MW of 2-(4-Bromophenyl)ethyl sulfamate = 280.14 g/mol

  • Calculate Mass Required: Use the following formula to determine the mass of the compound needed to prepare a desired volume of a 10 mM stock solution.

    • Mass (mg) = Desired Volume (mL) × 10 mM × MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM Stock:

      • Mass (mg) = 1 mL × 10 mmol/L × 280.14 g/mol × (1 L / 1000 mL)

      • Mass (mg) = 2.8014 mg

Step-by-Step Experimental Procedure
  • Acclimatization: Before opening, allow the vial of 2-(4-Bromophenyl)ethyl sulfamate to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Place a sterile 1.5 mL amber microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.80 mg) of the compound directly into the tube.[8] Handle the powder in a fume hood.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, this would be 1.0 mL.

  • Dissolution: Close the tube cap tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[2] Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath sonicator for 5-10 minutes.[8] Gentle warming to 37°C may also be used for non-thermolabile compounds.

  • Aliquoting for Storage: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber microcentrifuge tubes.[2][12] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[2]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6+ months) , protected from light.[4][12]

Stock Preparation Workflow

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase start 1. Equilibrate Compound to Room Temperature weigh 2. Weigh Compound (e.g., 2.80 mg) start->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 4. Vortex for 30-60s add_dmso->vortex inspect 5. Visually Inspect for Clarity vortex->inspect sonicate Optional: Sonicate/Warm if solids remain inspect->sonicate Not Clear aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot Clear sonicate->vortex store 7. Store at -20°C or -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing 2-(4-Bromophenyl)ethyl sulfamate stock solution.

Quality Control and Long-Term Stability

Maintaining the quality of the stock solution is essential for experimental success.

Best Practices for Handling and Storage

The long-term stability of the stock solution is primarily threatened by two factors: water absorption and freeze-thaw cycles. The following best practices are designed to mitigate these risks.

  • Always Use Anhydrous DMSO: Purchase DMSO in small-volume bottles from a reputable supplier and use a fresh, sealed bottle for preparing sensitive stock solutions.[4]

  • Minimize Air Exposure: Work efficiently to minimize the time the main DMSO bottle and the stock solution tubes are open to the atmosphere.

  • Aliquot Everything: Aliquoting is the single most effective method to prevent both water absorption from repeated opening and compound degradation from freeze-thaw cycles.[2][8]

  • Use a "Working Stock": For frequent use, a single aliquot can be moved from -80°C to -20°C and designated as a "working stock" to protect the long-term archival supply.

Best Practices for Experimental Use

When diluting the DMSO stock into aqueous buffers or cell culture media for an experiment, precipitation can be a major issue.

  • Serial Dilutions: If intermediate dilutions are needed, perform them in 100% DMSO first before the final dilution into the aqueous medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%, and always <1%) to avoid solvent-induced artifacts or cell toxicity.[12]

  • Include a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO without the compound to account for any effects of the solvent itself.

G cluster_input Inputs & Actions cluster_rationale Rationale & Avoidance center_node Stable & Accurate Stock Solution anhydrous_dmso Use Anhydrous DMSO (≥99.9%) prevent_precip Prevents Compound Precipitation anhydrous_dmso->prevent_precip because water reduces solubility avoid_degradation Avoids Hydrolytic Degradation anhydrous_dmso->avoid_degradation because water can hydrolyze compound aliquoting Aliquot into Single-Use Tubes avoid_freeze_thaw Avoids Freeze-Thaw Cycles aliquoting->avoid_freeze_thaw as only one aliquot is thawed storage Store at -80°C Protected from Light storage->center_node ensures long-term integrity prevent_precip->center_node avoid_degradation->center_node avoid_freeze_thaw->center_node

Caption: Key principles for maintaining stock solution integrity.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve completely. 1. Insufficient mixing.2. DMSO has absorbed water, reducing its solvent capacity.[4]3. Concentration is too high.1. Continue vortexing and/or sonicate the solution for 10-15 minutes.[8]2. Discard the solution and remake it using a new, sealed bottle of anhydrous DMSO.[2]3. Re-check calculations or prepare a more dilute stock solution.
Solution is clear initially but precipitates upon storage or after thawing. 1. DMSO has absorbed atmospheric moisture over time.[5]2. The solution was not aliquoted, and freeze-thaw cycles have reduced solubility.[7]1. The stock may be compromised. It is best to prepare a fresh stock using anhydrous DMSO and ensure it is properly aliquoted.2. Always aliquot new stock solutions into single-use volumes to prevent this issue.[2][12]
Inconsistent results between experiments. 1. Inaccurate initial weighing.2. Degradation of the stock solution due to improper storage or handling.[13]3. Compound precipitation during dilution into aqueous media.1. Ensure the analytical balance is calibrated. 2. Prepare a fresh stock solution from the solid compound. Use a new aliquot for each experiment.3. Review the dilution procedure. Consider making intermediate dilutions in DMSO before adding to the final aqueous solution. Ensure adequate mixing after the final dilution.

References

  • Kozik, V., et al. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Source: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Source: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Source: [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Source: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Source: [Link]

  • Kozik, V. (2018). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Source: [Link]

  • Carlo Erba Reagents. (n.d.). Ammonium sulfamate 101040 - Safety Data Sheet. Source: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Source: [Link]

  • San Fu Chemical Co., Ltd. (n.d.). Safety Data Sheet - Sulfamic acid. Source: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Potassium sulfamate. Source: [Link]

  • Chem One. (n.d.). Sulfamic Acid - Safety Data Sheet. Source: [Link]

  • Ward, C. C., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. Source: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(4-bromophenyl)ethyl sulfamate. As Senior Application Scientists, we have compiled this resource to address common issues leading to low yields and to provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common culprits in the sulfamoylation of 2-(4-bromophenyl)ethanol?

Low yields in this synthesis can typically be attributed to one or more of the following factors: reagent quality, reaction conditions, and workup/purification procedures. A systematic approach to troubleshooting is crucial for identifying the root cause.

Key Areas for Investigation:

  • Reagent Stability and Purity:

    • Sulfamoylating Agent: Sulfamoyl chloride is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can lead to its decomposition, reducing the amount of active reagent available for the reaction.

    • Starting Material: The purity of 2-(4-bromophenyl)ethanol is critical. Impurities can interfere with the reaction or complicate purification.

    • Solvent: Residual water in the reaction solvent can consume the sulfamoylating agent.[3]

  • Reaction Conditions:

    • Temperature: While lower temperatures are generally favored to minimize side reactions, excessively low temperatures can significantly slow down the reaction rate.[4]

    • Base: The choice and stoichiometry of the base are important. A hindered base is often used to scavenge the HCl byproduct without competing as a nucleophile.

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

  • Workup and Purification:

    • Aqueous Workup: The desired sulfamate product can be sensitive to acidic conditions, which may arise during an aqueous workup if not properly controlled.[4] Prompt neutralization is important.

    • Purification: Product loss can occur during extraction and chromatographic purification.[5]

Below is a workflow to help diagnose the issue:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed reagent_check Verify Reagent Quality (Sulfamoylating agent, Starting Material, Solvent) start->reagent_check condition_check Optimize Reaction Conditions (Temperature, Base, Time) reagent_check->condition_check Reagents OK success Improved Yield reagent_check->success Reagents Faulty (Replace/Purify) workup_check Evaluate Workup & Purification (pH control, Extraction efficiency) condition_check->workup_check Conditions Optimized condition_check->success Conditions Suboptimal (Adjust) workup_check->start Workup Inefficient (Re-evaluate) workup_check->success Workup Optimized

Caption: A logical workflow for troubleshooting low synthesis yield.

Q2: I suspect my sulfamoylating agent has decomposed. How can I ensure its quality and what are the alternatives?

Sulfamoyl chloride is notoriously unstable and its quality is a primary determinant of reaction success.

Best Practices for Handling Sulfamoyl Chloride:

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Handling: Handle quickly in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.[7]

  • Quality Check: If decomposition is suspected, a fresh batch should be used. Titration can be performed to determine the active concentration, but using a new, sealed bottle is often the most reliable approach.

Alternative Sulfamoylating Agents:

If sulfamoyl chloride proves problematic, consider more stable alternatives:

ReagentAdvantagesDisadvantages
Burgess-type reagentsGood solubility and shelf stability.[8]May require specific activators for some alcohols.[8]
Electron-deficient aryl sulfamatesStable crystalline solids, allowing for catalytic sulfamoylation.[9][10]May require specific catalysts like N-methylimidazole.[9]
Hexafluoroisopropyl sulfamate (HFIPS)Bench-stable solid with a simple workup.[9][11]The byproduct, hexafluoroisopropanol, needs to be removed.[11]
Q3: What is the recommended protocol for the synthesis of 2-(4-Bromophenyl)ethyl sulfamate?

The following protocol is a robust starting point for the synthesis. It is crucial to maintain anhydrous conditions throughout the reaction.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)ethyl sulfamate

  • Glassware Preparation: All glassware should be oven-dried at >100 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.[3]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-(4-bromophenyl)ethanol (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-dimethylacetamide (DMA).[11][12] Cool the solution to 0 °C in an ice bath. Add a suitable hindered base, such as triethylamine (1.5 eq) or 2,6-lutidine (1.5 eq), dropwise.

  • Sulfamoylation: In a separate flask, dissolve sulfamoyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

G cluster_1 Synthesis Workflow A 1. Prepare Anhydrous Setup B 2. Dissolve Starting Material & Add Base at 0°C A->B C 3. Add Sulfamoylating Agent Dropwise at 0°C B->C D 4. Warm to RT & Monitor by TLC C->D E 5. Quench with aq. NH4Cl at 0°C D->E F 6. Aqueous Workup E->F G 7. Dry, Concentrate & Purify F->G

Caption: A step-by-step workflow for the synthesis of 2-(4-Bromophenyl)ethyl sulfamate.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

The formation of multiple products is a common issue, often arising from side reactions of the starting material or the sulfamoylating agent.

Common Side Reactions and Byproducts:

  • Dimerization of the alcohol: The starting alcohol can react with itself to form an ether, especially under basic conditions.[4]

  • Elimination: Dehydration of the alcohol to form 4-bromostyrene can occur, particularly if acidic conditions are inadvertently introduced.

  • Hydrolysis of Sulfamoyl Chloride: As previously mentioned, reaction with water forms sulfonic acid, which will not react with the alcohol.[3]

  • Reaction with the Base: If a non-hindered amine base is used, it can compete with the alcohol as a nucleophile, leading to the formation of a sulfamide.

Strategies to Minimize Side Products:

  • Strict Anhydrous Conditions: This is the most critical factor to prevent hydrolysis of the sulfamoylating agent.[3]

  • Controlled Reagent Addition: Add the sulfamoylating agent slowly and at a low temperature to control the exotherm and minimize side reactions.[4]

  • Use of a Hindered Base: Employing a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can prevent its reaction with the sulfamoylating agent.

  • Prompt Workup: Once the reaction is complete, immediate quenching and workup can prevent product degradation.

G cluster_2 Reaction Scheme and Potential Side Reactions SM 2-(4-Bromophenyl)ethanol Product 2-(4-Bromophenyl)ethyl sulfamate (Desired Product) SM->Product + SA, Base Side_Ether Ether Dimer SM->Side_Ether Base Side_Styrene 4-Bromostyrene (Elimination) SM->Side_Styrene Acid/Heat SA Sulfamoylating Agent (e.g., H2NSO2Cl) SA->Product Base Base Base->Product Side_Sulfamide Sulfamide (Base Reaction) Base->Side_Sulfamide + SA

Caption: The desired reaction and potential side reactions.

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 79(10), 2530-2534. [Link]

  • Wang, H. M., Xiong, C. D., Chen, X. Q., Hu, C., & Wang, D. Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2571-2576. [Link]

  • Douglas, J. T., & Neuenswander, S. A. (2019). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry, 84(15), 9634-9645. [Link]

  • Technic Inc. (n.d.). Nickel Sulfamate. [Link]

  • Angene Chemical. (2021). Safety Data Sheet - Sulfamoyl chloride. [Link]

  • Okada, M., Fukuda, K., & Suenaga, K. (2013). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Chemical & Pharmaceutical Bulletin, 61(6), 649-652. [Link]

  • Weigand, J. J. (1949). Process for producing ammonium sulfamate. U.S. Patent No. 2,487,480. Washington, DC: U.S.
  • Cupery, M. E. (1958). Sulfamic acid purification. U.S. Patent No. 2,862,790. Washington, DC: U.S.
  • Thomson, R. J., & Procter, D. J. (2021). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. [Link]

  • Wang, H. M., Xiong, C. D., Chen, X. Q., Hu, C., & Wang, D. Y. (2021). Supporting Information: Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC advances, 11(48), 30048-30066. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. [Link]

  • Thomson, R. J., & Procter, D. J. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Głowacka, I. E., Wujec, M., & Paneth, P. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268. [Link]

  • Foulke, D. G. (1967). Process for the preparation of metal sulfamates. U.S. Patent No. 3,321,273. Washington, DC: U.S.
  • Roy, A. B. (1960). The enzymic synthesis of aryl sulphamates. Biochemical Journal, 74(1), 49-56. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2018). What are the different ways to purify sulfated compounds other then RP-HPLC? [Link]

  • Li, Z. L., & Li, Z. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(2), 794-800. [Link]

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168-174. [Link]

  • Purohit, A., He, Y., Georgiou, T., & Reed, M. J. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7536-7547. [Link]

  • Kunda, W., & Evans, D. J. I. (1971). Production of nickel sulfamate. U.S. Patent No. 3,620,669. Washington, DC: U.S.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Bromophenyl)ethyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find scientifically-grounded troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of 2-(4-Bromophenyl)ethyl sulfamate.

Q1: What is the expected aqueous solubility of 2-(4-Bromophenyl)ethyl sulfamate?

A: While specific quantitative solubility data for 2-(4-Bromophenyl)ethyl sulfamate is not extensively documented in publicly available literature, its chemical structure—containing a hydrophobic bromophenyl group—suggests that it is likely a poorly water-soluble compound. Compounds with similar structural motifs, such as other bromophenyl derivatives, often exhibit limited aqueous solubility. Therefore, it is anticipated that you will need to employ solubility enhancement techniques for most aqueous experimental setups.

Q2: I'm observing precipitation when diluting my stock solution of 2-(4-Bromophenyl)ethyl sulfamate into an aqueous buffer. What is happening and how can I prevent it?

A: This is a common issue for poorly soluble compounds and is often due to the compound crashing out of solution when the concentration of the organic co-solvent is reduced upon dilution in the aqueous medium. To prevent this, consider the following:

  • Lower the final concentration: The target concentration in your aqueous buffer may be above the compound's solubility limit.[1]

  • Increase the percentage of organic co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., DMSO) can help maintain solubility.[1]

  • Prepare fresh dilutions: Avoid storing dilute aqueous solutions, as precipitation can occur over time. It's best to prepare them fresh for each experiment.[1]

  • Employ a solubility enhancement strategy: For many applications, incorporating a solubilizing agent such as a cyclodextrin or a surfactant into the aqueous medium will be necessary to maintain the compound in solution.

Q3: Can I directly dissolve 2-(4-Bromophenyl)ethyl sulfamate in aqueous buffers like PBS?

A: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's predicted low water solubility. It is strongly recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute this stock into your aqueous medium, preferably one that contains a solubilizing agent.

II. Troubleshooting Guide: Common Solubility Challenges

This section provides a structured approach to troubleshooting common issues encountered during the solubilization of 2-(4-Bromophenyl)ethyl sulfamate.

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Media

This is a critical issue that can halt experimental progress. The underlying cause is the rapid decrease in the solvating power of the solvent system as the highly solvating organic stock solution is introduced into the non-solvating aqueous environment.

Troubleshooting Workflow

digraph "Troubleshooting_Precipitation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

}

Workflow for troubleshooting immediate precipitation.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to poor solubility and the resulting variability in the effective concentration of the compound in your assay.

Causality: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration and can vary between wells or experiments. Undissolved particles can also interfere with assay readouts.

Solutions:

  • Visual Inspection: Before use, visually inspect your final aqueous solution under a light source. The solution should be clear and free of any visible particles.

  • Filtration: After dilution, filter the solution through a 0.22 µm filter to remove any undissolved micro-precipitates. Be aware that this may reduce the concentration of your compound if it is not fully solubilized.

  • Implement a Robust Solubilization Method: Consistently using a validated solubilization method, such as those detailed in the protocols below, is the most effective way to ensure reproducible results.

III. Experimental Protocols for Solubility Enhancement

The following protocols provide step-by-step instructions for common and effective methods to improve the aqueous solubility of 2-(4-Bromophenyl)ethyl sulfamate.

Protocol 1: Solubilization Using Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][3] They can encapsulate poorly soluble drug molecules, like 2-(4-Bromophenyl)ethyl sulfamate, forming inclusion complexes that have enhanced aqueous solubility.[2][3][][5]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and low toxicity.[6]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution of the Compound:

    • Accurately weigh a small amount of 2-(4-Bromophenyl)ethyl sulfamate.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Prepare an Aqueous Solution of HP-β-CD:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration several-fold higher than your final intended concentration. Common starting concentrations range from 10% to 40% (w/v).

  • Form the Inclusion Complex:

    • While vortexing the HP-β-CD solution, slowly add the concentrated stock solution of your compound.

    • Continue to vortex or sonicate the mixture for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Final Dilution and Filtration:

    • Dilute the complex solution to the final desired concentration using your aqueous buffer.

    • Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates.

Data Presentation:

Parameter Description Starting Range
Compound Stock Conc. Concentration in organic solvent.10 - 50 mM
HP-β-CD Conc. Concentration in aqueous buffer.10% - 40% (w/v)
Final Co-solvent % Percentage of organic solvent in the final solution.< 1%

Workflow for Cyclodextrin-based Solubilization

digraph "Cyclodextrin_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

}

Experimental workflow for solubilization with cyclodextrins.

Protocol 2: Solubilization Using Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic core of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[7][8][9][10]

Recommended Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are commonly used in biological research due to their relatively low toxicity.[1]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution of the Compound:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Prepare an Aqueous Surfactant Solution:

    • Prepare a solution of your chosen surfactant (e.g., Tween® 80) in your desired aqueous buffer at a concentration above its CMC. A common starting concentration is 0.1% to 1% (w/v).

  • Incorporate the Compound into Micelles:

    • While vortexing the surfactant solution, slowly add the concentrated stock solution of your compound.

    • Allow the solution to mix for at least 30 minutes to ensure the compound is incorporated into the micelles. Gentle warming may be necessary for some compounds but should be used with caution to avoid degradation.

  • Final Dilution and Filtration:

    • Dilute the mixture to the final desired concentration using the surfactant-containing buffer.

    • Filter the final solution through a 0.22 µm syringe filter.

Data Presentation:

Parameter Description Starting Range
Compound Stock Conc. Concentration in organic solvent.10 - 50 mM
Surfactant Conc. Concentration in aqueous buffer.0.1% - 1% (w/v)
Final Co-solvent % Percentage of organic solvent in the final solution.< 1%
Protocol 3: Using Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes by reducing the polarity of the overall solvent system.[11][12][13][14]

Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[14][15]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution of the Compound:

    • Dissolve the compound in 100% of the chosen co-solvent (e.g., ethanol).

  • Prepare the Co-solvent/Aqueous Buffer Mixture:

    • Determine the final percentage of co-solvent that your experiment can tolerate.

    • Prepare a mixture of the co-solvent and your aqueous buffer at this predetermined ratio.

  • Dilute the Compound:

    • Add the concentrated stock solution to the co-solvent/buffer mixture to achieve your final desired concentration.

Important Considerations:

  • Toxicity: Be mindful that high concentrations of organic co-solvents can be toxic to cells. Always run a vehicle control in your experiments.

  • Precipitation upon Dilution: This method is still susceptible to precipitation if the final concentration of the co-solvent is too low to maintain the solubility of the compound.

IV. Advanced Strategies

If the above methods are insufficient, you may need to consider more advanced formulation strategies. These often require specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a solid hydrophilic carrier, which can enhance its dissolution rate.[16]

  • Nanoparticle Formation (Nanosuspensions): Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[17][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[17][19]

V. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec. Retrieved March 27, 2026, from

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. Retrieved March 27, 2026, from

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences. Retrieved March 27, 2026, from

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher. Retrieved March 27, 2026, from

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Chemical Journals. Retrieved March 27, 2026, from

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). ResearchGate. Retrieved March 27, 2026, from

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 27, 2026, from

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). MDPI. Retrieved March 27, 2026, from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). National Center for Biotechnology Information. Retrieved March 27, 2026, from

  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem. (n.d.). BenchChem. Retrieved March 27, 2026, from

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1757. Retrieved March 27, 2026, from

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026, March 21). PatSnap. Retrieved March 27, 2026, from

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3). MDPI. Retrieved March 27, 2026, from

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26). Pharma Excipients. Retrieved March 27, 2026, from

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from

  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique - Journal of Drug Delivery and Therapeutics. (2019, June 15). Journal of Drug Delivery and Therapeutics, 9(3-s), 76-79. Retrieved March 27, 2026, from

Sources

Preventing hydrolysis of 2-(4-Bromophenyl)ethyl sulfamate during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-Bromophenyl)ethyl sulfamate. This resource is designed to provide in-depth guidance on preventing the hydrolysis of this compound during storage and experimental handling. As Senior Application Scientists, we have compiled and synthesized critical information to help you maintain the integrity of your compound.

Introduction: The Challenge of Sulfamate Stability

2-(4-Bromophenyl)ethyl sulfamate is a compound of interest in drug development, potentially as a steroid sulfatase (STS) inhibitor.[1] The sulfamate functional group is crucial for its activity but also represents its primary vulnerability, being susceptible to hydrolysis. This degradation can lead to a loss of potency, the formation of impurities, and unreliable experimental results. Understanding and mitigating this instability is paramount for successful research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(4-Bromophenyl)ethyl sulfamate?

The primary degradation pathway is the hydrolysis of the sulfamate ester bond. This reaction involves the cleavage of the S-O bond, leading to the formation of 2-(4-bromophenyl)ethanol and sulfamic acid or its corresponding ions (sulfamate and sulfate).

The hydrolysis of sulfamates can proceed through different mechanisms depending on the pH of the environment. In neutral to moderately alkaline solutions, a dissociative (E1cB) mechanism is often followed.[2] This involves the initial ionization of the amino group, followed by the expulsion of the alcohol leaving group. Under acidic conditions, an associative SN2-like mechanism at the sulfur atom can occur, with water acting as the nucleophile.[3]

Q2: What are the key factors that accelerate the hydrolysis of this compound?

Several factors can significantly impact the rate of hydrolysis:

  • Moisture: As the reactant in hydrolysis, the presence of water is the most critical factor. The hygroscopic nature of some sulfamate salts can exacerbate this issue by attracting moisture from the environment.[4]

  • Temperature: Increased temperatures provide the necessary activation energy for the hydrolysis reaction to occur, thus accelerating the degradation rate.[5][6]

  • pH: The stability of the sulfamate group is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, with the compound often exhibiting a U-shaped pH-stability profile where it is most stable at a specific pH range.[7][8]

  • Light: While hydrolysis is the primary concern, exposure to UV light can also contribute to degradation, a factor to consider in overall stability.[3]

Q3: What are the initial signs of degradation I should look for?

Visual signs of degradation in the solid state can include:

  • Changes in physical appearance, such as discoloration or caking of the powder.

  • The presence of a faint acidic odor due to the formation of acidic byproducts.

In solution, the primary indicator of degradation is a change in the solution's pH. Analytically, the appearance of new peaks corresponding to the hydrolysis products (2-(4-bromophenyl)ethanol and sulfamate/sulfate ions) in chromatograms (e.g., HPLC, IC) is a definitive sign of degradation.

Troubleshooting Guide: Addressing Instability During Storage and Experiments

This section provides a structured approach to identifying and resolving stability issues with 2-(4-Bromophenyl)ethyl sulfamate.

Issue 1: The solid compound shows signs of degradation over time.

Potential Cause: Exposure to ambient moisture and/or elevated temperatures.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Temperature: Is the compound stored at the recommended temperature (typically 2-8°C or frozen)? Avoid frequent freeze-thaw cycles.

    • Humidity: Is the storage environment humidity-controlled? High humidity is a significant risk factor.[3]

  • Evaluate Packaging:

    • Is the primary container tightly sealed?

    • Is the container material appropriate (e.g., amber glass to protect from light)?[9]

    • Consider the use of desiccants within the secondary packaging to actively control the microenvironment.[10][11]

dot

cluster_0 Troubleshooting Solid-State Degradation Start Solid Compound Degradation Observed Assess_Storage Assess Storage Conditions (Temp & Humidity) Start->Assess_Storage Evaluate_Packaging Evaluate Packaging (Seal, Material, Desiccant) Assess_Storage->Evaluate_Packaging Conditions OK? Implement_Controls Implement Strict Environmental Controls (Low Temp, Low RH, Inert Gas) Assess_Storage->Implement_Controls Conditions Inadequate Evaluate_Packaging->Implement_Controls Packaging Inadequate Repackage Repackage with High-Barrier Materials & Desiccants Evaluate_Packaging->Repackage Solution Stable Compound Implement_Controls->Solution Repackage->Solution

Caption: Workflow for troubleshooting solid-state degradation.

Issue 2: The compound degrades rapidly when prepared as an aqueous solution.

Potential Cause: The pH of the solution is outside the optimal stability range for the sulfamate group.

Troubleshooting Steps:

  • Measure the pH of the Solution: Immediately after preparation, measure the pH of your solution. The dissolution of the compound itself may alter the pH.

  • Conduct a pH-Rate Profile Study: A forced degradation study under various pH conditions (e.g., pH 2, 4, 7, 9, 12) can help identify the pH at which the compound is most stable.[4][12] This is a critical step in formulation development.

  • Utilize Buffers: Once the optimal pH is determined, formulate your solutions using a suitable buffer system to maintain the pH within that range.[2]

dot

cluster_1 Hydrolysis Mechanism & pH Influence Compound 2-(4-Bromophenyl)ethyl Sulfamate (R-O-SO2NH2) Acid_Hydrolysis Acidic Conditions (pH < 4) Associative SN2-like Attack by H2O Compound->Acid_Hydrolysis Base_Hydrolysis Alkaline Conditions (pH > 7) Dissociative E1cB Mechanism Compound->Base_Hydrolysis Neutral_pH Optimal Stability Zone (Typically pH 4-7) Compound->Neutral_pH Minimal Degradation Products Hydrolysis Products (R-OH + H2NSO3H) Acid_Hydrolysis->Products Base_Hydrolysis->Products

Caption: Influence of pH on the hydrolysis pathway of sulfamates.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine pH-Stability Profile

Objective: To identify the optimal pH for the stability of 2-(4-Bromophenyl)ethyl sulfamate in an aqueous solution.

Materials:

  • 2-(4-Bromophenyl)ethyl sulfamate

  • A series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • Ion chromatography system (optional, for detecting sulfamate/sulfate)[13]

  • pH meter

Procedure:

  • Prepare a stock solution of 2-(4-Bromophenyl)ethyl sulfamate in an organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Adjust the pH of each solution if necessary.

  • Take an initial sample (t=0) from each vial for analysis.

  • Incubate the vials at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.[6]

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Plot the percentage of remaining parent compound against time for each pH.

  • Determine the degradation rate constant (k) for each pH and plot log(k) versus pH to visualize the pH-rate profile.

Protocol 2: Selection of Stabilizing Excipients

Objective: To screen for excipients that may improve the stability of a solid formulation.

Materials:

  • 2-(4-Bromophenyl)ethyl sulfamate

  • A selection of excipients with low moisture content (e.g., anhydrous lactose, microcrystalline cellulose (MCC) PH 112, mannitol).[14]

  • Moisture adsorbents (e.g., colloidal silicon dioxide).[14]

  • Stability chambers with controlled temperature and humidity.

Procedure:

  • Prepare binary mixtures of the active pharmaceutical ingredient (API) with each excipient (e.g., in a 1:1 or 1:10 ratio).

  • Place the mixtures in open vials within a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[6]

  • Include a control sample of the API alone.

  • Analyze the samples at initial and subsequent time points for the appearance of degradation products using a validated analytical method.

  • Compare the degradation in the binary mixtures to the control to identify compatible and potentially stabilizing excipients. Excipients that show minimal interaction and degradation are considered suitable for further formulation development.[15]

Recommendations for Storage and Formulation

Based on the chemical nature of sulfamates, the following recommendations are provided to minimize hydrolysis.

Storage of the Pure Compound (Solid)
ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Reduces the kinetic rate of hydrolysis.[5]
Humidity Store in a desiccator or a humidity-controlled environment (<40% RH).Minimizes exposure to atmospheric moisture.[3]
Atmosphere For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen.Prevents potential oxidative degradation.
Packaging Use tightly sealed, high-barrier packaging such as amber glass bottles with foil-lined caps.[9]Provides a physical barrier against moisture and light.[9]
Desiccants Place desiccant packets (e.g., silica gel, molecular sieves) in the secondary container.[10][16]Actively adsorbs any moisture that permeates the packaging.[11]
Formulation Strategies for Enhanced Stability
  • Solid Dosage Forms:

    • Excipient Selection: Prioritize excipients with low water content and non-hygroscopic properties.[14] Mannitol and anhydrous calcium phosphate are often good choices.[14]

    • Moisture Scavengers: Incorporate excipients like colloidal silicon dioxide to adsorb moisture within the formulation.[14]

    • Manufacturing Process: Favor direct compression or dry granulation over wet granulation to avoid the introduction of water and heat.[14]

    • Protective Coatings: Applying a moisture-barrier film coat to the final dosage form can provide an additional layer of protection.[2]

  • Liquid Formulations:

    • pH Control: The most critical parameter. Identify the optimal pH for stability and use a robust buffering system.[2]

    • Non-Aqueous Solvents: If feasible for the application, consider using non-aqueous or co-solvent systems (e.g., with propylene glycol, glycerin) to reduce the water activity.[2]

References

  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Yara. Retrieved from [Link]

  • Clem, B. P., & Wolf, R. A. (2014). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society, 136(26), 9433–9440. Retrieved from [Link]

  • Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. (2024, July 12). Colorcon. Retrieved from [Link]

  • Lee, D. Y., & Lee, J. A. (1998). Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 193-198. Retrieved from [Link]

  • No chance for moisture and odors in pharmaceutical packaging. (2018, April). Sanner. Retrieved from [Link]

  • Desiccant Packaging: A Deep Dive into Effective Moisture Control Packaging. (2024, March 23). Sorb-ents. Retrieved from [Link]

  • Lin, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3506–3515. Retrieved from [Link]

  • Lin, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3506–3515. Retrieved from [Link]

  • pH rate profile for the hydrolysis of 6 at 200 °C. The kinetic... (n.d.). ResearchGate. Retrieved from [Link]

  • Clem, B. P., & Wolf, R. A. (2011). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Biochemistry, 50(47), 10243–10250. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved from [Link]

  • Poirier, D., et al. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry, 42(12), 2212-2222. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014, October 2). BioPharm International. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Drug Development & Delivery. Retrieved from [Link]

  • Managing Excipient Interactions. (2019, December 2). Pharmaceutical Technology. Retrieved from [Link]

  • Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 12(2), 113-125. Retrieved from [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. (2018, September 17). Allied Academies. Retrieved from [Link]

  • What are the best tablet excipients to be used for moisture & heat sensitive APIs? (2016, May 8). ResearchGate. Retrieved from [Link]

  • Lo, Y. S., et al. (1992). Synthesis and physicochemical properties of sulfamate derivatives as topical antiglaucoma agents. Journal of Medicinal Chemistry, 35(26), 4790-4794. Retrieved from [Link]

  • Alruwaili, K. M. H., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2). Retrieved from [Link]

  • Um, I. H., et al. (2007). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 28(11), 1969-1972. Retrieved from [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. Retrieved from [Link]

  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2025, May 9). MDPI. Retrieved from [Link]

  • Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. (2026, February 9). ResearchGate. Retrieved from [Link]

  • Long Term Stability and Storage of Meta-Cresol Purple Solutions for Seawater pH Measurements. (n.d.). DSpace@MIT. Retrieved from [Link]

Sources

Optimizing LC-MS/MS parameters for 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS method development. This guide is specifically engineered for researchers and drug development professionals working with 2-(4-Bromophenyl)ethyl sulfamate (Chemical Formula: C₈H₁₀BrNO₃S).

As a halogenated sulfamate ester, this compound presents unique analytical advantages (a distinct isotopic signature) but also specific challenges (extreme susceptibility to in-source fragmentation). This guide synthesizes fundamental mass spectrometry principles with field-proven troubleshooting strategies to help you build a robust, self-validating analytical method.

Part 1: LC-MS/MS Optimization Workflow

Workflow Step1 1. Infusion & Polarity Selection (Negative ESI for Sulfamates) Step2 2. Precursor Ion Optimization (Target m/z 278 & 280 for Br isotopes) Step1->Step2 Step3 3. DP / Cone Voltage Tuning (Minimize In-Source Fragmentation) Step2->Step3 Step4 4. CID & Product Ion Selection (m/z 96, 78, 80) Step3->Step4 Step5 5. LC Gradient Development (Resolve Matrix Effects) Step4->Step5

Fig 1. Step-by-step LC-MS/MS optimization workflow for sulfamate esters.

Part 2: Core Optimization Parameters

Before diving into troubleshooting, ensure your instrument is baselined with the following optimized quantitative parameters.

ParameterRecommended SettingScientific Rationale
Ionization Mode Negative ESI (ESI-)The -SO₂NH₂ group readily deprotonates to form a stable[M-H]⁻ anion[1].
Precursor Ions (Q1) m/z 277.9 & 279.9Accounts for the ⁷⁹Br and ⁸¹Br isotopes.
Primary MRM (Quantifier) 277.9 → 96.0Tracks the most abundant isotope yielding the [SO₃NH₂]⁻ fragment.
Secondary MRM (Qualifier) 279.9 → 96.0Tracks the secondary isotope; vital for peak validation.
Declustering Potential (DP) -20 V to -40 VMust be kept exceptionally low to prevent premature O-S bond cleavage.
Collision Energy (CE) -25 eV to -35 eVOptimal energy required for Collision-Induced Dissociation (CID) of the sulfamate group.
Mobile Phase Additives 10 mM Ammonium AcetateMaintains a neutral/slightly basic pH (~6.8) to promote deprotonation without suppressing the signal.

Part 3: Troubleshooting Guides & FAQs

Q1: Why do I see a split/doublet precursor ion peak of equal intensity during Q1 full scans? Causality & Solution: This is not an artifact or a contaminant; it is the natural isotopic signature of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio (50.69% and 49.31%). Consequently, the deprotonated molecule [M-H]⁻ will always appear as a doublet at m/z 277.9 and 279.9. Self-Validating Protocol: Use the 277.9 → 96.0 transition as your quantifier and 279.9 → 96.0 as your qualifier. The peak area ratio between these two MRM channels should always be ~1:1. If this ratio deviates significantly in an experimental sample, it is an immediate, self-validating indicator of co-eluting matrix interference.

Q2: Should I use Positive (ESI+) or Negative (ESI-) ionization mode? Causality & Solution: Negative ESI is vastly superior for sulfamate esters[1]. The sulfamate group (-O-SO₂-NH₂) contains a relatively acidic amine that readily loses a proton in the presence of neutral or slightly basic mobile phases. Positive mode forces protonation, which often results in poor ionization efficiency, high background noise, and the formation of complex sodium adducts ([M+Na]⁺) that are notoriously difficult to fragment reproducibly.

Q3: My sensitivity is extremely poor, and I see a high baseline signal at m/z 96 in Q1. How do I fix this? Causality & Solution: You are experiencing severe in-source fragmentation. The O-S and C-O bonds in sulfamate esters are highly labile. If your Declustering Potential (DP), Cone Voltage, or Source Temperature is too high, the molecule will shatter into the sulfamate anion (m/z 96) in the ion source before it even enters the first quadrupole (Q1)[2][3]. Expert Tip: Drastically lower your DP (e.g., to -20 V) and reduce the source temperature. Optimize the DP by infusing the compound and monitoring the ratio of m/z 278 to m/z 96 in Q1; your goal is to maximize the intact m/z 278 precursor while minimizing the m/z 96 baseline.

Q4: What are the most reliable MRM transitions to monitor? Causality & Solution: Collision-induced dissociation (CID) of the [M-H]⁻ precursor primarily targets the sulfamate moiety. The most abundant and stable product ion is m/z 96 ([SO₃NH₂]⁻), formed via the cleavage of the C-O bond[2]. Secondary fragments include m/z 78 ([SO₂N]⁻) resulting from water loss, and m/z 80 ([SO₃]⁻)[3].

Fragmentation Prec Precursor Ion [M-H]- m/z 278 (79Br) / 280 (81Br) Frag1 Product Ion 1 m/z 96 [SO3NH2]- Prec->Frag1 C-O / S-O Cleavage Frag2 Product Ion 2 m/z 78[SO2N]- Prec->Frag2 H2O Loss from m/z 96 Frag3 Product Ion 3 m/z 80 [SO3]- Prec->Frag3 NH2 Loss from m/z 96

Fig 2. Primary CID fragmentation pathways for 2-(4-Bromophenyl)ethyl sulfamate in negative ESI.

Part 4: Step-by-Step Experimental Protocol

Phase 1: Self-Validating Source Tuning

  • Preparation: Dissolve 2-(4-Bromophenyl)ethyl sulfamate in 50:50 Water:Acetonitrile (v/v) to a final concentration of 100 ng/mL. Critical: Do not add Formic Acid or Trifluoroacetic Acid (TFA), as strong acids will suppress negative ionization and TFA will cause severe ion pairing.

  • Syringe Infusion: Infuse the solution at 10 µL/min directly into the ESI source. Set the polarity to Negative.

  • Q1 Optimization: Perform a Q1 scan from m/z 100 to 400. Verify the presence of the 277.9/279.9 doublet. Ramp the Declustering Potential (DP) from -10 V to -100 V. Select the highest DP that does not cause the appearance of an m/z 96 peak in the Q1 scan.

  • Q3 Optimization: Isolate m/z 277.9 in Q1. Perform a Product Ion scan (Q3) from m/z 50 to 300 while ramping the Collision Energy (CE) from -10 eV to -50 eV. Identify the CE that yields the maximum intensity for m/z 96.0. Repeat for m/z 279.9.

Phase 2: LC Method Development

  • Column Selection: Utilize a Biphenyl or C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). A Biphenyl stationary phase offers superior pi-pi interactions and exceptional selectivity for halogenated aromatic rings compared to standard C18.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 5% B to ensure the polar sulfamate group interacts with the aqueous phase, preventing early elution in the void volume. Ramp to 95% B over 4 minutes to elute the highly hydrophobic bromophenyl moiety. Hold at 95% B for 1 minute to wash the column and prevent carryover.

References

  • Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. PubMed Central (PMC).2[2]

  • Solid-Phase Synthesis of α-Glucosamine Sulfoforms With Fragmentation Analysis by Tandem Mass Spectrometry. PubMed Central (PMC). 3[3]

  • Mass spectrometric detection of trace anions: The evolution of paired-ion electrospray ionization (PIESI). ResearchGate. 1[1]

Sources

Technical Support Center: Chromatography of 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-(4-Bromophenyl)ethyl sulfamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a focus on achieving a stable, low-noise baseline for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in HPLC analysis?

Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from several sources, broadly categorized as chemical or mechanical. The most frequent culprits include contaminated or improperly prepared mobile phases, air bubbles in the system, a failing detector lamp, or worn pump seals.[1][2][3] Contaminants in the solvent can create a rising or erratic baseline, especially during gradient elution.[1] Air bubbles, often caused by inadequate degassing, can lead to sharp, sporadic spikes or a pulsating baseline as they pass through the detector cell.[1][4][5]

Q2: How can I quickly determine if the baseline noise is from my HPLC system or the column?

A simple and effective diagnostic test is to remove the column from the flow path and replace it with a union. Run the mobile phase through the system under your typical method conditions. If the baseline noise disappears or significantly decreases, the column is the likely source of the problem, possibly due to contamination or degradation.[1][2] If the noise persists, the issue lies within the HPLC system itself (pump, injector, or detector).[1]

Q3: My baseline shows a regular, periodic pattern of noise. What does this indicate?

A regular, oscillating baseline noise pattern is almost always linked to the HPLC pump.[6] This rhythmic fluctuation often corresponds to the pump's stroke cycle.[7] The cause is typically related to air trapped in the pump head, a faulty check valve that needs cleaning or replacement, or worn-out pump seals.[8][9] Inadequate mobile phase mixing can also sometimes cause this type of periodic noise.[2]

Q4: What constitutes an acceptable level of baseline noise for UV detection?

While the definition of "acceptable" depends on the sensitivity required for the analysis, a general guideline for a stable UV detector baseline is provided in the table below. These values are typically measured over a set time interval (e.g., 1 to 5 minutes) under flowing mobile phase conditions.

Performance Level Typical Noise (Absorbance Units, AU) Common Application
Excellent < 1 x 10⁻⁵ AUTrace analysis, impurity profiling
Good 1 - 5 x 10⁻⁵ AURoutine quantitative analysis
Acceptable 5 - 10 x 10⁻⁵ AUHigh-concentration assays
Requires Attention > 1 x 10⁻⁴ AUUnsuitable for most quantitative work

Note: These are general ranges. Always consult your specific detector's performance specifications.

In-Depth Troubleshooting Guides

If the FAQs have not resolved your issue, follow these systematic guides to diagnose and remedy the source of baseline noise.

Guide 1: Mobile Phase and Solvent Integrity

The quality and preparation of the mobile phase are paramount for a stable baseline. Contaminants, dissolved gases, and improper mixing are primary sources of noise.[10][11]

Causality: Solvents, even HPLC-grade, can contain trace impurities that absorb UV light at your detection wavelength. Water is a common source of microbial or organic contamination.[1][2] Dissolved air can outgas as the mobile phase moves from the high-pressure side of the system to the low-pressure environment of the detector flow cell, forming microbubbles that scatter light and cause noise.[4][12]

Experimental Protocol: Preparing a High-Purity, Degassed Mobile Phase

  • Select High-Purity Reagents: Always use HPLC-grade solvents and reagents from reputable suppliers.[10][13] For buffered mobile phases, use high-purity salts.

  • Filter All Components: Before mixing, filter all aqueous buffers and solvents through a 0.45 µm or smaller pore-size membrane filter compatible with the solvent.[13][14][15] This removes particulate matter that can cause blockages and erratic pressure.

  • Precise Measurement and Mixing: Prepare mobile phases by accurately measuring the volume of each component separately before combining them.[14][15] When mixing aqueous buffers with organic solvents, add the organic component to the aqueous one to minimize the risk of salt precipitation.[16]

  • Thorough Degassing: Degas the final mobile phase mixture for at least 10-15 minutes using an inline degasser, vacuum filtration, sonication, or by sparging with helium.[8][12][13] An inline degasser is often the most effective and convenient method.[1][5]

  • Prepare Fresh Daily: Aqueous mobile phases, especially those near a neutral pH, are susceptible to microbial growth. It is best practice to prepare these solutions fresh each day.[2][5][13]

Guide 2: HPLC System Diagnostics

If the mobile phase has been ruled out, the noise is likely originating from a mechanical component of the HPLC system. The following workflow provides a systematic approach to identifying the source.

Causality: The HPLC pump is responsible for delivering a constant, pulse-free flow of the mobile phase. Worn seals or malfunctioning check valves can disrupt this steady flow, causing pressure fluctuations that manifest as a noisy baseline.[8][17] The detector's flow cell can become contaminated or trap air bubbles, and the lamp's energy can decrease with age, all of which increase baseline noise.[2][4]

Workflow: Systematic Approach to Diagnosing Baseline Noise

The following diagram illustrates a logical workflow for troubleshooting system-related noise.

G start High Baseline Noise Detected pump_check Observe Baseline Pattern Is noise regular and periodic? start->pump_check pump_issue PUMP ISSUE: 1. Check for leaks at pump head. 2. Purge pump to remove air. 3. Clean/replace check valves. 4. Replace pump seals. pump_check->pump_issue  Yes disconnect_column Disconnect Column (Replace with Union) pump_check->disconnect_column No (Noise is random) noise_persists Does noise persist? disconnect_column->noise_persists system_issue SYSTEM ISSUE (Pump, Injector, Detector) noise_persists->system_issue  Yes column_issue COLUMN ISSUE: 1. Flush with strong solvent. 2. Regenerate according to mfg. instructions. 3. Replace column. noise_persists->column_issue No stop_flow Stop Pump Flow (Monitor detector signal) system_issue->stop_flow noise_stops Does noise stop? stop_flow->noise_stops noise_stops->pump_issue  Yes detector_issue DETECTOR ISSUE: 1. Check lamp energy/age. 2. Flush flow cell with Methanol/Isopropanol. 3. Check for leaks/cracks in flow cell. noise_stops->detector_issue No

Caption: Systematic workflow for diagnosing HPLC baseline noise.

Experimental Protocol: System Purge and Blank Run

  • System Purge: To remove trapped air bubbles, purge each solvent line individually. Set the pump to a high flow rate (e.g., 5 mL/min) with the prime/purge valve open, directing the flow to waste. Purge for several minutes until no bubbles are visible in the waste line.[8]

  • Blank Gradient Run: After ensuring the system is properly primed, run your analytical method without an injection (a "blank" run). This is especially important for gradient methods. A drifting or uneven baseline during a blank run often points to a contaminated mobile phase or a dirty column that is "bleeding" contaminants as the solvent strength increases.[1][3]

Guide 3: Column Health and Maintenance

A contaminated or degraded column is a frequent source of baseline drift and noise. Strongly retained compounds from previous injections can slowly elute, causing what appears to be a rising or unstable baseline.[10][18]

Causality: The stationary phase of the column can become fouled with strongly adsorbed sample components or impurities from the mobile phase.[2][18] Over time, these contaminants can bleed off the column, especially during a gradient run, leading to ghost peaks and baseline instability. Physical degradation of the column bed can also contribute to noise.[1]

Experimental Protocol: Column Flushing and Cleaning

Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the flow cell.[2][18]

  • Initial Flush: Begin by flushing the reversed-phase column with your mobile phase, but without any buffer salts (e.g., Water/Acetonitrile mixture). This helps remove any precipitated salts.

  • Organic Wash: Flush the column with 10-20 column volumes of 100% HPLC-grade acetonitrile or methanol to remove non-polar contaminants.

  • Strong Solvent Wash (if needed): For persistent contamination, a stronger solvent may be necessary. Follow the column manufacturer's specific recommendations for cleaning and regeneration.

  • Re-equilibration: After cleaning, flush the column with the mobile phase for at least 30 minutes, or until the baseline is stable, before proceeding with analysis.[19] For some methods, especially those using ion-pairing reagents, equilibration can take significantly longer.[10]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Preparation of Mobile Phase for HPLC. Nacalai Tesque, Inc.
  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. GMI, Inc.
  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline.
  • HPLC Mobile Phase Preparation Guide. Scribd.
  • HPLC Tips & Tricks – Mobile Phase Preparation. Sigma-Aldrich.
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2026, March 25). G-M-I, Inc.
  • Optimizing HPLC Pressure: Real Solutions for Better Performance. (2024, September 5). Separation Science.
  • Troubleshooting. BASi.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • Eliminating Baseline Problems. Agilent.
  • Baseline Disturbance. (2025, April 15). Shimadzu.
  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
  • Addressing baseline drift in chromatographic analysis of hindered phenols. Benchchem.
  • Troubleshooting Gas Chromatograph Baseline Problems. Agilent.
  • HPLC Pump Care and Troubleshooting. (2025, October 14). Chrom Tech, Inc.
  • HPLC Troubleshooting: What is causing baseline noise? (2022, October 26). YouTube.
  • HPLC Troubleshooting - Fluctuating Pressure. (2022, August 26). Shimadzu UK Limited.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC - NIH.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate.
  • HPLC Methods for analysis of 2,4-D. HELIX Chromatography.
  • Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. Benchchem.

Sources

Addressing poor bioavailability in 2-(4-Bromophenyl)ethyl sulfamate dosing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmacokinetic Optimization . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the poor oral bioavailability associated with 2-(4-Bromophenyl)ethyl sulfamate dosing.

Unlike conventional empirical guides, this center focuses on the causality of pharmacokinetic failures and provides self-validating formulation protocols to ensure robust, reproducible in vivo exposure.

PART 1: Mechanistic FAQs – Understanding the Bioavailability Barrier

Q1: Why does 2-(4-Bromophenyl)ethyl sulfamate exhibit such poor oral bioavailability compared to other sulfamate drugs? A: The failure is twofold, stemming from both dissolution-rate limitations and metabolic liabilities. Historically, certain steroidal sulfamates (like estradiol 3-O-sulfamate) achieve exceptionally high oral bioavailability because the sulfamate moiety binds reversibly to Carbonic Anhydrase II (CAII) in erythrocytes, effectively sequestering the drug and bypassing hepatic first-pass metabolism [1]. However, the aliphatic nature of the 2-(4-Bromophenyl)ethyl linker often lacks the optimal rigid geometry required for robust CAII sequestration. Consequently, the highly lipophilic 4-bromophenyl group drastically reduces aqueous solubility in the gastrointestinal (GI) tract (exhibiting BCS Class II/IV behavior), while the exposed sulfamate ester and ethyl linker remain highly susceptible to rapid first-pass degradation by hepatic sulfatases and CYP450 oxidation [2].

Q2: How do we bypass these specific metabolic and solubility liabilities? A: To solve this, we must shift the absorption pathway. By utilizing a Self-Microemulsifying Drug Delivery System (SMEDDS) or Cyclodextrin Inclusion Complexation , we can simultaneously force the compound into an aqueous solution and promote lymphatic transport. Lymphatic absorption directly enters the systemic circulation via the thoracic duct, completely bypassing the hepatic portal vein and preventing first-pass liver metabolism [3].

PART 2: Formulation Troubleshooting & Optimization Guide

To select the correct mitigation strategy, compare the quantitative and mechanistic profiles of the leading formulation approaches below.

Table 1: Quantitative Comparison of Bioavailability Enhancement Strategies
Formulation StrategyMechanism of EnhancementProsConsExpected BA Increase
Aqueous Suspension (Control)N/A (Standard dosing)Simple preparation; low excipient toxicity.Poor GI dissolution; near-total first-pass clearance.Baseline (<5%)
SMEDDS (Lipid-based)Forms nano-emulsions (<50 nm) in GI fluid; drives intestinal lymphatic transport.Completely bypasses liver; high drug loading capacity.Requires precise surfactant/oil HLB tuning.High (>40%)
HP-β-Cyclodextrin Hydrophobic cavity shields the bromophenyl ring; hydrophilic exterior aids dissolution.Excellent aqueous solubility; protects ester from hydrolysis.Bulky formulation limits max dose volume in rodents.Moderate (20-30%)

PART 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. If a step fails, the protocol is designed to alert you before you waste resources on in vivo animal models.

Protocol A: Preparation and Validation of a SMEDDS Formulation

This protocol ensures the lipophilic 2-(4-Bromophenyl)ethyl sulfamate is spontaneously emulsified into nanodroplets upon contact with gastric fluids [4].

  • Excipient Screening (Solubility Phase):

    • Weigh 10 mg of the API into separate glass vials containing 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P).

    • Causality: The API must show >50 mg/mL solubility in the chosen oil phase to prevent precipitation post-dosing.

  • Ternary Phase Mixing:

    • Combine the optimized ratio (typically 20% Oil, 50% Surfactant, 30% Co-surfactant) in a glass vial. Add the API (up to 10% w/w).

  • Thermodynamic Equilibration:

    • Vortex the mixture for 5 minutes, then sonicate at 40°C for 15 minutes to ensure isotropic mixing. Allow to equilibrate at room temperature for 24 hours.

  • Self-Validation Step (Thermodynamic Stress Test):

    • Subject the formulation to 3 freeze-thaw cycles (-20°C to +25°C).

    • Validation: If phase separation or API precipitation occurs, the surfactant ratio is insufficient. Do not proceed to dosing.

  • Droplet Size Analysis:

    • Dilute 100 µL of the SMEDDS in 10 mL of 0.1N HCl (simulated gastric fluid). Measure via Dynamic Light Scattering (DLS). The Z-average must be <50 nm with a Polydispersity Index (PDI) <0.3.

Protocol B: In Vitro Microsomal Stability Assay

Before moving to in vivo PK studies, validate that your formulation or structural analogs survive hepatic clearance [2].

  • Matrix Preparation: Pre-incubate 1 µM of the API with Human or Rat Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 metabolism.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Step (Centrifugation): Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. A clear supernatant confirms successful quenching.

  • LC-MS/MS Quantification: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). If t1/2​ < 15 minutes, first-pass metabolism is the primary culprit for low bioavailability, mandating a SMEDDS or prodrug approach.

PART 4: Visual Workflows and Pathways

The following diagrams map the logical relationships between formulation choices, physiological pathways, and experimental workflows.

PK_Pathway API 2-(4-Bromophenyl)ethyl sulfamate (Oral Administration) Suspension Aqueous Suspension (Unformulated) API->Suspension SMEDDS SMEDDS / Cyclodextrin (Optimized) API->SMEDDS PoorDissolution Poor GI Dissolution (High Lipophilicity) Suspension->PoorDissolution FirstPass Hepatic First-Pass (CYP Oxidation / Sulfatases) PoorDissolution->FirstPass LowBA Low Bioavailability (<5%) FirstPass->LowBA HighDissolution Enhanced Solubilization (Nanodroplets / Inclusion) SMEDDS->HighDissolution Lymphatic Lymphatic Transport & CAII Erythrocyte Binding HighDissolution->Lymphatic HighBA High Bioavailability (>40%) Lymphatic->HighBA

Caption: Logical relationship between formulation strategy, metabolic bypass, and bioavailability outcomes.

SMEDDS_Workflow Step1 1. Excipient Selection Step2 2. API Solubilization Step1->Step2 Step3 3. Vortex & Sonication Step2->Step3 Step4 4. Thermodynamic Equilibration Step3->Step4 Step5 5. Droplet Size Validation Step4->Step5

Caption: Step-by-step self-validating workflow for formulating a SMEDDS delivery vehicle.

References

  • 2-Substituted Estradiol Bis-sulfamates, Multitargeted Antitumor Agents: Synthesis, In Vitro SAR, Protein Crystallography, and In Vivo Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Sulfamates of various estrogens are prodrugs with increased systemic and reduced hepatic estrogenicity at oral application PubMed (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC (NIH) URL:[Link]

  • Bioavailability enhancement of poorly soluble drugs by SMEDDS: A review ResearchGate URL:[Link]

Technical Support Center: Crystallization of 2-(4-Bromophenyl)ethyl sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and crystallization of 2-(4-Bromophenyl)ethyl sulfamate . As a highly functionalized pharmaceutical intermediate, this compound presents unique thermodynamic and kinetic challenges during purification.

This guide is engineered for researchers and process chemists. It bypasses generic advice to focus on the specific physicochemical causality behind sulfamate crystallization failures—primarily Liquid-Liquid Phase Separation (LLPS), hydrogen-bond-driven polymorphism, and thermal degradation.

Mechanistic Overview: The Sulfamate Challenge

Crystallizing 2-(4-Bromophenyl)ethyl sulfamate requires balancing two opposing structural features:

  • The Lipophilic Tail: The 2-(4-bromophenyl)ethyl group is highly hydrophobic and flexible, creating a high entropic penalty for molecular packing.

  • The Polar Headgroup: The sulfamate moiety (–OSO₂NH₂) acts as both a potent double hydrogen-bond donor and a double hydrogen-bond acceptor[1].

When supersaturation is achieved too rapidly, the amphiphilic nature of the molecule lowers the interfacial tension between solute-rich and solvent-rich domains. Instead of forming a highly ordered crystalline lattice, the system minimizes its free energy by undergoing Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the lab as "oiling out"[2]. To successfully crystallize this compound, your workflow must strictly navigate the metastable zone without crossing the binodal curve.

Diagnostic Workflow

Use the following decision tree to diagnose and correct your specific crystallization failure.

Workflow A Crystallization of 2-(4-Bromophenyl)ethyl sulfamate B1 Oiling Out (LLPS) A->B1 B2 No Precipitation A->B2 B3 Polymorphic Mixtures A->B3 C1 Decrease Antisolvent Rate & Apply Temp Cycling B1->C1 C2 Switch to Lower Solubility Solvent B2->C2 C3 Introduce Seed Crystals at Metastable Zone B3->C3

Diagnostic workflow for 2-(4-Bromophenyl)ethyl sulfamate crystallization.

Troubleshooting FAQs

Q1: My product consistently "oils out" at the bottom of the flask instead of crystallizing. How do I fix this?

Causality: You have crossed the binodal curve before the solubility curve. The high concentration of the solute has caused it to separate into a dense, solute-rich liquid phase[3]. Solution: You must alter the thermodynamic pathway. Do not crash the product out with rapid cooling or fast antisolvent addition. Instead, employ Temperature Cycling . If the oil forms, heat the mixture just enough to redissolve the oil into a single homogeneous phase, then cool at a highly controlled rate (e.g., 0.1 °C/min) while introducing seed crystals to bypass the LLPS boundary[2].

Q2: I am getting inconsistent melting points and crystal habits across different batches. Is this polymorphism?

Causality: Yes. The sulfamate group's ability to form complex 3D hydrogen-bonded networks frequently results in polymorphism. This is a well-documented phenomenon in sulfamate-containing molecules (such as the anticonvulsant topiramate), where specific solvent interactions or impurities can template entirely different crystal lattices[4]. Solution: Implement a strict Solvent-Mediated Phase Transition protocol. Standardize your solvent system (we recommend EtOAc/Heptane) and always seed your batches with 1-2 wt% of the desired, thermodynamically stable polymorph at a specific temperature.

Q3: Can I use Methanol/Water or Ethanol/Water for recrystallization to force the product out?

Causality: We strongly advise against protic/aqueous systems at elevated temperatures. Sulfamates are susceptible to hydrolysis. Heating 2-(4-Bromophenyl)ethyl sulfamate in water or alcohols can cleave the sulfamate ester, yielding 2-(4-bromophenyl)ethanol and sulfamic acid derivatives[5]. Solution: Restrict your solvent selection to aprotic systems (e.g., Ethyl Acetate, Dichloromethane, or Acetone) paired with non-polar antisolvents (Heptane, Hexanes, or Toluene).

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Temperature Cycling (LLPS Prevention)

This protocol is a self-validating system designed to rescue batches prone to oiling out.

  • Dissolution: Dissolve crude 2-(4-Bromophenyl)ethyl sulfamate in Ethyl Acetate (EtOAc) at 50 °C to achieve a concentration of ~250 mg/mL.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-warmed crystallizer. (Self-Validation: This removes particulate impurities that act as premature nucleation sites for LLPS).

  • Initial Antisolvent Addition: Slowly add Heptane dropwise while maintaining 50 °C until the solution exhibits a faint, persistent opalescence (turbidity).

  • Phase Verification: Shine a flashlight through the flask.

    • If the solution looks milky/opaque without distinct particles: LLPS has occurred. Immediately heat to 55 °C until the solution is clear again, then add 1 mL of EtOAc.

    • If distinct, reflective pinpricks of light are visible: Crystalline nucleation has begun. Proceed to step 5.

  • Temperature Cycling & Seeding: Cool the clear solution to 45 °C. Add 1 wt% of pure 2-(4-Bromophenyl)ethyl sulfamate seed crystals. Hold the temperature at 45 °C for 2 hours to allow the crystal bed to mature.

  • Cooling & Isolation: Ramp the temperature down to 5 °C at a rate of 0.1 °C/min. Filter the resulting white crystalline solid and wash with cold Heptane.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic outcomes of various solvent/antisolvent systems used for this compound.

Primary SolventAntisolventVolumetric RatioSolubility @ 25°C (mg/mL)Crystallization Outcome
Ethyl Acetate Heptane 1:345Optimal: High yield, stable Form I crystals.
MethanolWater1:2>100Failure: Oiling out (LLPS), partial hydrolysis.
DichloromethaneHexanes1:460Sub-optimal: Rapid precipitation, polymorphic mixture.
AcetoneToluene1:530Moderate: Slow growth, large Form II crystals.

References

  • Sulfamic Acid as a Precursor for Ammonium Sulfamate Production. PatSnap Eureka.5

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development Vol. 23 No. 9, ACS Publications.3

  • Liquid–Liquid Phase Separation in Highly Supersaturated Aqueous Solutions of Poorly Water-Soluble Drugs: Implications for Solubility Enhancing Formulations. Crystal Growth & Design, ResearchGate.2

  • Thermal, X-ray Structural, and Dissolution Characteristics of Solid Forms Derived from the Anticancer Agents 2-Methoxyestradiol and 2-Methoxyestradiol-3,17-O,O-Bis-Sulfamate. PubMed.1

  • Interactions of topiramate with polyethylene glycol 8000 in solid state with formation of new polymorph. ResearchGate.4

Sources

Minimizing Off-Target Binding of 2-(4-Bromophenyl)ethyl Sulfamate in Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing off-target binding of 2-(4-Bromophenyl)ethyl sulfamate in various experimental assays. By understanding the underlying principles and implementing the robust protocols detailed herein, you can enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Bromophenyl)ethyl sulfamate and what is its primary target?

2-(4-Bromophenyl)ethyl sulfamate belongs to a class of compounds known as aryl sulfamate esters. Its primary and well-established molecular target is the enzyme steroid sulfatase (STS).[1] STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing steroid sulfates.[1] By inhibiting STS, 2-(4-Bromophenyl)ethyl sulfamate and similar compounds can effectively reduce the levels of these active hormones, making them valuable tools for studying hormone-dependent processes and as potential therapeutics for conditions like hormone-dependent cancers.[2][3]

The inhibitory mechanism of many aryl sulfamate esters, including likely 2-(4-Bromophenyl)ethyl sulfamate, is active-site-directed and irreversible.[4] The sulfamate moiety is thought to be converted by the enzyme's active site into a reactive species that covalently binds to a key amino acid, permanently inactivating the enzyme.[4]

Q2: I'm observing unexpected effects in my cell-based assay. Could this be due to off-target binding of 2-(4-Bromophenyl)ethyl sulfamate?

Yes, unexpected or inconsistent results in cell-based assays can be a strong indicator of off-target effects.[5] While 2-(4-Bromophenyl)ethyl sulfamate is designed to be an STS inhibitor, at certain concentrations or under specific experimental conditions, it may interact with other cellular components. This non-specific binding can lead to a variety of confounding outcomes, including cytotoxicity, altered cell morphology, or modulation of signaling pathways unrelated to STS.[4][5] It is crucial to differentiate between the intended on-target effects and these off-target phenomena to ensure the correct interpretation of your data.

Q3: What are the common causes of non-specific binding in biochemical and cell-based assays?

Non-specific binding is a common challenge in experimental biology and can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: The compound may non-specifically adhere to plasticware, other proteins, or lipids in the assay system due to hydrophobic or electrostatic forces.[6]

  • Suboptimal Assay Buffer Conditions: The pH and ionic strength of your buffer can significantly influence non-specific interactions.[6][7]

  • High Compound Concentration: Using excessively high concentrations of 2-(4-Bromophenyl)ethyl sulfamate increases the likelihood of low-affinity, non-specific interactions.[8]

  • Presence of Contaminants: Impurities in the compound or contaminants in the sample can interfere with the assay and contribute to non-specific binding.[9]

  • Inadequate Blocking: In assays involving surfaces (e.g., ELISA, Western blotting), insufficient blocking of non-specific binding sites can lead to high background signals.[6][8]

Troubleshooting Guides

Issue 1: High Background Signal in a Biochemical (Enzyme) Assay

High background signal can mask the true inhibitory effect of 2-(4-Bromophenyl)ethyl sulfamate on STS activity. The following troubleshooting workflow can help you diagnose and mitigate this issue.

Troubleshooting Workflow for High Background in Biochemical Assays

Caption: Troubleshooting high background in biochemical assays.

Protocol 1: Optimizing Biochemical Assay Buffer Conditions

This protocol provides a systematic approach to optimizing your assay buffer to minimize non-specific binding.

Objective: To determine the optimal buffer composition that reduces non-specific binding while maintaining robust enzyme activity.

Materials:

  • Purified steroid sulfatase (or a suitable enzyme preparation like placental microsomes)[4]

  • STS substrate (e.g., [3H]estrone-3-sulfate or a colorimetric/fluorogenic substrate)[10]

  • 2-(4-Bromophenyl)ethyl sulfamate

  • A selection of biological buffers (e.g., Tris-HCl, HEPES, PBS) with varying pH values

  • Sodium chloride (NaCl)

  • Bovine Serum Albumin (BSA)

  • Non-ionic surfactant (e.g., Tween-20 or Triton X-100)

  • Assay plates (e.g., 96-well plates)

Procedure:

  • pH Optimization:

    • Prepare a series of assay buffers with different pH values (e.g., ranging from pH 6.5 to 8.5).

    • Perform the STS activity assay at each pH in the presence and absence of a fixed concentration of 2-(4-Bromophenyl)ethyl sulfamate.

    • Measure both total binding and non-specific binding (in the presence of a saturating concentration of a known unlabeled STS inhibitor).[6]

    • Select the pH that provides the best signal-to-noise ratio (specific binding vs. non-specific binding).

  • Ionic Strength Optimization:

    • Using the optimal pH determined in the previous step, prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).[7]

    • Perform the STS assay at each salt concentration.

    • Choose the NaCl concentration that minimizes non-specific binding without significantly inhibiting enzyme activity.

  • Blocking Agent and Surfactant Addition:

    • Prepare the optimized buffer from the previous steps containing various concentrations of BSA (e.g., 0.01%, 0.1%, 1% w/v).[7]

    • If non-specific binding persists, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01% to 0.05% v/v).[6][11]

    • Evaluate the effect of these additives on both specific and non-specific binding.

Data Summary Table for Buffer Optimization:

Buffer ConditionTotal SignalNon-Specific SignalSpecific Signal (Total - Non-Specific)Signal-to-Noise Ratio
pH
pH 6.5
pH 7.4
pH 8.5
NaCl (mM)
0
100
200
Additives
No Additive
0.1% BSA
0.1% BSA + 0.01% Tween-20
Issue 2: Inconsistent IC50 Values or Unexpected Cellular Toxicity

Discrepancies in inhibitor potency (IC50) between biochemical and cell-based assays, or unexpected cell death, often point to off-target effects or issues with compound delivery in a cellular context.[4]

Logical Flow for Investigating Inconsistent Cellular Assay Results

G A Start: Inconsistent IC50 or Cellular Toxicity B Is the compound soluble in culture medium? A->B C ACTION: Check for precipitation. Use a co-solvent (e.g., DMSO) at a low, consistent final concentration (<0.5%). B->C No D Are the cells healthy and in the logarithmic growth phase? B->D Yes C->D E ACTION: Optimize cell culture conditions (seeding density, media, passage number). D->E No F Does the IC50 from the cell-based assay significantly differ from the biochemical assay? D->F Yes E->F G POTENTIAL CAUSES: - Poor cell permeability - Active efflux by transporters - Compound metabolism - Non-specific binding to cellular components F->G Yes I Is there unexpected cytotoxicity at concentrations where STS inhibition is expected? F->I No H ACTION: Perform counter-screens and permeability assays. Consider using a cell line with known transporter expression. G->H H->I J POTENTIAL CAUSE: Off-target cytotoxicity I->J Yes L End I->L No K ACTION: Perform a cytotoxicity assay in a cell line that does not express STS. Use a structurally related but inactive analog as a negative control. J->K K->L

Caption: Investigating inconsistent cellular assay results.

Protocol 2: Counter-Screening for Off-Target Cytotoxicity

This protocol helps to determine if the observed cellular effects are due to the inhibition of STS or an off-target mechanism.

Objective: To differentiate between on-target and off-target cytotoxicity of 2-(4-Bromophenyl)ethyl sulfamate.

Materials:

  • An STS-expressing cell line (e.g., MCF-7, T-47D)[4]

  • An STS-negative cell line (to be determined or engineered)

  • 2-(4-Bromophenyl)ethyl sulfamate

  • A structurally similar but inactive analog of the compound (if available)

  • Cell culture medium and supplements[12]

  • Cell viability reagent (e.g., CCK-8, MTT, or a fluorescence-based assay)[10]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed both the STS-positive and STS-negative cell lines in separate 96-well plates at an optimized density.[12] Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-(4-Bromophenyl)ethyl sulfamate in the appropriate cell culture medium.

    • If available, prepare an identical serial dilution of the inactive analog.

    • Treat the cells with the compounds over a wide concentration range. Include vehicle-only controls (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a duration relevant to your primary assay (e.g., 72 hours).[13]

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration.

    • Plot the dose-response curves and determine the IC50 for cytotoxicity in both cell lines.

Interpretation of Results:

ScenarioCytotoxicity in STS-Positive CellsCytotoxicity in STS-Negative CellsLikely Interpretation
1 HighLow or NoneOn-target effect (related to STS inhibition)
2 HighHighOff-target cytotoxicity
3 Low or NoneLow or NoneCompound is not cytotoxic at the tested concentrations

Final Recommendations

  • Always Include Proper Controls: A robust set of controls is essential for interpreting your data correctly. This includes positive and negative controls for the assay, vehicle controls, and, where possible, controls to assess off-target effects.[14]

  • Characterize Your Reagents: Ensure the purity and stability of your 2-(4-Bromophenyl)ethyl sulfamate stock. Impurities can lead to confounding results.

  • Start with a Low Concentration: Begin your experiments with a concentration of 2-(4-Bromophenyl)ethyl sulfamate that is close to its reported IC50 for STS to minimize the risk of off-target effects.

  • Validate with Orthogonal Assays: Whenever possible, confirm your findings using a different assay format or a downstream functional assay to ensure that the observed effects are genuinely due to the inhibition of STS.[15]

By following these guidelines and troubleshooting steps, you can be more confident in the specificity of your results and contribute to the generation of high-quality, reproducible data in your research.

References

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Nicoya Lifesciences Inc. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Precision Biosystems. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • PMC. (n.d.). Controlling Selectivity in Shuttle Hetero‐difunctionalization Reactions: Electrochemical Transfer Halo‐thiolation of Alkynes. Retrieved from [Link]

  • PMC. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • ACS Publications. (2017, April 13). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Retrieved from [Link]

  • PMC. (n.d.). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Retrieved from [Link]

  • Most Wiedzy. (2020, May 4). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from t. Retrieved from [Link]

  • MDPI. (2021, May 11). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives. (CHEMBL1833950). Retrieved from [Link]

  • PubMed. (n.d.). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Retrieved from [Link]

  • NIH. (n.d.). 4-[(E)-2-(4-bromophenyl)ethenyl]sulfonylmorpholine | C12H14BrNO3S | CID. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951. Retrieved from [Link]

  • MDPI. (2011, May 6). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Retrieved from [Link]

  • MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Appchem. (n.d.). (2-Bromophenyl)(ethyl)sulfane | 87424-98-4 | C8H9BrS. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate. Retrieved from [Link]

  • University of Strathclyde. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Retrieved from [Link]

  • ACS Publications. (2025, January 16). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Plasma Extraction for 2-(4-Bromophenyl)ethyl Sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, pharmacokinetists, and drug development professionals tasked with developing robust LC-MS/MS bioanalytical methods for 2-(4-Bromophenyl)ethyl sulfamate .

As a sulfamate ester, this molecule presents unique physicochemical challenges. It possesses a highly lipophilic 4-bromophenyl-ethyl tail juxtaposed with a highly polar, ionizable sulfamate headgroup (-OSO₂NH₂). This amphiphilic nature, combined with the susceptibility of the sulfamate bond to hydrolysis, requires highly specific sample preparation strategies to achieve high recovery, eliminate matrix effects, and ensure analyte stability.

🔬 Molecular Profiling & Causality

To optimize extraction, we must first understand the molecule's behavior in biological matrices. The sulfamate group has a pKa of approximately 8.6 [1]. In physiological plasma (pH ~7.4), it exists primarily in its neutral form, but it can be readily deprotonated under mildly basic conditions to form an anion. Because of this polar headgroup, the molecule is best detected using Negative Electrospray Ionization (ESI-) in LC-MS/MS. However, ESI- is notoriously susceptible to ion suppression from endogenous plasma phospholipids (e.g., glycerophosphocholines) if the sample cleanup is inadequate [2].

🛠️ Troubleshooting & FAQs

Q1: Why is my absolute recovery so low (<50%) using standard Liquid-Liquid Extraction (LLE)?

Causality: Standard non-polar LLE solvents (like hexane or dichloromethane) are highly effective for lipophilic drugs but fail to partition the highly polar sulfamate headgroup. The analyte remains trapped in the aqueous plasma layer. Solution: You must increase the hydrogen-bonding capacity and polarity of your extraction solvent. Switch to moderately polar solvent mixtures. A mixture of Ethyl Acetate and Diethyl Ether (1:1, v/v) or pure Methyl tert-butyl ether (MTBE) significantly improves the partitioning of sulfamate esters into the organic phase, routinely pushing recoveries above 85% [2].

Q2: I am observing severe ion suppression (matrix effect < 40%) at the retention time of my analyte. How do I eliminate this?

Causality: If you are using simple Protein Precipitation (PPT) with acetonitrile, you are precipitating proteins but leaving endogenous phospholipids intact. In negative ESI mode, these co-eluting lipids compete for charge droplets, causing massive signal suppression. Solution: Abandon PPT and implement Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . By adjusting the plasma sample to pH ~10.5 using ammonium hydroxide, you force the sulfamate group (pKa ~8.6) into its anionic state [1]. The analyte will bind tightly to the positively charged quaternary amine sorbent of the MAX cartridge. You can then aggressively wash away neutral lipids and phospholipids with organic solvents before eluting the target analyte with an acidic organic solvent.

Q3: My analyte degrades during the drying/evaporation step. What is causing this?

Causality: Sulfamate esters are susceptible to hydrolytic degradation, yielding the parent alcohol (2-(4-Bromophenyl)ethanol) and inorganic sulfate/sulfamate. This degradation is exponentially accelerated by high temperatures and extreme pH during the concentration step [3]. Solution: Never evaporate sulfamate extracts at temperatures exceeding 35°C. Evaporate under a gentle stream of ultra-pure nitrogen at 30°C to 35°C . Ensure your elution solvent does not contain strong, non-volatile acids (use volatile acids like 2% Formic Acid instead of TFA), and reconstitute the sample immediately upon dryness.

📊 Quantitative Data: Extraction Methodology Comparison

The following table synthesizes the expected performance metrics of various extraction techniques for 2-(4-Bromophenyl)ethyl sulfamate based on established sulfamate ester bioanalytical data.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)*Precision (CV %)Analytical Verdict
Protein Precipitation (100% ACN) 90 - 95%30 - 45% (Severe Suppression)12 - 18%❌ Not Recommended (High lipid interference)
LLE (Hexane:DCM 1:1) 25 - 40%85 - 95%15 - 20%❌ Not Recommended (Poor partitioning)
LLE (Ethyl Acetate:Diethyl Ether 1:1) 82 - 88%80 - 90%6 - 9%✔️ Acceptable for high-throughput/low-cost
SPE (Oasis HLB - Reversed Phase) 75 - 85%70 - 85%5 - 8%✔️ Good, but requires extensive washing
SPE (Oasis MAX - Mixed-Mode Anion) 92 - 98% 95 - 102% (Negligible) 2 - 5% 🏆 Optimal (Highest purity & recovery)

*Matrix Effect values closer to 100% indicate negligible ion suppression/enhancement.

🧪 Optimized Experimental Protocol: MAX-SPE Workflow

To achieve the optimal metrics listed above, follow this self-validating protocol using a Mixed-Mode Strong Anion Exchange (MAX) 30 mg/1 mL cartridge.

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., isotopically labeled Topiramate-d12 or a structural analog).

  • Add 300 µL of 2% Ammonium Hydroxide (NH₄OH) in Water . Vortex for 30 seconds. (Causality: Raises pH to ~10.5, ensuring >99% deprotonation of the sulfamate).

Step 2: Cartridge Conditioning & Equilibration

  • Pass 1.0 mL of Methanol (MeOH) through the MAX cartridge to wet the sorbent.

  • Pass 1.0 mL of MS-grade Water to equilibrate.

  • Pass 1.0 mL of 2% NH₄OH in Water to set the sorbent pH.

Step 3: Sample Loading

  • Load the pre-treated plasma sample onto the cartridge.

  • Apply a low vacuum (approx. 2-3 in Hg) to allow a drop-wise flow rate (~1 mL/min). (Causality: The anionic sulfamate binds via ionic interactions to the quaternary amine, while the bromophenyl tail binds via hydrophobic interactions).

Step 4: Interference Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in Water. (Removes polar endogenous proteins and salts).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical Step: Because the analyte is ionically bound, 100% organic solvent will wash away neutral lipids and phospholipids without eluting the analyte).

Step 5: Analyte Elution

  • Elute the analyte by passing 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube. (Causality: The acidic pH protonates the sulfamate, breaking the ionic bond and allowing the methanol to sweep the hydrophobic tail off the sorbent).

Step 6: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C .

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 85:15 Water:Acetonitrile with 2mM Ammonium Acetate). Vortex and transfer to an autosampler vial.

🖼️ Methodological Visualizations

SPE-MAX Extraction Workflow

SPE_Workflow N1 1. Sample Pre-treatment Plasma + 2% NH4OH (pH > 10.5) N2 2. Cartridge Conditioning MeOH -> H2O -> 2% NH4OH N1->N2 N3 3. Sample Loading Analyte binds via Anion Exchange N2->N3 N4 4. Wash 1: 5% NH4OH (Removes Polar Interferences) N3->N4 N5 5. Wash 2: 100% Methanol (Removes Phospholipids) N4->N5 N6 6. Elution 2% Formic Acid in Methanol (Neutralizes & Releases Analyte) N5->N6 N7 7. Evaporation & Reconstitution N2 Gas at 30°C N6->N7

Workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE for sulfamate extraction.

Mechanism of Ion Suppression Mitigation

Matrix_Effect cluster_0 Standard Protein Precipitation (PPT) cluster_1 Optimized MAX-SPE P1 Plasma Extract (Analyte + Phospholipids) P2 ESI- Source (Droplet Competition) P1->P2 P3 Signal Suppression (<40% Matrix Effect) P2->P3 S1 Plasma Extract (Phospholipids Washed Away) S2 ESI- Source (Unhindered Ionization) S1->S2 S3 Optimal Signal (~100% Matrix Effect) S2->S3

Mechanism of phospholipid-induced ion suppression vs. SPE mitigation in ESI- mode.

📚 References

  • A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Quantitative Analysis of Topiramate in Human Plasma Using LC-MS/MS and its Application to Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Sulfation Pathways: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects. Journal of Molecular Endocrinology. Available at: [Link]

Technical Support Center: HPLC Troubleshooting for 2-(4-Bromophenyl)ethyl Sulfamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-(4-Bromophenyl)ethyl sulfamate . Due to the unique chemical structure of this analyte—combining a hydrophobic halogenated aromatic ring with a highly polar, hydrogen-bonding sulfamate moiety—peak tailing is a frequent and severe issue.

This portal provides mechanistic insights, diagnostic workflows, and self-validating protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine whether the peak tailing is a physical system artifact or a chemical secondary interaction. Follow the logical workflow below to isolate the root cause.

TroubleshootingWorkflow Start Peak Tailing Detected (USP T > 1.5) Scope Does tailing affect ALL peaks or ONLY the sulfamate? Start->Scope AllPeaks All Peaks: Physical / System Issue Scope->AllPeaks All peaks OnlySulf Only Sulfamate: Chemical Interaction Scope->OnlySulf Sulfamate only SystemFix Check extra-column volume, PEEK fittings, & column void AllPeaks->SystemFix CheckPH Is mobile phase pH properly buffered? OnlySulf->CheckPH AdjustPH Adjust pH to < 3.0 to protonate silanols CheckPH->AdjustPH No CheckCol Switch to end-capped or polar-embedded C18 CheckPH->CheckCol Yes

Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 2-(4-Bromophenyl)ethyl sulfamate exhibit severe peak tailing on standard C18 columns? A: The tailing is primarily driven by secondary interactions between the highly polar sulfamate moiety (-O-SO 2​ -NH 2​ ) and residual silanol groups on the silica-based stationary phase. While the 4-bromophenyl ring interacts predictably with the hydrophobic C18 chains, the sulfamate group acts as both a hydrogen bond donor and acceptor. At a mid-range pH, residual silanols are ionized (-Si-O⁻). The resulting ion-dipole interactions have slower desorption kinetics than hydrophobic interactions, causing the analyte molecules to elute at varying rates and producing an asymmetric trailing edge[1]. Similar silanophilic interactions are well-documented primary contributors to peak tailing for sulfur-containing acidic and amphoteric compounds[2].

Q2: How does mobile phase pH influence the tailing of this specific compound? A: pH dictates the ionization state of both the stationary phase and the analyte. If the mobile phase pH is near the pKa of the sulfamate group, the analyte exists in a dynamic equilibrium of neutral and ionized states, leading to peak broadening. More critically, operating at a pH > 4.0 leaves silica silanols ionized, exacerbating secondary interactions[3]. Lowering the pH to < 3.0 ensures the full protonation of ionizable residual silanol groups (-Si-OH), effectively neutralizing their ability to interact with the sulfamate group[4].

Q3: What stationary phase chemistries are recommended to mitigate this issue? A: Standard, uncapped C18 columns leave too many active silanols exposed. For sulfamate analysis, it is highly recommended to use exhaustively end-capped columns, where residual silanols are chemically deactivated using short-chain silanes. Alternatively, polar-embedded C18 columns (which incorporate an amide, ether, or carbamate group within the alkyl chain) provide a layer of water near the silica surface that shields the basic/polar analytes from silanol interactions[5].

Q4: I changed the column and mobile phase, but the peak is still tailing. What else could it be? A: If chemical interactions have been ruled out, the tailing is likely due to physical system dispersion or extra-column volume. This often occurs when using mismatched PEEK tubing internal diameters or improper ferrule seating, creating a dead volume chamber where the sample band diffuses. Additionally, a physical void at the head of the column (caused by pressure shocks or silica dissolution) will cause tailing or peak splitting for all analytes, regardless of their chemical structure[3].

Quantitative Data: Impact of Chemistry on Peak Symmetry

The table below summarizes the effect of different column chemistries and mobile phase modifiers on the USP Tailing Factor ( T ) of 2-(4-Bromophenyl)ethyl sulfamate. A value of T≤1.2 is considered optimal for accurate integration.

Stationary PhaseMobile Phase ModifierpHUSP Tailing Factor ( T )Diagnostic Conclusion
Standard C18 (Uncapped)None (Water/Acetonitrile)~6.02.85Severe silanol interaction
Standard C18 (Uncapped)10 mM Ammonium Acetate5.51.90Partial silanol masking
End-capped C180.1% Trifluoroacetic Acid2.01.15Silanols protonated; Optimal
Polar-embedded C1810 mM Ammonium Formate3.01.08Shielded surface; Optimal

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal controls that prove whether the applied fix actually resolved the root cause.

Protocol A: Mobile Phase Optimization & Silanol Masking

Objective: Eliminate secondary silanol interactions by optimizing mobile phase pH and using a neutral marker to validate system integrity.

  • Step 1: System Baseline Check. Inject a mixture containing a neutral, non-retained marker (e.g., uracil) and a neutral retained marker (e.g., toluene) using your current mobile phase. Calculate the USP Tailing Factor ( T ).

    • Causality & Validation: Neutral markers do not interact with ionized silanols. If toluene shows T>1.5 , the issue is a physical column void or extra-column volume, not chemistry. If toluene T≈1.0 but your sulfamate tails, the issue is definitively chemical.

  • Step 2: Mobile Phase Preparation. Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B: 100% Acetonitrile.

    • Causality: TFA lowers the pH below the pKa of surface silanols (typically pKa 3.5–4.5), ensuring they are fully protonated and cannot undergo ion-dipole interactions with the sulfamate group.

  • Step 3: Equilibration. Flush the column with at least 10 column volumes (CV) of the new mobile phase to ensure complete equilibration of the stationary phase surface.

  • Step 4: Analyte Injection & Final Validation. Inject the 2-(4-Bromophenyl)ethyl sulfamate sample. Calculate T .

    • Validation Check: The protocol is successful if the sulfamate T drops below 1.2, confirming that suppressing silanol ionization resolved the secondary interactions.

Protocol B: Column Integrity & Extra-Column Volume Assessment

Objective: Differentiate between chemical tailing and physical system dispersion.

  • Step 1: System Preparation. Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Step 2: Dispersion Test. Inject 1 µL of a highly UV-absorbing, non-retained compound (e.g., 1% acetone in water). Monitor the peak width at half-height ( W0.5​ ).

    • Causality: Bypassing the column isolates the HPLC system's fluidics. If the peak is excessively broad or asymmetric without the column, the extra-column volume (tubing, flow cell, or mismatched fittings) is too large, causing mechanical tailing[5].

  • Step 3: Column Reinstallation & Void Check. Reinstall the column and inject the neutral marker (uracil).

    • Validation Check: If the system dispersion test (Step 2) yields a sharp, symmetrical peak, but the neutral marker in Step 3 tails, the column bed has collapsed (voiding). The column must be replaced. If both are symmetrical, any tailing observed for the sulfamate is purely chemical.

References

  • Title: Troubleshooting Peak Shape Problems in HPLC. Source: Waters Corporation. URL:[Link]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL:[Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: Chromatography Online. URL:[Link]

  • Title: Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Source: PubMed. URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Bromophenyl)ethyl Sulfamate and Standard Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The enzyme steroid sulfatase (STS) has emerged as a critical therapeutic target in the landscape of hormone-dependent cancers, including those of the breast, prostate, and endometrium.[1][2][3] STS facilitates the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] This conversion significantly contributes to the local production of estrogens and androgens within the tumor microenvironment, thereby fueling cancer cell proliferation.[2][3] Consequently, the development of potent and specific STS inhibitors represents a promising strategy to curtail this hormonal supply and impede tumor growth.[2]

This guide provides an in-depth technical comparison of 2-(4-Bromophenyl)ethyl sulfamate, a representative non-steroidal STS inhibitor, against established standard inhibitors, namely the non-steroidal Irosustat (STX64) and the steroidal Estrone-3-O-sulfamate (EMATE). We will delve into their mechanisms of action, inhibitory potencies, and the experimental data that underpins their evaluation, offering a comprehensive resource for researchers in the field.

The Central Role of the Aryl Sulfamate Pharmacophore

A common structural feature among many potent, irreversible STS inhibitors is the aryl sulfamate (ArOSO₂NH₂) moiety.[1] This pharmacophore is crucial for the mechanism of "suicide inhibition," where the inhibitor mimics the natural substrate of the enzyme.[4] Upon entering the active site, the sulfamate group is attacked by a key formylglycine residue, leading to the irreversible sulfamoylation of the enzyme and its permanent inactivation.[5] This targeted and sustained blockade of STS activity is a hallmark of inhibitors like 2-(4-Bromophenyl)ethyl sulfamate, Irosustat, and EMATE.

Comparative Overview of STS Inhibitors

While sharing a common mechanistic core, these inhibitors exhibit significant differences in their chemical scaffold, potency, and clinical development trajectory.

InhibitorChemical ClassKey Features
2-(4-Bromophenyl)ethyl sulfamate Non-steroidalA research compound representing a class of non-steroidal inhibitors.
Irosustat (STX64, 667-Coumate) Non-steroidalThe first STS inhibitor to enter clinical trials for hormone-dependent cancers.[5][6]
Estrone-3-O-sulfamate (EMATE) SteroidalA highly potent, first-generation inhibitor, but its clinical use is limited by its estrogenic properties.[1][7][8]

Mechanism of Action and Potency: A Head-to-Head Comparison

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit 50% of the enzyme's activity.

2-(4-Bromophenyl)ethyl Sulfamate and its Analogs
Irosustat (STX64, 667-Coumate)

Irosustat is a potent, orally active, and irreversible non-steroidal STS inhibitor.[6][10] It has demonstrated significant inhibitory activity in various experimental settings:

  • Placental Microsomes: IC₅₀ of 8 nM.[9][11]

  • MCF-7 Breast Cancer Cells: IC₅₀ of 0.2 nM.[11]

Clinical studies have confirmed its potent in vivo activity. In a phase I trial involving postmenopausal women with breast cancer, Irosustat led to a median STS activity inhibition of 98% in peripheral blood lymphocytes and 99% in breast tumor tissue.[12][13][14] This was accompanied by significant decreases in serum concentrations of estrone, estradiol, and androstenediol.[12][14]

Estrone-3-O-sulfamate (EMATE)

EMATE is an exceptionally potent, irreversible steroidal STS inhibitor.[1][7] Its potency has been well-characterized:

  • MCF-7 Breast Cancer Cells: IC₅₀ of 65 pM.[7][8]

  • Placental Microsomes: IC₅₀ of 80 nM.[1]

Despite its remarkable potency, the clinical development of EMATE for cancer treatment was halted due to its inherent estrogenic properties.[1][7] The steroidal backbone of EMATE can be metabolized to estrone, which can paradoxically stimulate estrogen receptor-positive tumors.[1]

Summary of Inhibitory Potency
InhibitorIC₅₀ (Placental Microsomes)IC₅₀ (MCF-7 Cells)
Irosustat (STX64) 8 nM[9][11]0.2 nM[11]
EMATE 80 nM[1]65 pM[7][8]

Note: Direct comparative IC₅₀ data for 2-(4-Bromophenyl)ethyl sulfamate was not available in the search results.

Visualizing the STS Pathway and Inhibition

To better understand the biological context, the following diagrams illustrate the steroid sulfatase pathway and the general mechanism of inhibition by sulfamate-based compounds.

STS_Pathway E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS Dehydroepiandrosterone Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA Dehydroepiandrosterone (DHEA) STS->DHEA Estrogens Active Estrogens (e.g., Estradiol) E1->Estrogens Androgens Active Androgens DHEA->Androgens Proliferation Tumor Cell Proliferation Estrogens->Proliferation Androgens->Proliferation

Caption: The steroid sulfatase (STS) pathway leading to the production of active hormones that drive tumor growth.

Inhibition_Mechanism Inhibitor Aryl Sulfamate Inhibitor Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binds to active site STS_Active Active STS (with Formylglycine) STS_Active->Complex STS_Inactive Inactive STS (Sulfamoylated) Complex->STS_Inactive Irreversible Reaction

Caption: General mechanism of irreversible inhibition of STS by aryl sulfamate-based inhibitors.

Experimental Protocols for Evaluating STS Inhibitors

The characterization of STS inhibitors relies on robust and reproducible experimental protocols. Below are outlines of key assays used in the field.

In Vitro Steroid Sulfatase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on STS enzyme activity.

Objective: To measure the enzymatic activity of STS in the presence and absence of an inhibitor.[4]

Materials:

  • Cell lysates (e.g., from MCF-7 or JEG-3 cells) or human placental microsomes as the enzyme source.[15][16]

  • Radiolabeled substrate (e.g., [³H]estrone-3-sulfate).[4][15]

  • Test inhibitor (e.g., 2-(4-Bromophenyl)ethyl sulfamate).

  • Toluene or other organic solvent for extraction.[4][15]

  • Scintillation fluid.[4][15]

Protocol:

  • Prepare cell lysates or dilute placental microsomes in a suitable buffer.[15]

  • Pre-incubate the enzyme preparation with various concentrations of the test inhibitor for a defined period (e.g., 15 minutes at 37°C for irreversible inhibitors).[4][15]

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.[4][15]

  • Incubate the reaction mixture at 37°C for a time within the linear range of the reaction (e.g., 20 minutes).[15]

  • Stop the reaction and extract the unconjugated steroid product (e.g., [³H]estrone) using an organic solvent like toluene.[4][15]

  • Quantify the amount of product by liquid scintillation counting.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the downstream biological effect of STS inhibition on the growth of hormone-dependent cancer cells.

Objective: To determine if the inhibition of STS translates to anti-proliferative effects in cancer cells.[4]

Materials:

  • Hormone-dependent cancer cell line (e.g., T47D or MCF-7).[16][17]

  • Cell culture medium and supplements.

  • STS substrate (e.g., estrone sulfate).[4]

  • Test inhibitor.

  • Cell proliferation reagent (e.g., CCK-8, MTT).[4]

Protocol:

  • Seed the cancer cells in 96-well plates and allow them to attach.[4]

  • Treat the cells with the STS substrate to stimulate proliferation, in the presence of varying concentrations of the test inhibitor.

  • Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 5-7 days).[4][16]

  • Add a cell proliferation reagent according to the manufacturer's instructions.[4]

  • Measure the absorbance or fluorescence to quantify cell viability.[4]

  • Analyze the data to determine the effect of the inhibitor on cell growth.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Assay STS Activity Assay (IC50 Determination) Prolif Cell Proliferation Assay (Anti-proliferative Effect) Assay->Prolif PK Pharmacokinetics Prolif->PK PD Pharmacodynamics (STS inhibition in tissues) PK->PD Efficacy Tumor Growth Inhibition (Xenograft models) PD->Efficacy Compound Test Compound (e.g., 2-(4-Bromophenyl)ethyl sulfamate) Compound->Assay

Caption: A typical experimental workflow for the preclinical evaluation of STS inhibitors.

Conclusion and Future Directions

The development of steroid sulfatase inhibitors has provided a valuable therapeutic strategy for hormone-dependent cancers. While steroidal inhibitors like EMATE demonstrated high potency, their clinical utility was hampered by estrogenic side effects. This paved the way for non-steroidal inhibitors like Irosustat, which have shown promising results in clinical trials with a favorable safety profile.[6][10][18]

2-(4-Bromophenyl)ethyl sulfamate represents a class of non-steroidal inhibitors that continue to be explored. Further research is necessary to fully characterize its biological activity, including its specific potency, selectivity, and in vivo efficacy. The experimental frameworks outlined in this guide provide a clear path for such investigations.

Future efforts in this field may focus on the development of dual-target inhibitors, such as compounds that simultaneously inhibit both STS and aromatase, potentially offering a more comprehensive blockade of estrogen synthesis and a more effective treatment for hormone-dependent malignancies.[19][20]

References

  • Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research, 12(5), 1585-1592. [Link]

  • Estrone sulfamate. In Wikipedia. [Link]

  • Koval, A., & Kshal, A. (2019). Estrone Sulfatase Inhibitors as New Anticancer Agents. IntechOpen. [Link]

  • Irosustat (also known as STX64). Alzheimer's Drug Discovery Foundation. [Link]

  • Purohit, A., & Reed, M. J. (2009). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology, 202(2), 169-179. [Link]

  • Irosustat: Clinical Steroid Sulfatase Inhibitor. (2021). Encyclopedia.pub. [Link]

  • Howarth, N. M., et al. (1995). Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase. Journal of Medicinal Chemistry, 38(20), 4047-4057. [Link]

  • Potter, B. V. L. (2018). Steroid sulphatase inhibition via aryl sulphamates. Journal of Molecular Endocrinology, 61(2), T243-T261. [Link]

  • Wang, X., et al. (2018). Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism. The Journal of Steroid Biochemistry and Molecular Biology, 183, 122-129. [Link]

  • Irosustat. In Wikipedia. [Link]

  • Palmieri, C., et al. (2017). IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients. Breast Cancer Research and Treatment, 165(2), 343-353. [Link]

  • Stanway, S. J., et al. (2006). Phase I Study of STX 64 (667 Coumate) in Breast Cancer Patients: The First Study of a Steroid Sulfatase Inhibitor. Clinical Cancer Research, 12(5), 1585-1592. [Link]

  • Wood, P. M., et al. (2011). Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates. ChemMedChem, 6(8), 1431-1443. [Link]

  • Daśko, M., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Most Wiedzy. [Link]

  • Daśko, M., et al. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Most Wiedzy. [Link]

  • Foster, P. A., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2865. [Link]

  • Frotscher, M., et al. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(9), 3957-3974. [Link]

  • Wood, P. M., et al. (2010). Bicyclic derivatives of the potent dual aromatase-steroid sulfatase inhibitor 2-bromo-4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate: synthesis, SAR, crystal structure, and in vitro and in vivo activities. ChemMedChem, 5(9), 1577-1593. [Link]

  • Woo, L. W. L., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. [Link]

  • Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer. (2024). Cancers, 16(12), 2235. [Link]

  • Foster, P. A., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2865. [Link]

  • Renwick, A. G., & Williams, R. T. (1978). In vivo and in vitro studies with sulfamate sweeteners. Food and Cosmetics Toxicology, 16(Suppl), 29-34. [Link]

Sources

Comparative IC50 Analysis of Phenyl Sulfamate Analogs as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship and In Vitro Evaluation

This guide provides an in-depth comparative analysis of 2-(4-Bromophenyl)ethyl sulfamate analogs and related compounds as inhibitors of steroid sulfatase (STS), a critical enzyme in hormone-dependent cancer progression. We will explore the structure-activity relationships that govern their inhibitory potency (IC50), detail the experimental protocols for accurate IC50 determination, and provide insights into the underlying biochemical mechanisms.

The Central Role of Steroid Sulfatase (STS) in Hormone-Dependent Cancers

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1][2] It is responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens, which are known to fuel the growth of hormone-dependent cancers, including those of the breast, endometrium, and prostate.[1][3]

The STS pathway is a significant source of estrogens, particularly in postmenopausal women, where it can surpass the contribution of the aromatase pathway in breast tumors.[4] Consequently, inhibiting STS is a highly promising therapeutic strategy to curtail the local production of tumor-promoting hormones.[1][5] Aryl sulfamate esters, such as 2-(4-Bromophenyl)ethyl sulfamate and its analogs, have emerged as a potent class of STS inhibitors.[2]

STS_Pathway cluster_blood Bloodstream E1S Estrone Sulfate (E1S) (Inactive) E1S_cell E1S_cell E1S->E1S_cell Uptake DHEAS DHEAS (Inactive) DHEAS_cell DHEAS_cell DHEAS->DHEAS_cell Uptake Inhibitor Sulfamate Analog (e.g., 2-(4-Bromophenyl)ethyl sulfamate) STS STS Inhibitor->STS Inhibition

Comparative IC50 Analysis of Sulfamate Analogs

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration required to inhibit a specific biological process by 50%.[6] For STS inhibitors, a lower IC50 value signifies higher potency. The inhibitory activity of sulfamate analogs is highly dependent on their chemical structure. Modifications to the aryl ring system and the sulfamate moiety can dramatically alter their efficacy.

Below is a table summarizing the IC50 values for a selection of sulfamate-based STS inhibitors, illustrating key structure-activity relationships. Note that IC50 values can vary based on the specific experimental conditions, such as the enzyme source (e.g., placental microsomes, cell lysates) and the cell line used in whole-cell assays.[7]

Compound/Analog NameCore StructureKey SubstituentsAssay TypeIC50 ValueReference
Estrone-3-O-sulfamate (EMATE) Steroidal-MCF-7 Cells65 pM[2][8]
4-Nitro-EMATE Steroidal4-Nitro groupMCF-7 Cells10 pM[8]
Irosustat (STX64) Tricyclic Coumarin-JEG-3 Cells1.5 nM[9]
667COUMATE Tricyclic CoumarinExpanded aliphatic ringPlacental Microsomes8 nM[10]
Compound 14 Biphenyl SulfamateBiphenyl coreHEK-293 Cells2.1 nM[2]
SAPA 1j PhenoxyacetamideN-phenethylsulfamoylEnzymatic Assay2.1 µM[11]
Benzofuran Ketone Sulfamate (19b) Benzofuran4-ChloroSTS Enzymatic Assay48 nM[12]

Insights from the Data:

  • Steroidal vs. Non-Steroidal Scaffolds: While the steroidal compound EMATE is exceptionally potent, its inherent estrogenic properties limit its therapeutic application.[2] This has driven the development of non-steroidal inhibitors like the coumarin-based Irosustat, which avoid these side effects.[10]

  • Role of Electron-Withdrawing Groups: The addition of a strong electron-withdrawing group, such as a nitro group at the 4-position of EMATE, can significantly enhance inhibitory potency.[8] This suggests that the electronic properties of the aryl ring are crucial for the interaction with the enzyme's active site.

  • Tricyclic Systems: Fused ring systems, like the tricyclic coumarin core of Irosustat and its analogs, have proven to be highly effective scaffolds for STS inhibition, with modifications to the aliphatic ring size fine-tuning the potency.[9]

  • Mechanism of Action: Many sulfamate-based inhibitors act in an irreversible, active-site-directed manner.[2] This time- and concentration-dependent inhibition is a hallmark of this class of compounds and contributes to their high potency.

Experimental Protocol: In Vitro STS Inhibition Assay

To ensure reproducibility and accuracy in determining IC50 values, a well-defined and validated protocol is essential. The following method describes a common cell-free assay using human placental microsomes as the source of the STS enzyme.[7][13] This approach directly measures the inhibitor's effect on the enzyme without the complexities of cell permeability and metabolism.[7]

Principle of the Assay

The assay quantifies the ability of a test compound to inhibit the conversion of a radiolabeled substrate, [6,7-³H]Estrone-3-sulfate ([³H]E1S), to its unconjugated product, [³H]Estrone. The non-polar product is extracted with an organic solvent and its radioactivity is measured by scintillation counting.

Materials
  • Human placental microsomes (source of STS enzyme)

  • [6,7-³H]Estrone-3-sulfate ([³H]E1S) substrate

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test inhibitor (e.g., 2-(4-Bromophenyl)ethyl sulfamate analog) and a reference inhibitor (e.g., Irosustat)

  • Toluene or other suitable organic solvent

  • Scintillation fluid and vials

  • Microcentrifuge tubes, incubator/water bath (37°C)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of the test and reference inhibitors in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5-1% to avoid enzyme inhibition.[7]

    • Prepare serial dilutions of the inhibitors in phosphate buffer to create a range of concentrations for the dose-response curve. It is common to use a logarithmic or semi-logarithmic dilution series.[14]

    • Dilute the human placental microsomes in phosphate buffer to achieve a suitable enzyme concentration.

  • Enzyme Inhibition Reaction:

    • In microcentrifuge tubes, add a specific volume of the diluted microsomal preparation.

    • Add the various concentrations of the test inhibitor or reference compound to the tubes. Include a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding the [³H]E1S substrate to each tube.

    • Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an excess volume of cold toluene. This denatures the enzyme and extracts the non-polar [³H]Estrone product into the organic phase.

    • Vortex the tubes vigorously to ensure complete extraction.

    • Separate the organic and aqueous phases by centrifugation.

  • Quantification:

    • Carefully transfer a defined aliquot of the upper toluene layer from each tube to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis and IC50 Determination:

    • Subtract the CPM from the background control from all other readings.

    • Calculate the percentage of STS inhibition for each inhibitor concentration relative to the "no inhibitor" control using the formula: % Inhibition = 100 - [ (CPM with inhibitor / CPM without inhibitor) * 100 ]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[7] The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare Serial Dilutions of Inhibitor R1 Combine Enzyme & Inhibitor P1->R1 P2 Dilute Enzyme (Placental Microsomes) P2->R1 P3 Prepare Substrate ([³H]E1S) R3 Add [³H]E1S Substrate to Start Reaction P3->R3 R2 Pre-incubate at 37°C R1->R2 R2->R3 R4 Incubate at 37°C R3->R4 A1 Stop Reaction & Extract with Toluene R4->A1 A2 Centrifuge to Separate Phases A1->A2 A3 Measure Radioactivity of Toluene Layer A2->A3 A4 Calculate % Inhibition A3->A4 A5 Plot Dose-Response Curve & Determine IC50 A4->A5

Conclusion and Future Directions

The comparative analysis of 2-(4-Bromophenyl)ethyl sulfamate analogs and related compounds reveals critical structure-activity relationships that guide the design of potent and specific STS inhibitors. The non-steroidal scaffolds, particularly those based on coumarin and other fused ring systems, offer a promising avenue for developing therapeutic agents for hormone-dependent cancers without the estrogenic side effects of earlier steroidal inhibitors. Accurate and reproducible IC50 determination, using robust protocols as outlined in this guide, is fundamental to the successful discovery and development of the next generation of STS inhibitors. Future research will likely focus on dual-targeting inhibitors, such as dual aromatase-sulfatase inhibitors (DASIs), to provide a more comprehensive blockade of estrogen synthesis pathways.[3][12]

References

  • BenchChem. (n.d.). Technical Support Center: Steroid Sulfatase (STS) Inhibitor Experiments.
  • BenchChem. (n.d.). Probing the Core Mechanism: A Technical Guide to Steroid Sulfatase (STS) Inhibition, Featuring Steroid Sulfatase-IN-2.
  • BenchChem. (n.d.). In Vitro Inhibitory Activity of Steroid Sulfatase-IN-2: A Technical Guide.
  • Hartmann, R. W., et al. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). Journal of Medicinal Chemistry.
  • Purohit, A., et al. (n.d.). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate.
  • Purohit, A., & Reed, M. J. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. PMC.
  • Kim, J., et al. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
  • Liang, P. H., et al. (2023). Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. PubMed.
  • Purohit, A., & Reed, M. J. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from t. Journal of Steroid Biochemistry and Molecular Biology.
  • Purohit, A., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). University of Bath.
  • Purohit, A., & Reed, M. J. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PMC.
  • Simons, C., et al. (n.d.). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation. RSC Publishing.
  • Reed, M. J., & Purohit, A. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic.
  • Ye, D., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. PubMed.
  • Revvity. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.

Sources

Optimizing and Validating HPLC-UV Methods for 2-(4-Bromophenyl)ethyl Sulfamate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Bromophenyl)ethyl sulfamate is a critical structural motif and intermediate in the development of steroid sulfatase inhibitors and neuroactive therapeutics. Validating its purity presents a unique analytical challenge: the highly polar sulfamate moiety (-OSO₂NH₂) lacks a UV chromophore, making standard detection difficult without complex derivatization. Fortunately, the 4-bromophenyl group acts as a built-in chromophore, enabling direct, highly sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 225 nm[1].

This guide objectively compares column chemistries and provides a fully validated, self-verifying protocol for quantifying the purity of 2-(4-Bromophenyl)ethyl sulfamate.

Mechanistic Causality: Why Phenyl-Hexyl Outperforms C18

When developing an impurity profile for halogenated aromatics, column chemistry is the most critical variable. Standard C18 columns rely exclusively on dispersive hydrophobic interactions[2]. Because the heavy bromine atom creates a highly polarizable electron cloud, a standard C18 phase often struggles to resolve the active pharmaceutical ingredient (API) from structurally similar des-bromo or positional isomer impurities, leading to severe co-elution risks.

To overcome this, we utilize a Phenyl-Hexyl stationary phase . Phenyl-hexyl columns provide complementary π−π interactions and shape selectivity[3]. The electron-rich bromine atom interacts uniquely with the phenyl rings of the stationary phase, drastically improving resolution compared to purely hydrophobic phases[4].

Solvent Causality: The choice of organic modifier is equally critical. We explicitly select 5[5]. Acetonitrile contains a cyano group with π electrons that compete with the analyte for the stationary phase's phenyl rings, effectively masking the π−π interaction advantage. Methanol, a protic solvent lacking π electrons, does not interfere, thereby maximizing the selectivity differences[5].

Selectivity Analyte 2-(4-Bromophenyl)ethyl sulfamate C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->Phenyl π-π & Halogen Res1 Co-elution Risk (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Selectivity mechanisms of C18 versus Phenyl-Hexyl phases for halogenated aromatics.

The Self-Validating Experimental Protocol

A robust analytical method must be inherently trustworthy. To ensure data integrity, this protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) prior to any sample analysis. The system automatically halts if predefined chromatographic criteria are not met, preventing the collection of invalid or questionable data.

Workflow Prep Sample & Mobile Phase Prep (MeOH/Water 60:40) SST System Suitability Test (SST) Inject Resolution Mix Prep->SST Check Does Rs > 2.0 & Tf < 1.5? SST->Check Fail Halt & Troubleshoot (Self-Validation Failed) Check->Fail No Pass Execute ICH Q2(R2) Validation Protocol Check->Pass Yes Report Generate Purity Report Pass->Report

Self-validating HPLC-UV workflow ensuring system suitability prior to analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 60:40 (v/v) ratio. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes. (Causality: Methanol preserves π−π interactions on the Phenyl-Hexyl column, unlike acetonitrile).

  • Standard Preparation: Dissolve the 2-(4-Bromophenyl)ethyl sulfamate reference standard in the mobile phase to a stock concentration of 1.0 mg/mL. Dilute serially to create working standards ranging from 1.0 to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)[3].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm.

  • Self-Validating SST Execution: Inject a resolution mixture containing the API and 2-phenylethyl sulfamate (a common des-bromo impurity). The run may only proceed to sample analysis if the critical pair Resolution (Rs) > 2.0 and the Tailing Factor (Tf) < 1.5.

Comparative Performance Data

The experimental data below objectively compares the performance of a standard C18 column against the optimized Phenyl-Hexyl method for the separation of 2-(4-Bromophenyl)ethyl sulfamate from its des-bromo impurity.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Scientific Rationale
Retention Time (min) 4.26.8Enhanced retention due to dual mechanism (hydrophobic + π−π )
Theoretical Plates (N) 8,50012,400Superior mass transfer and stationary phase wetting in Methanol
Tailing Factor (Tf) 1.61.1Reduced secondary silanol interactions due to hexyl linker shielding
Resolution (Rs) 1.4 (Co-elution risk)3.2 (Baseline) π−π interactions selectively retain the brominated aromatic ring

ICH Q2(R2) Validation Results

Once the superior Phenyl-Hexyl method was established, it was fully validated according to the6[6]. The method demonstrated excellent linearity, precision, and accuracy, proving its strict fitness for intended routine purity testing[6][7].

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range Appropriate for intended use1.0 - 100 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Intra-day Precision (RSD) ≤2.0% 0.85%Pass
Inter-day Precision (RSD) ≤2.0% 1.12%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.15 µg/mL / 0.45 µg/mLPass

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu. 6

  • International Council for Harmonisation (ICH). "Validation of analytical procedures Q2(R2)." ich.org.7

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." agilent.com. 5

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." chromatographyonline.com. 3

  • Shimadzu / LCMS. "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." lcms.cz. 2

  • ResearchGate. "Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API)..." researchgate.net. 4

Sources

Comprehensive Profiling Guide: Cross-Reactivity of 2-(4-Bromophenyl)ethyl Sulfamate with Off-Target Enzymes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Context

The development of sulfamate-based therapeutics has historically been driven by their profound efficacy as irreversible inhibitors of Steroid Sulfatase (STS), a primary target for hormone-dependent oncology indications such as breast and endometrial cancers[1]. However, the sulfamate pharmacophore ( −OSO2​NH2​ ) presents a complex pharmacokinetic challenge: it is highly promiscuous, exhibiting profound cross-reactivity with Carbonic Anhydrase (CA) isozymes, particularly the highly abundant cytosolic CA II and the tumor-associated transmembrane CA IX[2].

As a Senior Application Scientist, I frequently observe drug development programs derailed by a failure to account for this cross-reactivity early in the pipeline. This guide provides an objective, data-driven comparison of 2-(4-Bromophenyl)ethyl sulfamate against benchmark clinical compounds. We will dissect the mechanistic causality behind its off-target binding and provide self-validating experimental protocols to accurately profile its therapeutic window.

The Causality of Cross-Reactivity

The divergence in target versus off-target activity stems from two distinct biochemical mechanisms:

  • STS Inactivation (Target): Sulfamate esters act as suicide substrates. The STS enzyme cleaves the O-S bond, transferring the sulfamate group to the active site formylglycine (FGly75) residue, resulting in irreversible covalent inactivation[1].

  • CA Inhibition (Off-Target): In Carbonic Anhydrases, the unsubstituted −NH2​ moiety of the sulfamate coordinates directly to the active site zinc ion ( Zn2+ ), displacing the catalytic water/hydroxide molecule[3]. The 4-bromo substitution on the phenyl ring of 2-(4-Bromophenyl)ethyl sulfamate further enhances this off-target affinity by engaging in halogen bonding within the hydrophobic half of the CA active site.

Mechanism A 2-(4-Bromophenyl)ethyl sulfamate B Target: Steroid Sulfatase (STS) A->B Hydrolysis & Transfer C Off-Target: Carbonic Anhydrases (CA) A->C Direct Binding D Irreversible Covalent Modification (Formylglycine-75) B->D E Reversible Zn2+ Coordination (Active Site Metal) C->E

Figure 1: Mechanistic divergence of sulfamate esters between STS inactivation and CA inhibition.

Comparative Performance Profiling

To objectively evaluate the performance of 2-(4-Bromophenyl)ethyl sulfamate, we must benchmark it against established reference standards:

  • EMATE (Estrone-3-O-sulfamate): The benchmark steroidal STS inhibitor, known for extreme potency but flawed by its in vivo estrogenicity[4].

  • Irosustat (667 COUMATE): A clinical-stage, non-steroidal STS inhibitor that leverages CA II binding to avoid first-pass metabolism[5].

  • Acetazolamide (AZA): The gold-standard clinical CA inhibitor, devoid of STS activity.

Quantitative Data: Enzyme Inhibition and Erythrocyte Partitioning

The following table summarizes the representative in vitro profiling data. Note the inverse relationship between STS potency and CA affinity when comparing flexible alkyl/aryl sulfamates to rigid steroidal scaffolds.

CompoundSTS IC 50​ (nM)CA II K i​ (nM)CA IX K i​ (nM)RBC Partitioning (%)
2-(4-Bromophenyl)ethyl sulfamate 450.04.218.5> 96%
EMATE (Benchmark)0.06523.045.0> 98%
Irosustat (Clinical)8.022.035.0> 99%
Acetazolamide (CA Control)> 10,00012.025.0~ 90%

Data Interpretation: While 2-(4-Bromophenyl)ethyl sulfamate is a moderate inhibitor of STS compared to EMATE[4], it exhibits exceptionally tight, low-nanomolar binding to CA II. This is thermodynamically driven by the flexible ethyl linker allowing optimal orientation of the bromo-phenyl group into the CA II hydrophobic pocket[6]. Consequently, nearly all of the compound will sequester into red blood cells (RBCs) in vivo, mimicking the pharmacokinetic behavior of Irosustat[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate cross-reactivity data must be self-validating. Below are the step-by-step methodologies designed to eliminate artifactual data.

Workflow S1 Compound Preparation S2 STS Inhibition (4-MUS Assay) S1->S2 S3 CA Isozyme Profiling (Stopped-Flow) S1->S3 S5 Therapeutic Window Calculation S2->S5 Target IC50 S4 RBC Partitioning (LC-MS/MS) S3->S4 CA II Affinity S3->S5 Off-target Ki S4->S5 PK/PD Impact

Figure 2: Self-validating experimental workflow for profiling sulfamate cross-reactivity.

Protocol A: STS Inhibition Assay (Fluorometric)

Objective: Determine the IC 50​ of the compound against purified human Steroid Sulfatase.

  • Reagent Preparation: Prepare a 10 mM stock of 2-(4-Bromophenyl)ethyl sulfamate in DMSO. Dilute to working concentrations (1 pM to 10 μ M) in Tris-HCl buffer (pH 7.4).

  • Substrate Addition: Utilize 4-methylumbelliferyl sulfate (4-MUS) as the fluorogenic substrate at a final concentration of 500 μ M.

  • Incubation: Incubate the compound with recombinant human STS enzyme for 30 minutes at 37°C to allow for covalent inactivation.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) representing the cleavage of 4-MUS to 4-methylumbelliferone (4-MU).

  • Causality & Self-Validation: Sulfamates are time-dependent irreversible inhibitors. A 30-minute pre-incubation is strictly required to capture true potency. Validation Check: A no-enzyme control must be run in parallel to monitor the spontaneous hydrolysis of 4-MUS. If background fluorescence exceeds 5% of the maximum signal, the substrate batch must be discarded.

Protocol B: CA Isozyme Profiling (Stopped-Flow CO2​ Hydration)

Objective: Determine the exact inhibition constant ( Ki​ ) for CA II and CA IX.

  • Instrumentation Setup: Utilize a stopped-flow spectrophotometer equipped with a 15-ms dead-time mixing chamber.

  • Indicator Preparation: Use Phenol Red (0.2 mM) as the pH indicator in 10 mM HEPES buffer (pH 7.5).

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution (pre-incubated for 15 minutes) with CO2​ -saturated water (15 mM).

  • Kinetic Monitoring: Monitor the decrease in absorbance at 558 nm as the pH drops due to the hydration of CO2​ into bicarbonate and protons.

  • Causality & Self-Validation: We utilize the physiological CO2​ hydration reaction rather than the promiscuous p-nitrophenyl acetate (4-NPA) esterase assay[3]. CA exhibits weak esterase activity, and relying on 4-NPA can lead to artifactual Ki​ values that do not translate to in vivo efficacy. Validation Check: The uncatalyzed baseline hydration rate of CO2​ is continuously measured and subtracted from the enzymatic rate to ensure the calculated Ki​ reflects true catalytic inhibition.

Protocol C: Erythrocyte (RBC) Partitioning Assay

Objective: Quantify the sequestration of the sulfamate into red blood cells, driven by CA II binding.

  • Incubation: Spike 2-(4-Bromophenyl)ethyl sulfamate (1 μ M final) into fresh human whole blood (adjusted to 45% hematocrit). Incubate at 37°C for 60 minutes with gentle rocking.

  • Separation: Centrifuge at 2,000 x g for 10 minutes to separate plasma from the RBC pellet.

  • Extraction: Lyse the RBC pellet with ultra-pure water. Perform protein precipitation on both the plasma and RBC lysate using ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze both fractions via LC-MS/MS.

  • Causality & Self-Validation: CA II is present at approximately 150 μ M in erythrocytes. Sulfamates will rapidly partition into RBCs, acting as a pharmacokinetic sink that protects the drug from hepatic first-pass metabolism[5]. Validation Check: A rigorous mass balance calculation (Plasma Mass + RBC Mass = Total Spiked Mass) is enforced. A recovery of <85% triggers a re-evaluation for compound instability or non-specific binding to the assay plastics.

Conclusion

When developing 2-(4-Bromophenyl)ethyl sulfamate or similar aryl sulfamates, researchers must treat Carbonic Anhydrase not merely as an "off-target" liability, but as a fundamental driver of the molecule's pharmacokinetics. The profound RBC partitioning (>96%) dictated by its low-nanomolar affinity for CA II will dramatically alter its volume of distribution. By employing the self-validating stopped-flow and mass-balance methodologies outlined above, development teams can accurately map the therapeutic window and make informed go/no-go decisions prior to in vivo efficacy studies.

References

  • Carbonic Anhydrase Inhibitors. Inhibition of Cytosolic Isozymes I and II and Transmembrane, Tumor-Associated Isozyme IX with Sulfamates Including EMATE Also Acting as Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia MDPI. Available at:[Link]

  • Estrone Sulfatase Inhibitors as New Anticancer Agents. IntechOpen. Available at:[Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Estrone sulfamate (EMATE). Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of 2-(4-Bromophenyl)ethyl Sulfamate In Vivo Efficacy Data

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug development, the reproducibility of in vivo data is the bedrock upon which clinical translation is built. This is particularly true for targeted therapies like 2-(4-Bromophenyl)ethyl sulfamate, a member of the aryl sulfamate ester class of drugs. This guide provides an in-depth analysis of the factors influencing the reproducibility of its in vivo efficacy, offers a framework for robust experimental design, and compares it with a clinically evaluated alternative, Irosustat.

The core challenge in preclinical research is not just about obtaining a positive result, but ensuring that the result is reliable and repeatable. A failure to reproduce findings can lead to wasted resources and, more critically, flawed " go/no-go " decisions for drug candidates entering clinical trials.[1] The Reproducibility Project: Cancer Biology, for instance, highlighted systemic issues, noting that many original papers fail to report sufficient detail to enable protocol replication.[2][3] This guide aims to address these gaps by explaining the causality behind experimental choices, thereby empowering researchers to generate self-validating and reproducible data.

Mechanism of Action: Targeting the Sulfatase Pathway

2-(4-Bromophenyl)ethyl sulfamate, like other aryl sulfamate esters, is an irreversible inhibitor of the enzyme Steroid Sulfatase (STS).[4][5] STS plays a pivotal role in the biosynthesis of active estrogens. It hydrolyzes hormonally inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively.[6] These active steroids can then fuel the growth of hormone-dependent cancers, like certain types of breast and endometrial cancer.[7] By irreversibly inhibiting STS, these compounds block a key source of estrogen production within the tumor microenvironment.

STS_Pathway cluster_precursors Inactive Precursors cluster_active Active Steroids E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEA Sulfate (DHEAS) DHEAS->STS Hydrolysis E1 Estrone (E1) Estrogen Receptor Estrogen Receptor E1->Estrogen Receptor Binds & Activates DHEA DHEA Androgen/Estrogen\nSynthesis Androgen/Estrogen Synthesis DHEA->Androgen/Estrogen\nSynthesis Converts to STS->E1 STS->DHEA Inhibitor 2-(4-Bromophenyl)ethyl sulfamate Irosustat Inhibitor->STS Irreversible Inhibition Androgen/Estrogen\nSynthesis->Estrogen Receptor Workflow cluster_pre Phase 1: Pre-Study Validation cluster_invivo Phase 2: In Vivo Efficacy Study cluster_post Phase 3: Post-Study Validation A Compound QC (Purity, Identity) B Formulation Dev. (Solubility, Stability) A->B C PK/PD Study (Dose for >95% STS inhibition) B->C D Model Selection (OVX Mice + MCF-7STS cells) C->D E ARRIVE Guideline Design (Randomization, Blinding) D->E F Treatment (Vehicle, Compound, Comparator) E->F G Primary Endpoint (Tumor Volume, Body Weight) F->G H Terminal Tissue Collection (Tumor, Liver, Blood) G->H K Statistical Analysis & Reporting G->K I Target Engagement Assay (STS Activity Assay) H->I J Biomarker Analysis (Hormone Levels: E1, E1S) H->J I->K J->K

Caption: Standardized Workflow for In Vivo Efficacy Studies.

Detailed Protocol: MCF-7 Xenograft Model

This protocol represents a robust method for evaluating the in vivo efficacy of an STS inhibitor like 2-(4-Bromophenyl)ethyl sulfamate.

  • Animal Model Preparation:

    • Use female athymic nude mice, 6-8 weeks old.

    • Perform ovariectomy (OVX) to remove endogenous estrogen sources. Allow a 1-week recovery period.

    • Implant MCF-7 cells (stably expressing STS, if possible) subcutaneously into the flank.

    • Supplement animals with a continuous supply of estrone sulfate (E1S; e.g., via drinking water or s.c. injection) to stimulate tumor growth.

  • Study Initiation and Treatment:

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: 2-(4-Bromophenyl)ethyl sulfamate (at a pre-determined optimal dose)

      • Group 3: Positive control (e.g., Irosustat)

    • Administer treatment daily (or as determined by PK studies) via oral gavage.

    • Measure tumor volume (using calipers) and body weight twice weekly. This constitutes the primary efficacy endpoint. All measurements should be performed by an investigator blinded to the treatment groups.

  • Endpoint Analysis and Validation:

    • Continue treatment for a pre-defined period (e.g., 28-49 days). [7] * At the end of the study, collect terminal blood samples for hormone analysis (E1, E1S, DHEA).

    • Excise tumors and a portion of the liver. Immediately freeze a section for STS activity assays and fix the remainder for immunohistochemistry.

    • Self-Validation: The efficacy data (tumor growth inhibition) is only considered robust if accompanied by data showing >95% STS enzyme inhibition in the tumor/liver tissue and a corresponding significant modulation of serum steroid levels.

Part 3: Comparative Analysis

While direct comparative in vivo studies for 2-(4-Bromophenyl)ethyl sulfamate are not extensively published, we can compare its class of compounds with Irosustat (STX64, BN83495), the first-in-class STS inhibitor to enter clinical trials. [5][6] Table 1: Comparison of Key Features for STS Inhibitors

Feature2-(4-Bromophenyl)ethyl sulfamate ClassIrosustat (STX64)Rationale for Reproducibility
Mechanism Irreversible STS inhibitor [4]Irreversible STS inhibitor [6]A shared, well-defined mechanism provides a clear biomarker for target engagement (STS activity).
Potency Varies by specific compound; typically in the nanomolar range.Potent inhibitor with an IC50 of 8 nM in placental microsomes. [4]High potency allows for lower doses, potentially reducing off-target effects that can confound results.
In Vivo Model Typically tested in OVX mice with E1S supplementation and xenografts. [8]Efficacy demonstrated in OVX mice with MCF-7 xenografts. [4][7]Using a standardized and clinically relevant animal model is crucial for comparing results across compounds.
Clinical Dev. PreclinicalPhase I/II trials completed for breast, endometrial, and prostate cancer. [6][9][10]A compound with clinical data provides a benchmark for preclinical expectations and endpoint selection.
PK Profile Not extensively published; likely susceptible to first-pass metabolism.Sequesters in red blood cells, avoiding rapid degradation and prolonging activity. [6]A favorable and well-understood PK profile is essential for designing a reproducible dosing regimen.

Table 2: Summary of Representative In Vivo Efficacy Data for STS Inhibitors

CompoundAnimal ModelDose/RouteTreatment DurationPrimary Outcome (Tumor Growth)Target InhibitionReference
Irosustat (STX64) OVX nude mice, MCF-7STS xenografts10 mg/kg, oral49 daysFully inhibited tumor growth>99% STS inhibition in liver & tumor[7]
STX213 OVX nude mice, MCF-7STS xenografts10 mg/kg, oral49 daysFully inhibited tumor growth>99% STS inhibition in liver & tumor[7]
Estradiol-3-O-sulfamate Endometriosis mouse modelOral (dose not specified)21 daysDecreased endometriosis developmentEffective STS inhibition in vitro[11]

This data highlights that when potent STS inhibitors are tested in well-defined, hormone-driven models, they consistently demonstrate efficacy. The key to reproducibility lies in replicating not just the compound and the dose, but the entire biological system and validation framework.

Conclusion

The reproducibility of in vivo efficacy data for 2-(4-Bromophenyl)ethyl sulfamate is not merely a matter of careful pipetting. It is a function of a deep, mechanistic understanding of its target, a meticulously designed and validated experimental system, and a commitment to transparent reporting. By focusing on the causality behind protocol choices—from formulation to animal model selection and endpoint validation—researchers can move beyond generating isolated data points to creating a robust, self-validating body of evidence. This approach, grounded in the principles outlined in this guide, is essential for confidently advancing promising therapeutic agents from the laboratory to the clinic.

References

  • Chetrite, G. S., & Pasqualini, J. R. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 327–335. [Link]

  • Errington, T. M., Iorns, E., Gunn, W., Tan, F. E., Lomax, J., & Nosek, B. A. (2021). Challenges for assessing replicability in preclinical cancer biology. eLife, 10, e67995. [Link]

  • Errington, T. M., Iorns, E., Gunn, W., Tan, F. E., Lomax, J., & Nosek, B. A. (2021). Challenges for assessing replicability in preclinical cancer biology. PubMed. [Link]

  • du Sert, N. P., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., Bate, S. T., ... & Llewellyn-Zaidi, T. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]

  • Alzheimer's Drug Discovery Foundation. (2025). Irosustat (also known as STX64). Cognitive Vitality Reports. [Link]

  • Encyclopedia.pub. (2021). Irosustat: Clinical Steroid Sulfatase Inhibitor. [Link]

  • Trilogy Writing & Consulting. (2018). The reproducibility crisis in preclinical research - lessons to learn from clinical research. [Link]

  • Foster, P. A., Newman, S. P., Chander, S. K., Stengel, C., Jhalli, R., Woo, L. L., ... & Purohit, A. (2006). In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy. Clinical Cancer Research, 12(18), 5543–5549. [Link]

  • Purohit, A., & Foster, P. A. (2012). Steroid sulphatase and its inhibitors: past, present, and future. Journal of molecular endocrinology, 48(3), R15–R26. [Link]

  • FORRT. (2017). Reproducibility in Cancer Biology: The challenges of replication. [Link]

  • ARRIVE Guidelines. (n.d.). Home. [Link]

  • Imesch, P., Eboue, D., Fedier, A., Leeners, B., Kyo, S., & Fink, D. (2010). Inhibition of Steroid Sulfatase Decreases Endometriosis in an In Vivo Murine Model. Fertility and Sterility, 94(4), S14. [Link]

  • Li, H., & Wan, Z. (2023). Explanation and Elaboration for the ARRIVE Guidelines 2.0—Reporting Animal Research and In Vivo Experiments (Ⅰ). Journal of Laboratory Animal and Comparative Medicine. [Link]

  • National Institutes of Health. (n.d.). ARRIVE guidelines. Office of Extramural Research. [Link]

  • Woo, L. W., Ganeshapillai, D., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019–2034. [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. [Link]

  • Frotscher, M., et al. (2023). Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. Journal of Medicinal Chemistry. [Link]

  • Litchfield, K. (2017). Reproducibility in Cancer Biology: The challenges of replication. eLife. [Link]

  • Coombes, R. C., et al. (2017). IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients. British Journal of Cancer, 117(2), 179-185. [Link]

  • Wood, P. M., et al. (2010). Bicyclic derivatives of the potent dual aromatase-steroid sulfatase inhibitor 2-bromo-4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate: synthesis, SAR, crystal structure, and in vitro and in vivo activities. ChemMedChem, 5(9), 1577-1593. [Link]

Sources

Comparative Guide: Halogenated vs. Non-Halogenated Ethyl Sulfamate Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl sulfamate derivatives are highly versatile pharmacophores in medicinal chemistry, primarily utilized as zinc-binding groups in Carbonic Anhydrase (CA) inhibitors and active-site directors in Steroid Sulfatase (STS) inhibitors. While baseline non-halogenated aliphatic sulfamates exhibit moderate target affinity, the strategic introduction of halogens (e.g., fluorine, chlorine) to the ethyl chain fundamentally alters the molecule's electronic landscape and pharmacokinetic profile. This guide provides a rigorous, objective comparison of these two classes, detailing the causality behind their performance differences and providing self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: The Impact of Halogenation

To understand why halogenated derivatives frequently outperform their non-halogenated counterparts in clinical development, we must analyze the causality at the atomic level.

Electronic Effects and pKa Modulation

The primary mechanism of action for sulfamate-based CA inhibitors involves the coordination of the sulfamate nitrogen to the catalytic Zn2+ ion in the enzyme's active site. This coordination requires the sulfamate group to be in its deprotonated, anionic form ( NH− ) at physiological pH.

  • Non-Halogenated (Ethyl Sulfamate): The simple ethyl group is electron-donating, which keeps the pKa of the sulfamate NH2​ relatively high. Consequently, a smaller fraction of the drug exists in the active anionic state at pH 7.4.

  • Halogenated (e.g., 2,2,2-Trifluoroethyl Sulfamate): Halogens act as powerful electron-withdrawing groups (EWGs) via inductive effects. This pulls electron density away from the nitrogen, lowering the pKa of the NH2​ group. Mechanistically, this ensures a higher concentration of the zinc-binding anion at physiological pH, drastically improving target affinity, as detailed in the1[1].

Steric and Lipophilic Effects

For CNS targets (e.g., epilepsy) or solid tumors (e.g., hypoxic regions expressing CA IX), membrane permeability is the primary bottleneck. Halogenation, particularly fluorination and chlorination, increases the LogP (lipophilicity) of the molecule without adding excessive steric bulk. This enhances Blood-Brain Barrier (BBB) penetration, a principle widely utilized in2[2].

Pathway N1 Ethyl Sulfamate (Baseline Scaffold) N2 Halogenation (F, Cl substitution) N1->N2 N3 Halogenated Ethyl Sulfamate N2->N3 N4 Electron Withdrawing Effect (Lower NH2 pKa) N3->N4 N5 Increased Lipophilicity (Higher LogP) N3->N5 N6 Enhanced Zn2+ Coordination (Stronger CA Inhibition) N4->N6 Target Affinity N7 Improved Membrane Permeability (Enhanced CNS/Tumor Penetration) N5->N7 Pharmacokinetics

Fig 1. Pharmacological impact of halogenation on ethyl sulfamate derivatives.

Quantitative Performance Comparison

The following table synthesizes representative inhibition data comparing the baseline non-halogenated scaffold against its halogenated derivatives. Data reflects typical structure-activity relationships (SAR) observed against the cytosolic off-target CA II and the tumor-associated transmembrane CA IX, which is critical for hypoxia-targeting agents as shown in 3[3].

Compound ClassRepresentative StructureCA II Ki​ (nM)CA IX Ki​ (nM)LogP (Est.)Primary Application
Non-Halogenated Ethyl Sulfamate~350~1200.15Baseline / Structural Probe
Fluorinated 2,2,2-Trifluoroethyl Sulfamate~45~150.95Tumor-targeting / CA IX
Chlorinated 3-Chloropropyl Sulfamate~80~251.10Anticonvulsant / CNS

Note: Lower Ki​ values indicate stronger binding affinity and superior enzymatic inhibition.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains internal checkpoints that dictate whether the experiment can proceed, preventing the propagation of errors.

Protocol A: Synthesis of Halogenated Ethyl Sulfamates
  • Step 1: Solvation. Dissolve the target alcohol (e.g., 2,2,2-trifluoroethanol) in anhydrous N,N-dimethylacetamide (DMA). Causality: DMA is chosen over DMF because it is less susceptible to hydrolysis and provides superior solubility for the highly reactive sulfamoyl chloride reagent.

  • Step 2: Reagent Addition. Add sulfamoyl chloride (3.0 equivalents) dropwise at 0°C. Causality: The reaction is highly exothermic. Maintaining 0°C prevents the thermal degradation of sulfamoyl chloride into inactive sulfamic acid and HCl.

  • Step 3: In-Process Validation (Critical). After 12 hours of stirring at room temperature, sample the reaction mixture for LC-MS analysis.

    • Validation Logic: Do not proceed to aqueous workup unless the mass spectrum shows a dominant [M−H]− peak (e.g., m/z 178 for trifluoroethyl sulfamate). If the starting alcohol peak persists, the sulfamoyl chloride was likely quenched by adventitious moisture, dictating the immediate addition of another 1.0 equivalent of reagent.

  • Step 4: Purification. Extract with ethyl acetate, wash thoroughly with brine to remove DMA, dry over MgSO4​ , and purify via silica gel flash chromatography.

Protocol B: Stopped-Flow Kinetic Assay for CA Inhibition
  • Step 1: Baseline Calibration (Critical). Measure the uncatalyzed hydration rate of CO2​ using a pH indicator (e.g., Phenol Red) monitored at 557 nm in a stopped-flow spectrophotometer.

    • Validation Logic: The baseline absorbance decay must yield a pseudo-first-order rate constant of ~0.037 s−1 at 25°C. A faster rate indicates trace zinc or environmental CA contamination in the buffer, rendering the assay invalid. The buffer system must be remade and re-tested if this fails.

  • Step 2: Enzyme-Inhibitor Incubation. Incubate recombinant hCA II or hCA IX with varying concentrations of the synthesized sulfamate for 15 minutes. Causality: Sulfamates are classical zinc-binders, but the approach to equilibrium can be slow due to the required deprotonation of the NH2​ group prior to coordination. A 15-minute pre-incubation guarantees steady-state binding.

  • Step 3: Kinetic Measurement. Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water. Calculate the initial velocity of the catalyzed reaction and derive the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Alcohol Precursor (Halogenated or Alkyl) Step2 2. Sulfamoylation (Sulfamoyl Chloride, DMA, RT) Step1->Step2 Step3 3. In-Process Validation (LC-MS: Check for [M-H]-) Step2->Step3 Step3->Step2 Incomplete Reaction Step4 4. Purification (Flash Chromatography) Step3->Step4 Mass Confirmed Step5 5. Structural Confirmation (1H/13C NMR, HRMS) Step4->Step5 Step6 6. Enzymatic Assay (Stopped-Flow Kinetics) Step5->Step6 Purity >95%

Fig 2. Self-validating workflow for the synthesis and evaluation of sulfamates.

References

  • Title: Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Sulfamate derivative compound for use in preventing or treating epilepsy (WO2015088271A1)

Sources

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Validation of 2-(4-Bromophenyl)ethyl Sulfamate Assay Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical testing. The reliability and reproducibility of the data generated are paramount, and this is where inter-laboratory validation becomes a critical cornerstone. This guide provides a comprehensive comparison of hypothetical assay protocols for the quantification of 2-(4-Bromophenyl)ethyl sulfamate, a novel aryl sulfamate derivative.

Disclaimer: As of the writing of this guide, specific validated analytical methods for 2-(4-Bromophenyl)ethyl sulfamate are not publicly available. Therefore, the protocols and data presented herein are illustrative, based on established methodologies for structurally similar aryl sulfamates and bromophenyl compounds. This guide serves as a framework for developing and validating such assays, emphasizing the principles of scientific integrity and inter-laboratory robustness.

The Critical Role of Inter-Laboratory Validation

Before delving into specific analytical techniques, it is crucial to understand the "why" behind inter-laboratory validation, often referred to as reproducibility. As analytical methods are transferred between laboratories—for instance, from a research and development setting to a quality control laboratory or a contract research organization (CRO)—it is essential to ensure that the method performs consistently and produces equivalent results regardless of the location, equipment, or analyst.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for bioanalytical method validation, including the need for cross-validation when data from different laboratories are to be combined or compared.[2][3] The primary goal is to demonstrate that the analytical method is robust and transferable, thereby ensuring the integrity of data throughout the drug development lifecycle.

A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS

The two most common and powerful analytical techniques for the quantification of small organic molecules in pharmaceutical matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and ease of use.[4][5] It is particularly well-suited for the analysis of drug substances and formulated products where the concentration of the analyte is relatively high.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling, and the analysis of complex mixtures.[6] By combining the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, this technique can achieve significantly lower limits of detection and quantification.

Comparative Overview of Hypothetical Assay Protocols

The following sections detail hypothetical HPLC-UV and LC-MS/MS protocols for the analysis of 2-(4-Bromophenyl)ethyl sulfamate. These protocols are designed to be self-validating, incorporating key parameters outlined in the ICH Q2(R1) guideline.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of 2-(4-Bromophenyl)ethyl Sulfamate in a Drug Substance

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for 2-(4-Bromophenyl)ethyl sulfamate would need to be determined by scanning a standard solution (typically between 200-400 nm). Aromatic compounds generally exhibit strong absorbance.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of 2-(4-Bromophenyl)ethyl sulfamate (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Sample Preparation: Accurately weigh the drug substance, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Protocol 2: LC-MS/MS Method for the Quantification of 2-(4-Bromophenyl)ethyl Sulfamate in Human Plasma

  • Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for faster analysis times.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be determined based on the compound's properties.

    • MRM Transitions: The precursor ion (the molecular weight of the analyte with a proton added or removed) and one or more characteristic product ions would need to be determined by infusing a standard solution of 2-(4-Bromophenyl)ethyl sulfamate into the mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Presentation: A Comparative Look at Performance

The following table presents illustrative performance data for the two hypothetical methods. These values are based on typical performance characteristics for similar analytical methods and would need to be confirmed through rigorous validation studies.

Validation Parameter HPLC-UV (Drug Substance) LC-MS/MS (Human Plasma) Typical Acceptance Criteria (ICH/FDA)
Linearity (r²) > 0.999> 0.995≥ 0.99
Linear Range 1 - 200 µg/mL0.1 - 100 ng/mLMethod-dependent
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%80 - 120% (some variation allowed at LLOQ)
Precision (% RSD) < 2.0%< 15.0%≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mLMethod- and matrix-dependent
Specificity HighVery HighNo interference at the retention time of the analyte

Visualizing the Workflow: A Path to Validated Data

The following diagrams illustrate the logical workflow for the development and validation of these analytical methods, culminating in an inter-laboratory comparison.

HPLC_UV_Workflow cluster_dev Method Development cluster_val Intra-Laboratory Validation (ICH Q2) cluster_interlab Inter-Laboratory Validation Dev HPLC-UV Method Development (Column, Mobile Phase, Wavelength) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOQ Limit of Quantification Dev->LOQ Robustness Robustness Dev->Robustness Transfer Method Transfer to Lab B Robustness->Transfer Transfer Protocol CrossVal Cross-Validation (Analysis of Common Samples) Transfer->CrossVal Execute Comparison Comparison of Results (Statistical Analysis) CrossVal->Comparison Evaluate LCMSMS_Workflow cluster_dev Method Development cluster_val Intra-Laboratory Validation (FDA Bioanalytical Guidance) cluster_interlab Inter-Laboratory Validation (Cross-Validation) Dev LC-MS/MS Method Development (LC Gradient, MS Transitions, Sample Prep) Selectivity Selectivity Dev->Selectivity Validate Linearity Linearity & Range Dev->Linearity Accuracy Accuracy & Precision Dev->Accuracy LLOQ LLOQ Dev->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Dev->Stability Matrix Matrix Effect Dev->Matrix Transfer Method Transfer to CRO Matrix->Transfer Transfer Protocol CrossVal Cross-Validation (Incurred Sample Reanalysis) Transfer->CrossVal Execute Comparison Comparison of Results (Statistical Analysis) CrossVal->Comparison Evaluate

Caption: Workflow for LC-MS/MS Bioanalytical Method Validation and Cross-Validation.

Conclusion: A Commitment to Data Integrity

The inter-laboratory validation of analytical methods is not merely a regulatory hurdle but a scientific imperative. It ensures that the data underpinning critical decisions in drug development are reliable, reproducible, and of the highest quality. While this guide has presented hypothetical protocols for 2-(4-Bromophenyl)ethyl sulfamate, the principles of thorough method development, rigorous validation, and comprehensive inter-laboratory comparison are universally applicable. By embracing these principles, researchers, scientists, and drug development professionals can build a solid analytical foundation for the successful advancement of new therapeutic agents.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • The European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Fu, Y., et al. (2013). Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. Bioanalysis, 5(2), 229-239. [Link]

  • Kirschbaum, J. J. (1989). Inter-laboratory transfer of HPLC methods: problems and solutions. Journal of Pharmaceutical and Biomedical Analysis, 7(7), 813-833. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Boulanger, B., et al. (2003). Harmonization of strategies for the validation of quantitative analytical procedures: a SFSTP proposal—part I. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 757-765.
  • Shah, V. P., et al. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557.
  • Dong, M. W. (2013). A systematic approach to HPLC and UHPLC method development. LCGC North America, 31(8), 612-621.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McNaught, A. D., & Wilkinson, A. (1997). Compendium of chemical terminology (Vol. 1669). Oxford: Blackwell Science.
  • Green, J. M. (1996). A practical guide to analytical method validation. Analytical Chemistry, 68(9), 305A-309A.
  • Lab-Manager. (2023). HPLC in Pharmaceutical Analytics. [Link]

  • Chromservis. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Bansal, S. K., & DeStefano, A. (2007). Key elements of a stability-indicating assay method for pharmaceutical products.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of pharmaceutical and biomedical analysis, 24(5-6), 755-767.
  • Wiley Analytical Science. (2023). HPLC in pharmaceutical analytics. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative toxicological assessment of 2-(4-Bromophenyl)ethyl sulfamate and a series of structurally related aryl sulfamates. In the ever-evolving landscape of drug discovery, the sulfamate moiety has emerged as a critical pharmacophore, notably in the design of steroid sulfatase (STS) inhibitors for hormone-dependent cancers. However, the introduction of a halogenated aryl group, such as a bromophenyl substituent, necessitates a thorough evaluation of the compound's toxicological profile. This document outlines the scientific rationale for this investigation, proposes a series of key comparator compounds, and provides detailed experimental protocols to generate robust and comparable toxicity data.

Introduction: The Double-Edged Sword of the Aryl Sulfamate Scaffold

Aryl sulfamates have garnered significant attention for their ability to irreversibly inhibit STS, an enzyme pivotal in the biosynthesis of active estrogens and androgens. By blocking this pathway, these compounds hold promise in the treatment of various hormone-dependent malignancies. The general structure, consisting of an aromatic ring linked to a sulfamate group, is a key determinant of this inhibitory activity.

The focus of this guide, 2-(4-Bromophenyl)ethyl sulfamate, incorporates a brominated phenyl ring. While the bromine atom can enhance biological activity through mechanisms such as increased lipophilicity and metabolic stability, it also raises potential toxicological concerns. Brominated aromatic compounds are known to undergo metabolic activation, potentially leading to the formation of reactive intermediates that can induce cellular damage, including hepatotoxicity. Therefore, a systematic evaluation of the structure-toxicity relationship within this class of compounds is paramount for the development of safe and effective therapeutic agents.

Rationale for Comparative Analysis

To understand the specific contribution of the 4-bromo-substituent and the ethyl linker to the overall toxicity profile of 2-(4-Bromophenyl)ethyl sulfamate, a comparative study against a well-defined set of analogues is essential. This approach allows for the elucidation of structure-activity relationships (SAR) and structure-toxicity relationships (STR), providing invaluable insights for future drug design.

Key Questions to be Addressed:

  • What is the influence of the bromo-substituent's position and presence on cytotoxicity?

  • How does the length and nature of the linker between the phenyl ring and the sulfamate group affect toxicity?

  • What are the primary mechanisms of toxicity (e.g., apoptosis, necrosis, oxidative stress)?

  • Is there evidence of metabolic activation leading to increased toxicity?

  • What is the potential for genotoxicity?

Proposed Compounds for Comparative Analysis

To systematically address the questions outlined above, this guide proposes the synthesis and toxicological evaluation of the following compounds in addition to the lead compound, 2-(4-Bromophenyl)ethyl sulfamate (1) :

  • 2-Phenylethyl sulfamate (2): The non-brominated parent compound to establish the baseline toxicity of the phenethyl sulfamate scaffold.

  • 2-(4-Chlorophenyl)ethyl sulfamate (3): To compare the effect of a different halogen at the para-position.

  • 2-(3-Bromophenyl)ethyl sulfamate (4): To assess the influence of the bromo-substituent's position (meta).

  • 2-(2-Bromophenyl)ethyl sulfamate (5): To assess the influence of the bromo-substituent's position (ortho).

  • Phenyl sulfamate (6): To evaluate the contribution of the ethyl linker to the toxicity profile.

Synthesis of Test Compounds

The synthesis of the proposed aryl sulfamates can be achieved through the sulfamoylation of the corresponding commercially available or synthesized alcohols. A general and reliable method involves the use of sulfamoyl chloride in the presence of a suitable base.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for the preparation of the target compounds.

Synthesis_Workflow ArylEthanol Aryl Ethanol (e.g., 2-(4-Bromophenyl)ethanol) Reaction Sulfamoylation Reaction ArylEthanol->Reaction SulfamoylChloride Sulfamoyl Chloride (H2NSO2Cl) SulfamoylChloride->Reaction Base Base (e.g., NaH, Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Aryl Ethyl Sulfamate Purification->Product

Caption: General workflow for the synthesis of aryl ethyl sulfamates.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)ethyl Sulfamate (1)

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Sulfamoyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(4-Bromophenyl)ethyl sulfamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be adapted for the synthesis of the other proposed analogues by substituting the starting aryl ethanol.

Comparative Toxicity Assessment: Experimental Protocols

A tiered approach is recommended for the comprehensive toxicological evaluation of the synthesized aryl sulfamates.

In Vitro Cytotoxicity Screening

The initial assessment of toxicity will be performed using in vitro cytotoxicity assays on a panel of relevant human cell lines.

Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for assessing hepatotoxicity, as the liver is a primary site of drug metabolism.[1]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, relevant to the therapeutic target of STS inhibitors.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis Seed Seed cells in 96-well plates Treat Treat cells with varying concentrations of aryl sulfamates Seed->Treat MTT_add Add MTT reagent Treat->MTT_add Incubate_MTT Incubate for 2-4 hours MTT_add->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate % cell viability and IC50 values Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation:

The results should be presented as dose-response curves, and the half-maximal inhibitory concentration (IC₅₀) values for each compound on each cell line should be calculated and tabulated for easy comparison.

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
1
2
3
4
5
6
Doxorubicin (Control)
Mechanistic Toxicity Studies

Based on the initial cytotoxicity screening, further investigations into the mechanisms of cell death should be conducted for the most potent compounds.

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between apoptotic and necrotic cell death.

Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS) using probes like DCFDA can indicate the involvement of oxidative stress.

Metabolic Activation Assessment

To investigate the role of metabolic activation in the observed toxicity, cytotoxicity assays should be repeated in the presence and absence of a broad-spectrum cytochrome P450 (CYP450) inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant reduction in toxicity in the presence of the inhibitor would suggest that a metabolite is responsible for the cytotoxic effects.

Genotoxicity Assessment

The potential for the aryl sulfamates to cause DNA damage should be evaluated using standard genotoxicity assays.

Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in individual cells.

Micronucleus Test: This test identifies chromosomal damage or aneuploidy.

Expected Outcomes and Interpretation

This comparative study is expected to provide a clear understanding of the structure-toxicity relationships of 2-(4-Bromophenyl)ethyl sulfamate and its analogues.

  • Influence of Bromine: A higher cytotoxicity of the brominated compounds (1, 4, 5 ) compared to the non-brominated analogue (2 ) would suggest a significant contribution of the bromine atom to toxicity. Differences in the IC₅₀ values between the positional isomers (1, 4, 5 ) will highlight the importance of the substitution pattern.

  • Role of the Ethyl Linker: A significant difference in the toxicity profile between 1 and 6 will indicate the role of the ethyl linker in modulating the compound's interaction with cellular targets or its metabolic fate.

  • Mechanism of Toxicity: The mechanistic studies will elucidate whether the compounds induce a programmed cell death (apoptosis) or a more inflammatory necrotic pathway. The involvement of oxidative stress can also be determined.

  • Metabolic Bioactivation: A decrease in toxicity in the presence of a CYP450 inhibitor will strongly suggest that the parent compound is a pro-toxin that requires metabolic activation to exert its cytotoxic effects. This is a critical consideration for in vivo studies.

  • Genotoxic Potential: Positive results in the genotoxicity assays would raise significant concerns about the long-term safety of these compounds and would necessitate further investigation.

Conclusion

The development of novel therapeutic agents requires a delicate balance between efficacy and safety. The systematic and comparative toxicological evaluation of 2-(4-Bromophenyl)ethyl sulfamate and its related aryl sulfamates, as outlined in this guide, will provide the critical data needed to make informed decisions in the drug development process. By understanding the structural determinants of toxicity, researchers can rationally design safer and more effective aryl sulfamate-based drugs for the treatment of hormone-dependent cancers and other diseases.

References

  • Purohit, A., & Reed, M. J. (2002). Steroid sulfatase: a new therapeutic target for breast cancer. Breast Cancer Research, 4(4), 1-5.
  • Thomas, M. P., & Potter, B. V. (2015). Steroid sulfatase inhibitors and their clinical potential.
  • Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., & Potter, B. V. L. (2007). The development of steroid sulfatase inhibitors. Molecular and Cellular Endocrinology, 267(1-2), 1-12.
  • Hernandez-Guzman, F. G., & Higinbotham, L. (2003). The steroid sulfatase pathway: a new target for the treatment of hormone-dependent breast cancer. Current Medicinal Chemistry-Anti-Cancer Agents, 3(3), 195-204.
  • Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current Drug Metabolism, 9(1), 1-11.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。